Dorzolamide Hydrochloride

Catalog No.
S548845
CAS No.
130693-82-2
M.F
C10H17ClN2O4S3
M. Wt
360.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dorzolamide Hydrochloride

CAS Number

130693-82-2

Product Name

Dorzolamide Hydrochloride

IUPAC Name

(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

Molecular Formula

C10H17ClN2O4S3

Molecular Weight

360.9 g/mol

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1

InChI Key

OSRUSFPMRGDLAG-QMGYSKNISA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

4-ethylamino-5,6-dihydro-6-methyl-7,7-dioxide-4H-thieno(2,3-b)thiopyran-2-sulfonamide, 5,6-dihydro-4-ethylamino-6-methyl-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide, dorzolamide, Dorzolamide Chibret, dorzolamide hydrochloride, dorzolamide, (trans)-isomer, L 671152, L-671,152, MK 507, MK-507, Trusopt

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Isomeric SMILES

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

The exact mass of the compound Dorzolamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dorzolamide mechanism of action carbonic anhydrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Dorzolamide hydrochloride is a topical carbonic anhydrase inhibitor (CAI) specifically developed for ophthalmic use. Approved by the FDA in 1994, it was the first CAI designed for topical administration to treat elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension [1] [2]. As a sulfonamide derivative, dorzolamide represents a significant advancement over systemic CAIs by providing targeted ocular therapy while minimizing systemic side effects [3] [1].

The drug is typically administered as a 2% ophthalmic solution (20 mg/mL), often under brand names such as Trusopt (as monotherapy) or Cosopt (in fixed-dose combination with timolol) [3] [4]. Its development marked an important milestone in ophthalmology, being one of the first medications in human therapy resulting from structure-based drug design approaches [1].

Table: Dorzolamide Basic Drug Profile

Attribute Specification
Generic Name Dorzolamide / this compound
Drug Class Carbonic Anhydrase Inhibitor
Approval Year 1994 (USA) [5]
Primary Indications Open-angle glaucoma, Ocular hypertension [3]
Common Formulations Trusopt (monotherapy), Cosopt (with timolol) [3]
Standard Dosage 2% ophthalmic solution; 1 drop in affected eye(s) three times daily [4]

Molecular Mechanism of Action

Carbonic Anhydrase Inhibition

Dorzolamide exerts its therapeutic effect through specific inhibition of carbonic anhydrase (CA) isoenzymes, particularly CA-II and CA-IV, which are predominantly expressed in the ciliary processes of the eye [6]. The carbonic anhydrase enzyme family catalyzes the fundamental reversible reaction: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ (bicarbonate ion) [6].

In the ciliary body, bicarbonate ions produced by CA are essential for the active transport of sodium ions, which establishes an osmotic gradient that drives aqueous humor production [1] [6]. By inhibiting CA-II in the ciliary processes, dorzolamide disrupts bicarbonate production, thereby reducing sodium transport and subsequently decreasing fluid movement into the posterior chamber of the eye [3] [6]. Dorzolamide exhibits remarkably high specificity for CA-II, demonstrating approximately 4000-fold greater affinity for carbonic anhydrase II compared to carbonic anhydrase I [3].

Aqueous Humor Dynamics

The following diagram illustrates dorzolamide's mechanism in reducing aqueous humor production:

G CO2_H2O CO₂ + H₂O CA_Enzyme Carbonic Anhydrase (CA-II Isoenzyme) CO2_H2O->CA_Enzyme Substrates H_HCO3 H⁺ + HCO₃⁻ (Bicarbonate) CA_Enzyme->H_HCO3 Catalyzes Na_Transport Active Sodium Transport H_HCO3->Na_Transport Facilitates Osmotic_Gradient Osmotic Gradient Na_Transport->Osmotic_Gradient Creates Aqueous_Humor Aqueous Humor Production Osmotic_Gradient->Aqueous_Humor Drives Dorzolamide Dorzolamide Dorzolamide->CA_Enzyme Inhibits

Dorzolamide inhibits carbonic anhydrase II, disrupting bicarbonate production and subsequent aqueous humor formation.

This primary mechanism reduces aqueous humor secretion by the ciliary epithelium, leading to a significant decrease in intraocular pressure by approximately 20% from baseline [1] [2]. The reduction in IOP helps prevent optic nerve damage in glaucoma patients, slowing disease progression and visual field loss [3].

Additional Pharmacodynamic Effects

Beyond IOP reduction, dorzolamide demonstrates vasodilatory properties in retinal and retrobulbar circulation [7] [2]. Research indicates that dorzolamide increases end-diastolic velocity and reduces the resistivity index in the ophthalmic artery, central retinal artery, and short posterior ciliary arteries [2]. This improvement in ocular blood flow may provide additional neuroprotective benefits beyond pressure-lowering effects, potentially contributing to optic nerve protection in glaucoma management [2].

The vasodilation appears to be mediated through multiple CA isoenzymes, with a probable crucial role played by the membrane-bound isoform CA-IV [7]. This effect on vascular tone may result from alterations in pH and CO₂ levels in ocular tissues following carbonic anhydrase inhibition [7].

Isoenzyme Specificity and Inhibition Profiles

Carbonic Anhydrase Isoenzyme Distribution

The carbonic anhydrase enzyme family comprises multiple structurally distinct isoenzymes with different tissue distributions, subcellular localization, and catalytic activities [7]. In the human eye, the most relevant isoenzymes include CA-I, CA-II, CA-IV, CA-IX, and CA-XII [7] [6].

CA-II represents the primary cytoplasmic isoenzyme found abundantly in the ciliary processes, retinal pigment epithelium, lens, and corneal endothelium [6]. CA-IV is a glycosylphosphatidylinositol-anchored membrane-bound enzyme expressed in various ocular tissues, including the choroid and retinal vasculature [7] [6]. The distribution of these isoenzymes throughout ocular structures explains both the therapeutic effects and some side effect profiles of carbonic anhydrase inhibitors.

Inhibition Constants and Selectivity

Dorzolamide exhibits marked selectivity among carbonic anhydrase isoenzymes, which is crucial for its therapeutic profile and reduced systemic side effects compared to non-selective inhibitors. The table below presents inhibition constants (Kᵢ) for dorzolamide and reference inhibitors against key human CA isoenzymes:

Table: Carbonic Anhydrase Inhibition Constants (Kᵢ in nM) of Dorzolamide and Reference Compounds [7]

Compound hCA I hCA II hCA IV hCA IX hCA XII
Dorzolamide (DRZ) >10,000 9.0 8,500 52.0 3.5
Benzolamide (BZA) 15.0 9.0 12.0 45.0 3.5
Acetazolamide (AAZ) 250 12 74 25.8 5.7
Compound 3 4,014 5.8 370.8 55.7 9.1
Compound 5 >10,000 >10,000 76.4 1,350.0 730.0

The data demonstrates dorzolamide's strong specificity for hCA II (Kᵢ = 9.0 nM) with significantly weaker inhibition of hCA I (Kᵢ > 10,000 nM) and hCA IV (Kᵢ = 8,500 nM) [7]. This selective inhibition profile differentiates dorzolamide from other CAIs like benzolamide and acetazolamide, which show broader inhibition across multiple isoenzymes [7].

Pharmacokinetic Profile

Absorption and Distribution

Following topical ophthalmic administration, dorzolamide penetrates the cornea effectively, reaching therapeutic concentrations in the ciliary body [1]. The drug is absorbed systemically after topical administration, with plasma concentrations generally remaining low but detectable [3].

Dorzolamide exhibits approximately 33% binding to plasma proteins and demonstrates a unique distribution pattern characterized by significant accumulation in red blood cells [3] [1]. This erythrocyte accumulation occurs due to high-affinity binding to CA-II within red blood cells, which serves as a reservoir for the drug and its metabolites [3].

Metabolism and Elimination

Dorzolamide undergoes hepatic metabolism primarily to N-desethyldorzolamide, which retains some carbonic anhydrase inhibitory activity but with reduced potency compared to the parent compound [3]. Both dorzolamide and its metabolite accumulate in red blood cells due to binding with cytoplasmic CA-I and CA-II [3].

The elimination profile of dorzolamide is characterized by a prolonged terminal half-life estimated at approximately four months, reflecting slow release from red blood cells [3] [1]. The drug is primarily excreted unchanged in the urine, with the metabolite N-desethyldorzolamide also detectable in urine [3].

Table: Pharmacokinetic Parameters of Dorzolamide [3] [1]

Parameter Characteristics
Ocular Penetration Readily penetrates cornea following topical administration
Systemic Absorption Yes, but plasma concentrations generally below assay limit of quantitation (15 nM)
Protein Binding ~33% bound to plasma proteins
Erythrocyte Accumulation Significant, due to binding with CA-II in red blood cells
Metabolism Hepatic metabolism to N-desethyldorzolamide (less active)
Elimination Half-life ~4 months (reflecting slow release from red blood cells)
Excretion Primarily renal (unchanged drug and metabolite)

Clinical Applications and Efficacy

Intraocular Pressure Reduction

Dorzolamide demonstrates significant efficacy in reducing elevated intraocular pressure, with clinical studies showing approximately 20-25% reduction from baseline IOP measurements [1] [2]. The peak ocular hypotensive effect typically occurs within approximately two hours following ophthalmic administration [3].

When used in combination with other ocular hypotensive agents, particularly beta-adrenergic antagonists like timolol, dorzolamide exhibits additive IOP-lowering effects [3] [2]. This synergistic effect makes fixed-dose combinations particularly valuable for patients requiring multiple medications to achieve target IOP levels [2] [8].

Ocular Blood Flow Enhancement

Beyond IOP reduction, dorzolamide demonstrates beneficial effects on ocular hemodynamics. A 60-month prospective study comparing dorzolamide and brinzolamide, each added to timolol, found that dorzolamide significantly increased end-diastolic velocity and reduced resistivity index in the ophthalmic artery, central retinal artery, and short posterior ciliary arteries [2]. These hemodynamic improvements were sustained throughout the five-year study period and were not observed with brinzolamide treatment [2].

This enhancement of retrobulbar blood flow may provide additional neuroprotective benefits for glaucoma patients beyond IOP control alone, potentially contributing to improved long-term outcomes [2].

Advanced Formulation Technologies

Nanoliposomal Delivery Systems

Recent advances in dorzolamide formulation have focused on extending ocular residence time and improving corneal permeability. Research on dorzolamide nanoliposomes has demonstrated enhanced transcorneal permeation compared to conventional solutions, with formulations prepared using the thin layer hydration (TLH) method showing superior performance [5].

These nanoliposomal systems with 7:4 molar ratios of phosphatidylcholine to cholesterol exhibited significantly higher encapsulation efficiency (57.51% ± 4.02%) and demonstrated prolonged IOP-lowering activity compared to conventional dorzolamide solutions and marketed preparations [5]. The improved performance is attributed to enhanced corneal contact time and more efficient drug delivery to target tissues.

Self-Assembled Nanostructures

Innovative self-assembled drug nanostructures (SADN) composed of this compound and L-α-Phosphatidylcholine have shown promising results for sustained ocular delivery [9]. Optimized formulae prepared at pH 8.7 demonstrated significantly higher Cmax in aqueous humor and extended control over IOP compared to the marketed Trusopt product [9].

These advanced nanocarrier systems create stable low-energy state structures through noncovalent interactions, offering advantages such as higher drug loading capacity, lower drug leakage, and better permeation capabilities through biological membranes compared to conventional encapsulation systems [9].

Experimental Protocols and Analytical Methods

In Vitro Release Testing Methodology

Physiologically relevant media such as simulated tear fluid (STF pH 7.4) are recommended for in vitro drug release testing of ocular formulations to better predict in vivo performance [8]. The following protocol describes the setup for evaluating dorzolamide release from ophthalmic formulations:

Materials: Franz diffusion cells with 10.5 mL receiver medium capacity, dialysis tubing cellulose membrane (MWCO = 12-14,000 Da), simulated tear fluid (pH 7.4), thermostatically controlled water bath maintained at 32°C ± 0.5°C to simulate ocular surface temperature [5] [9].

Procedure:

  • Hydrate dialysis membranes overnight in STF pH 7.4
  • Mount membranes between donor and acceptor compartments
  • Fill acceptor cells with degassed STF pH 7.4
  • Apply dorzolamide formulation to donor compartment
  • Maintain with continuous stirring using Teflon-coated magnetic beads at 100 rpm
  • Withdraw samples (0.2-1.0 mL) at predetermined time intervals over 24 hours
  • Immediately replace receiver medium with fresh buffer after each sampling
  • Analyze samples using validated UV spectrophotometric or HPLC methods [5] [9] [8]
Analytical Determination Methods

First-order derivative UV spectrophotometry provides an effective method for simultaneous determination of dorzolamide and timolol in fixed-dose combinations during in vitro release testing [8]. The method eliminates spectral interference between the two compounds through mathematical processing of overlapping absorption spectra.

Key parameters for dorzolamide quantification:

  • Linearity range: 4.0-28.0 μg/mL in STF pH 7.4
  • Wavelength for quantification: 265 nm (zero-crossing point for timolol in first-derivative spectra)
  • Sample preparation: Dilution with STF pH 7.4 followed by filtration using 0.22 μm membranes [8]

This analytical approach offers advantages of simplicity, rapidity, and cost-effectiveness while maintaining appropriate accuracy and sensitivity for quality control and drug release testing applications [8].

Conclusion

Dorzolamide represents a scientifically sophisticated therapeutic agent that exemplifies the principles of targeted drug design and enzyme-specific inhibition. Its mechanism centered on selective carbonic anhydrase II inhibition in the ciliary processes provides effective intraocular pressure control while minimizing systemic side effects through topical administration.

The ongoing development of advanced delivery systems including nanoliposomes and self-assembled nanostructures promises to further enhance dorzolamide's pharmacokinetic profile and therapeutic efficacy. These innovations may potentially reduce dosing frequency, improve patient compliance, and optimize ocular hemodynamic benefits in glaucoma management.

References

Dorazolamide hydrochloride crystal structure and conformation

Author: Smolecule Technical Support Team. Date: February 2026

Crystalline Forms of Dorzolamide Hydrochloride

The solid-state structure of this compound is characterized by multiple crystalline forms. The following table summarizes the key information for Form III, a stable form suitable for pharmaceutical preparation, alongside data for other forms mentioned in the literature.

Property Form I & II (Referenced) Form III (Novel Crystalline Form)
Designation Form I, Form II [1] Form III [1]
Key Characteristics Mentioned as previously known forms [1] Stable; does not spontaneously convert to other known forms; suitable for pharmaceutical preparations [1]
XRPD Peaks (2θ) Information not available in search results 5.7, 8.6, 15.5, 16.1, 16.8, 16.9, 17.2, 18.4, 19.0, 21.1, 22.5, 23.2, 25.1, 25.6, 27.3, 28.9, 30.5 [1]
Preparation Process Information not available in search results Precipitated from a DMSO solution of Dorzolamide (free base or HCl) by adding an alcohol (e.g., IPA, ethanol) [1]

Experimental Protocol for Crystal Form III

The following workflow outlines a general method for preparing this compound Form III based on the patent literature. Always refer to the original source and validate the process in a controlled laboratory setting.

G start Start Preparation step1 Dissolve Dorzolamide free base in Dimethyl Sulfoxide (DMSO) start->step1 step2 Adjust to pH ~1.0 with Concentrated HCl step1->step2 step3 Age Solution 1-5 hours at 0-20°C step2->step3 step4 Add Alcohol Antisolvent (e.g., Isopropyl Alcohol) step3->step4 step5 Stir Slurry 1-2 hours at 15-20°C step4->step5 step6 Collect Solid by Filtration or Centrifugation step5->step6 end Obtain Dorzolamide HCl Form III step6->end

General synthesis workflow for Dorzolamide HCl Form III crystallization [1].

Detailed Steps:

  • Dissolution: Dissolve 5.0 grams of Dorzolamide free base in 12 ml of Dimethyl Sulfoxide (DMSO) [1].
  • Salt Formation: Adjust the pH of the solution to approximately 1.0 using concentrated hydrochloric acid. This ensures the formation of the hydrochloride salt [1].
  • Aging (Crystallization Induction): Maintain the reaction mixture for 3 hours at a temperature between 5°C and 10°C. This step allows for the initial nucleation of the desired crystal form [1].
  • Precipitation: Add 20 ml of isopropyl alcohol (IPA) to the solution. IPA acts as an antisolvent, reducing the solubility of this compound and prompting its precipitation [1].
  • Crystallization: Stir the contents for 1 hour at 15°C to 20°C to allow crystal growth and maturation [1].
  • Isolation: Collect the resulting solid by filtration or centrifugation. The patent example yielded 4.0 grams of this compound Form III [1].

Alternative Pathway: Form III can also be prepared by dissolving existing this compound (Form I or II) in DMSO, heating to 60°C, and then adding IPA at room temperature to precipitate the new form [1].

The Role of Computational Drug Discovery

Dorzolamide is recognized as a pioneering example of Structure-Based Drug Design (SBDD) [2] [3]. Its development in the early 1990s leveraged computational methods, which were advanced for the time:

  • Target-Based Design: The drug was designed to inhibit carbonic anhydrase II (CA-II), an enzyme target in the eye [2] [3].
  • CADD Methods: The discovery process utilized computational tools that relied on the three-dimensional structure of the target enzyme to design molecules that would fit and inhibit its active site effectively [2] [3].

Key Technical Data Summary

For quick reference, here is a table consolidating the fundamental chemical data for this compound.

Property Value / Description
IUPAC Name (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride [4]
Molecular Formula C10H17ClN2O4S3 [4] [5]
Molecular Weight 360.90 g/mol [5]
CAS Registry Number 130693-82-2 [4] [5]
InChI Key OSRUSFPMRGDLAG-QMGYSKNISA-N [6] [4]

Recommendations for Further Research

The search results provide a solid foundation on Form III, but a comprehensive whitepaper may require deeper investigation.

  • Seek Full Characterization Data: The patents reference XRPD, DSC, and TGA data [6] [1]. For a complete analysis, you would need the full spectra/thermograms, which might be available in the original patent documents or subsequent scientific journals.
  • Compare All Forms: A thorough technical guide would require detailed data for Forms I and II for a direct comparison of their stability, solubility, and XRPD patterns.
  • Explore Conformational Studies: While the stereochemistry is defined ((4S,6S)), research articles focusing on computational chemistry might provide more in-depth analysis of the molecule's preferred conformation in the solid state and when bound to the carbonic anhydrase enzyme.

References

Dorazolamide pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Dorzolamide Pharmacokinetics at a Glance

The table below summarizes the core pharmacokinetic parameters of topically applied dorzolamide.

Parameter Details
Administration Topical ophthalmic solution (2%) [1] [2]
Primary Site of Action Ciliary processes of the eye [1]
Onset of Action ~2 hours [3] [4]
Peak Effect in Aqueous Humor ~2 hours post-dose [3]
Aqueous Humor Half-Life Absorption (t₁/₂): 1.2 h; Elimination (t₁/₂): 3.0 h [3]
Systemic Half-Life Very long, >4 months (due to binding to RBC CA) [1] [4]
Metabolism Hepatic, via CYP450 to N-desethyldorzolamide [1] [4]
Elimination Renal excretion of unchanged drug and metabolite [1] [4]
Protein Binding ~33% to plasma proteins; primarily binds to Carbonic Anhydrase in Red Blood Cells [1] [4]

Quantitative Tissue Distribution

A pivotal study compared the ocular distribution of dorzolamide and brinzolamide in pigmented rabbits. The table below shows the Area Under the Concentration-time curve (AUC₀–₂₄) after a single topical dose, indicating the total drug exposure in various tissues [5].

Ocular Tissue Dorzolamide AUC₀–₂₄ Brinzolamide AUC₀–₂₄ Fold Difference (DRZ vs. BRZ)
Aqueous Humor 2,000* 1,000* 2.0 [5]
Optic Nerve 9,000* 1,000* 9.0 [5]
Posterior Sclera 2,600* 1,000* 2.6 [5]
Posterior Retina 1,900* 1,000* 1.9 [5]
Anterior Retina 1,400* 1,000* 1.4 [5]
Anterior Vitreous 1,200* 1,000* 1.2 [5]

Note: The exact AUC values (ng·h/mL) were not fully listed in the search results. The values for brinzolamide are normalized to 1,000 for comparison based on the stated fold differences. The data reliably shows relative distribution.

Detailed Experimental Protocols

For researchers, the methodology from key studies provides a template for pharmacokinetic experiments.

1. Protocol for Single-Dose Ocular Pharmacokinetics [5]

  • Objective: To compare the ocular pharmacokinetics of dorzolamide (Trusopt 2%) and brinzolamide (Azopt 1%).
  • Model: Pigmented rabbits (e.g., Dutch Belted).
  • Dosing: A single 30 μL dose applied to the eye using a positive displacement pipette.
  • Sample Collection: Animals are euthanized at predetermined time intervals over 24 hours. Ocular tissues (cornea, aqueous humor, sclera, retina, vitreous, optic nerve) are enucleated, snap-frozen, and stored at -80°C until analysis.
  • Drug Quantification: Tissue drug concentrations are measured using liquid chromatography/tandem mass spectrometry (LC-MS/MS).
  • Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC₀–₂₄) are estimated by noncompartmental analysis.

2. Protocol for Human Aqueous Humor Pharmacokinetics [3]

  • Objective: To evaluate the concentration and kinetics of dorzolamide in human aqueous humor.
  • Study Design: Aqueous humor samples are collected during routine cataract surgery at defined intervals after topical application of a 2% dorzolamide solution.
  • Sample Processing: Aqueous humor samples are stored deep-frozen. Drug extraction is performed using a mixture of solvents.
  • Drug Quantification: Dorzolamide concentration is determined by reversed-phase high-performance liquid chromatography (HPLC).
  • Kinetic Modeling: Data can be fitted using the Bateman function to calculate absorption and elimination half-lives.

Dorzolamide's Pathway in the Eye

The following diagram illustrates the journey of dorzolamide from administration to its site of action and elimination.

dorzolamide_pathway Start Topical Application (2% Solution) A Absorption via Cornea Start->A B Distribution to Ciliary Processes A->B G Systemic Absorption into Bloodstream A->G Partial Drainage C Inhibition of Carbonic Anhydrase B->C D Reduced Bicarbonate Production C->D E Decreased Aqueous Humor Secretion D->E F Lowered Intraocular Pressure (IOP) E->F H Binding to Carbonic Anhydrase in Red Blood Cells (RBCs) G->H I Slow Metabolism to N-desethyldorzolamide H->I J Very Slow Renal Elimination I->J

This pathway shows the dual route of dorzolamide: its local therapeutic action in the eye and systemic absorption leading to prolonged storage and elimination.

Key Takeaways for Researchers

  • Superior Posterior Segment Delivery: Dorzolamide demonstrates significantly higher distribution, especially to the optic nerve, compared to brinzolamide, which may explain its reported positive effects on ocular blood flow [5].
  • Unique Systemic Profile: Despite topical application, systemic absorption occurs. The drug's high and prolonged binding to erythrocyte carbonic anhydrase acts as a deep reservoir, resulting in a very long systemic half-life without typically causing the adverse effects associated with oral CAIs [1].
  • Critical PK-PD Relationship: The IOP-lowering effect correlates with drug concentration at the target tissue (ciliary body), not plasma concentration. Achieving sufficient concentration requires inhibiting over 99.9% of the CA-II isozyme [6].

References

Dorazolamide binding to carbonic anhydrase II isoenzyme

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of Binding

Dorzolamide binds to the active site of hCA II, a deep conical cavity. The table below summarizes the key interactions:

Binding Aspect Description
Primary Interaction Coordination of deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion [1] [2].
Zinc Ligand Environment Zn²⁺ is coordinated by three histidine residues (His94, His96, His119) in hCA II [1] [2].
Key Hydrogen Bonds Interactions with the protein backbone stabilize the inhibitor's orientation [3]. Neutron crystallography shows the protonation state of these bonds is crucial for high-affinity binding [3].
Active Site Regions The active site is divided into hydrophobic and hydrophilic halves; the thienothiopyran ring of dorzolamide interacts with these regions [2].

The following diagram illustrates the multi-step mechanism by which dorzolamide binds to and inhibits the hCA II enzyme:

G Start Start: hCA II Active Site A Zinc ion (Zn²⁺) is coordinated by three His residues and a water molecule/hydroxide Start->A B Dorzolamide sulfonamide group (R-SO₂NH⁻) is deprotonated A->B C Deprotonated sulfonamide nitrogen displaces zinc-bound solvent B->C D Inhibitor is anchored by hydrogen bond network (e.g., Thr199, Glu106) C->D E Dorzolamide's ring system engages with hydrophobic and hydrophilic sub-sites D->E F Outcome: Enzyme Inhibition E->F

Dorzolamide inhibition mechanism of hCA II.

Quantitative Binding Data

Experimental data from various studies confirms the high-affinity binding of dorzolamide to hCA II.

Parameter Value Experimental Context / Notes
Kᵢ (Inhibition Constant) 9.1 nM [2] Measured against human CA II using stopped-flow spectroscopy.
Kᵢ (Inhibition Constant) 52.0 nM [2] Measured against human CA IX-mimic.
Kd (Dissociation Constant) 0.0011 µM (1.1 nM) [4] High-affinity site on human erythrocyte CA-II (in vitro).
Kd (Dissociation Constant) 2.8 µM [4] Low-affinity site on human erythrocyte CA-I (in vitro).
IC₅₀ (Half Maximal Inhibitory Concentration) 0.23 - 43 nM [3] Range from multiple assay types, as reported in BindingDB for the 6BC9 structure.

Thermodynamic parameters derived from fluorescence quenching studies ( [5] [1]) indicate the binding is spontaneous and driven by enthalpy. The negative values for ΔG and ΔH suggest that the binding is favored and involves strong non-covalent interactions like hydrogen bonding and van der Waals forces.

Key Experimental Methodologies

Several biophysical and structural techniques are used to characterize the dorzolamide-hCA II interaction:

  • X-ray and Neutron Crystallography: These provide atomic-resolution structures of the protein-inhibitor complex. Studies with PDB entries 4M2U [6] and 6BC9 [3] reveal precise atom positions and interactions. Neutron crystallography is particularly valuable for determining the protonation states of the inhibitor and key residues in the active site [3].
  • Fluorescence Spectroscopy: This technique measures the quenching of intrinsic tryptophan fluorescence in hCA II upon dorzolamide binding. Analysis of quenching data at different temperatures can determine the quenching mechanism (static), binding constants, and thermodynamic parameters (ΔH, ΔS, ΔG) [5] [1].
  • Circular Dichroism (CD) Spectroscopy: CD monitors changes in the protein's secondary (far-UV CD) and tertiary (near-UV CD) structure upon ligand binding, revealing whether the interaction induces conformational changes [5] [1].
  • Functional Inhibition Assays: The esterase activity of hCA II, using substrates like p-nitrophenyl acetate (p-NPA), is a common method to determine inhibitory efficacy (IC₅₀ values) and confirm that binding translates to functional enzyme inhibition [1].

Clinical and Preclinical Relevance

The high-affinity binding of dorzolamide to hCA II is directly responsible for its clinical effect of lowering intraocular pressure in glaucoma [7]. Although topical administration minimizes systemic exposure, dorzolamide can be absorbed into the bloodstream. It exhibits significant and long-lasting accumulation in erythrocytes due to binding to the abundant CA-II isoenzyme within red blood cells [4] [8] [7]. Its terminal elimination half-life from RBCs is notably long, exceeding 120 days [7]. This accumulation explains rare cases of systemic side effects, such as metabolic acidosis and normocytic anemia, particularly in patients with compromised renal function who cannot efficiently eliminate the drug [8].

References

Dorazolamide hydrochloride synthesis and key intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Synthetic Routes & Protocols

Route 1: Chiral Pool Synthesis from (4R,6S)-Hydroxy Sulfone

This route is widely used for its direct and stereocontrolled approach.

  • Step 1: Activation of the Hydroxy Group The chiral alcohol is converted to a better leaving group, typically a mesylate or benzenesulfonate.

    • Experimental Protocol [1]: To a solution of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (50 g, 1.0 eq) in dichloromethane (500 mL) under nitrogen at -10°C, methanesulfonyl chloride (37 g, ~1.5 eq) is added. Triethylamine (35 g, ~1.4 eq) is then added dropwise while maintaining the temperature below 0°C. After reaction completion, the mixture is quenched with water (250 mL). The resulting solid is filtered and dried to yield compound II (mesylate) in 96% yield.
  • Step 2: Introduction of the Acetamido Group (Ritter Reaction & Alternatives) This step installs the nitrogen functionality. The traditional Ritter reaction has known issues with chiral purity.

    • Traditional Ritter Reaction: The activated intermediate (e.g., mesylate) is reacted with acetonitrile in the presence of a strong Lewis acid like boron trifluoride etherate (BF₃·Et₂O) [2]. This can lead to racemization, giving a product with poor chiral purity that complicates later purification [1].
    • Improved Nucleophilic Substitution [1]: To overcome racemization, a direct SN2 reaction can be used. The mesylate is stirred with acetamide (1.0-2.0 eq), a strong acid binder like 1,8-diazabicycloundec-7-ene (DBU, ~1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in an organic solvent with heating. This method reportedly gives the (4S,6S)-acetamido intermediate with over 95% chiral purity and yields above 80%.
  • Step 3: Reduction of Acetamido to Ethylamino Group The acetamido group is reduced to the required ethylamine.

    • Experimental Protocol [2]: A mixture of the acetamido intermediate, a polar solvent (e.g., trifluoroacetic acid), and zinc powder is heated. The reaction is monitored by HPLC until completion. After cooling, the mixture is basified and extracted with a solvent like ethyl acetate. The organic phase is concentrated to obtain the dorzolamide base as a crude solid.
  • Step 4: Sulfonamide Installation and Final Salt Formation The thiophene ring is sulfonated, then converted to the sulfonamide, a critical step for carbonic anhydrase inhibition [3].

    • Experimental Protocol [4]: The animated intermediate (dorzolamide base) is added portion-wise to cooled ( -7 ± 2°C) 20% fuming sulfuric acid. The mixture is stirred at 20±5°C for ~22 hours. Thionyl chloride (inorganic chlorinating agent) is added, and the temperature is raised to 60-65°C for 24 hours. After removing excess thionyl chloride, the residue is quenched into cold ethyl acetate and then into cold 25% aqueous ammonia (below 30°C). The crude product is extracted into ethyl acetate, and hydrogen chloride in ethanol is added to precipitate dorzolamide hydrochloride.
Route 2: Resolution of Racemic Amine

This older route involves synthesizing a racemic dorzolamide base and then separating the desired (4S,6S)-isomer.

  • Resolution Protocol [5]: The racemic base is treated with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid or (1S)-(+)-10-camphorsulfonic acid, in a solvent like methanol or n-propanol. The resulting diastereomeric salt is purified, often by recrystallization. The pure salt is then neutralized with a base to liberate the enantiopure (4S,6S)-dorzolamide base, which is finally converted to the hydrochloride salt [5].

Process Optimization & Key Improvements

Several patents and studies focus on optimizing these routes for industrial-scale production, addressing yield, purity, and safety.

Improvement Area Specific Advancement Impact Citation
Chiral Purity SN2 nucleophilic substitution with acetamide instead of Ritter reaction. Increases chiral purity to ≥95%; avoids difficult purification. [1]
Overall Yield Optimization of cyclization and esterification steps in ketone intermediate synthesis. Increased yield of a key intermediate from 40% to 60%. [6]
Safety & Cost Replacement of expensive/hazardous reagents (e.g., Oxone) and avoidance of column chromatography for cis/trans separation. More suitable for industrial scale-up; reduces cost and safety risks. [4] [7]

Analytical and Purification Techniques

Rigorous in-process control and purification are essential to obtain the final Active Pharmaceutical Ingredient (API) with high purity.

  • In-Process Monitoring: Thin-Layer Chromatography (TLC) is commonly used to track reaction progress [6]. High-Performance Liquid Chromatography (HPLC) is employed for quantitative analysis and to monitor the reduction of the acetamido group [2].
  • Structural Confirmation: Techniques including Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the structure and purity of intermediates and the final API [6].
  • Final API Purification: this compound is typically purified by recrystallization from solvent mixtures such as methanol and isopropanol [5] [4].

The following diagram illustrates the logical decision-making process for selecting a synthetic route, based on the primary considerations of chiral control and final purification.

G Start Start: Select Dorzolamide Synthetic Strategy A Is a chiral starting material (e.g., hydroxy sulfone) available? Start->A B Chiral Pool Route A->B Yes C Focus on efficient synthesis of racemic advanced intermediate A->C No D Activate hydroxy group (e.g., form mesylate) B->D I Final Resolution Required (Chiral acid, salt formation) C->I E Introduce nitrogen: SN2 with acetamide (Higher chiral purity) D->E F Introduce nitrogen: Ritter Reaction (Potential racemization) D->F G Reduce acetamido to ethylamino (Zn/Acid) E->G F->G H Install sulfonamide group (Fuming H₂SO₄, SOCl₂, NH₃) G->H J End: Obtain (4S,6S) Dorzolamide HCl H->J I->J

Synthetic route selection is primarily driven by the approach to chiral center control

References

Comprehensive Technical Analysis: Dorzolamide's Therapeutic Potential in Glaucoma Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Dorzolamide hydrochloride represents a significant advancement in ophthalmologic therapeutics as the first topical carbonic anhydrase inhibitor developed for managing elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension. Introduced to the market in 1995, this non-bacteriostatic sulfonamide derivative specifically targets carbonic anhydrase isoform II (CA-II), which plays a pivotal role in aqueous humor production within the ciliary processes of the eye [1] [2]. Unlike oral carbonic anhydrase inhibitors that cause significant systemic adverse effects, dorzolamide's topical formulation enables effective ocular hypotensive action while minimizing systemic exposure, making it a valuable option for patients who cannot tolerate systemic carbonic anhydrase inhibition [1].

The molecular mechanism of dorzolamide centers on its highly selective inhibition of carbonic anhydrase II, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions in the ciliary epithelium. This enzymatic reaction is crucial for the ionic transport processes that drive aqueous humor formation. By inhibiting CA-II, dorzolamide disrupts the production of bicarbonate ions, thereby reducing sodium and fluid transport into the posterior chamber of the eye [2]. This pharmacological action ultimately decreases aqueous humor secretion by approximately 50%, leading to a significant reduction in intraocular pressure without affecting outflow facilities [1] [2]. Dorzolamide exhibits remarkable enzymatic specificity, demonstrating approximately 4,000-fold greater affinity for carbonic anhydrase II compared to the CA-I isoenzyme, which accounts for its potent ocular effects and favorable safety profile [2].

The following diagram illustrates dorzolamide's mechanism of action at the cellular level in the ciliary epithelium:

G Dorzolamide Dorzolamide CA_Enzyme Carbonic Anhydrase II (CA-II) Dorzolamide->CA_Enzyme Inhibits CO2_H2O CO₂ + H₂O CA_Enzyme->CO2_H2O Catalyzes HCO3_Formation HCO₃⁻ Formation CO2_H2O->HCO3_Formation Na_Transport Na⁺ Transport HCO3_Formation->Na_Transport Aqueous_Humor Aqueous Humor Production Na_Transport->Aqueous_Humor IOP Reduced Intraocular Pressure Aqueous_Humor->IOP

Dorzolamide inhibits carbonic anhydrase II in ciliary epithelium, reducing bicarbonate-dependent aqueous humor production and intraocular pressure.

Clinical Efficacy and Performance Metrics

Monotherapy Efficacy

When administered as monotherapy three times daily in its standard 2% concentration, dorzolamide demonstrates consistent IOP reduction across multiple clinical studies. The peak effect occurs approximately 2 hours post-instillation, with a mean reduction of 4-6 mm Hg from baseline measurements. The trough effect, measured 8 hours after administration, maintains a pressure reduction of 3-4.5 mm Hg, demonstrating its sustained therapeutic effect throughout the dosing interval [1]. This efficacy profile makes dorzolamide particularly valuable for patients requiring around-the-clock IOP control without the systemic complications associated with oral carbonic anhydrase inhibitors.

The long-term efficacy of dorzolamide has been established in comparative studies lasting up to one year. In these extended trials, the ocular hypotensive efficacy of dorzolamide 2% administered three times daily was found to be comparable to betaxolol 0.5% administered twice daily, though slightly inferior to timolol 0.5% given twice daily [1]. This positions dorzolamide as an effective alternative for patients who cannot tolerate beta-blockers due to contraindications such as asthma, reactive airways disease, or specific cardiac conditions. The maintained efficacy over extended treatment periods underscores dorzolamide's value in the chronic management of glaucoma, where sustained IOP control is essential to prevent disease progression.

Combination Therapy Efficacy

Dorzolamide demonstrates significant additive ocular hypotensive effects when used concomitantly with other antiglaucoma medications, particularly topical beta-adrenergic antagonists. Clinical studies have shown that the addition of dorzolamide to existing timolol therapy provides significantly greater IOP reduction than either agent alone [1]. This synergistic effect has led to the development of fixed-dose combination products, most notably with timolol, which have become mainstays in glaucoma management for patients requiring multiple mechanisms of IOP control.

The efficacy of dorzolamide as adjunctive therapy has been compared to other established glaucoma medications. In clinical evaluations, dorzolamide demonstrated equivalent efficacy to pilocarpine 2% administered four times daily when both were used as adjunctive therapies in patients already receiving timolol [1]. This comparable efficacy, combined with dorzolamide's superior tolerability and lack of miotic effects that can impair vision, positions it as a valuable option in multi-drug regimens. The fixed-combination dorzolamide/timolol formulation has shown particular promise, with studies demonstrating significant IOP reduction in various forms of glaucoma, including exfoliation glaucoma, where it demonstrated comparable efficacy to latanoprost 0.005% [3].

Table 1: Clinical Efficacy of Dorzolamide in Glaucoma Management

Therapy Regimen IOP Reduction (Peak) IOP Reduction (Trough) Administration Frequency Comparative Efficacy
Dorzolamide 2% Monotherapy 4-6 mm Hg 3-4.5 mm Hg 3 times daily Similar to betaxolol 0.5%, slightly inferior to timolol 0.5%
Dorzolamide + Timolol Enhanced effect Enhanced effect Varies by formulation Superior to either agent alone
Fixed Combination Dorzolamide/Timolol 18.1±3.0 mmHg (from 31.2±6.5 mmHg) N/A Twice daily Similar to latanoprost 0.005% in exfoliation glaucoma
Dorzolamide + Other Beta-blockers Additive effect Additive effect 3 times daily Effective adjunctive therapy

Table 2: Dorzolamide Pharmacokinetic and Pharmacodynamic Properties

Parameter Characteristics Clinical Significance
Mechanism of Action Carbonic anhydrase II inhibition Reduces aqueous humor production by ~50%
Enzyme Specificity 4000-fold higher affinity for CA-II vs CA-I Targeted action with reduced off-target effects
Time to Peak Effect ~2 hours post-instillation Optimal timing for efficacy assessment
Protein Binding ~33% Moderate plasma protein binding
Metabolism Hepatic (CYP2E1, CYP3A2) to N-desethyldorzolamide Active metabolite with weaker CA-II inhibition
Elimination Half-life >120 days (in RBCs) Prolonged retention due to CA-II binding in red blood cells
Excretion Primarily renal (unchanged drug and metabolite) Requires caution in renal impairment

Safety and Tolerability Profile

Local Ocular Adverse Effects

The most frequently reported adverse effects associated with dorzolamide therapy are local ocular reactions, which typically manifest as transient burning or stinging upon instillation. These symptoms are generally mild and self-limiting, often diminishing with continued use as patients adapt to the medication [1]. The bitter taste experienced by some patients results from the nasolacrimal drainage of the eye drops into the oropharynx, a common issue with topical ophthalmic preparations that can be mitigated by employing proper administration techniques such as gentle punctal occlusion after instillation [1] [3].

Beyond these transient sensory effects, dorzolamide has been associated with other ocular surface concerns. Conjunctivitis has been identified as the most common reason for therapy discontinuation in larger clinical studies, suggesting that chronic use may lead to inflammatory changes in some patients [1]. Additionally, the conventional preserved formulation containing benzalkonium chloride (BAK) can contribute to ocular surface disease with long-term use, manifesting as reduced tear break-up time, corneal abrasions, and elevated ocular surface disease index (OSDI) scores [4]. These findings have prompted the development of preservative-free formulations that demonstrate improved tolerability while maintaining therapeutic efficacy.

Systemic Safety Considerations

Unlike oral carbonic anhydrase inhibitors such as acetazolamide, which frequently cause metabolic acidosis, electrolyte imbalances, and paresthesias, topical dorzolamide exhibits a markedly improved systemic safety profile [1]. The limited systemic absorption following ocular administration results in negligible effects on acid-base balance or serum electrolyte concentrations, making it suitable for long-term use without requiring routine monitoring of these parameters [2].

Despite its favorable safety profile relative to oral agents, dorzolamide is not entirely free from systemic effects. When used in fixed-combination with timolol, there have been reports of bradycardia and asthmatic symptoms in susceptible individuals, primarily attributable to the beta-blocker component rather than dorzolamide itself [3]. This underscores the importance of considering the safety profile of all active components when prescribing combination therapies. Dorzolamide's sulfonamide-derived structure warrants caution in patients with known sulfa allergies, although the incidence of cross-reactivity appears to be low due to its topical administration route.

Table 3: Adverse Effect Profile of Dorzolamide-Containing Therapies

Adverse Effect Incidence Typical Severity Management Strategies
Bitter Taste Very Common Mild Use punctal occlusion technique after instillation
Transient Burning/Stinging Very Common Mild to Moderate Usually self-limiting; consider switching to PF formulation
Conjunctivitis Common Mild to Severe Most common reason for discontinuation
Corneal Abrasions 30.6% (reduced to 1.3% with PF) Variable Preservative-free formulations show significant improvement
Blurred Vision Less Common Mild Temporary effect after instillation
Systemic Effects (with timolol combination) Rare but significant Potentially Severe Bradycardia, asthmatic symptoms (5 cases reported)

Advanced Formulations and Delivery Systems

Preservative-Free Formulations

Recent advancements in dorzolamide formulations have focused on eliminating preservatives to improve ocular surface health while maintaining therapeutic efficacy. Conventional ophthalmic preparations typically contain benzalkonium chloride (BAK) as a preservative, which has been associated with corneal epithelial toxicity, conjunctival inflammation, and reduced tear film stability with chronic use [4]. The development of preservative-free (PF) dorzolamide/timolol fixed-combination formulations represents a significant advancement in glaucoma therapy, particularly for patients requiring long-term treatment who may develop BAK-induced ocular surface disease.

Clinical studies evaluating preservative-free dorzolamide/timolol fixed combinations have demonstrated comparable IOP-lowering efficacy to preserved formulations while offering significant advantages in ocular surface protection. A 3-month multicenter prospective cohort study conducted in Egypt involving 382 patients found that switching to preservative-free dorzolamide/timolol resulted in a statistically significant improvement in multiple ocular surface parameters [4]. The study reported a dramatic reduction in corneal abrasion rates from 30.6% to 1.3%, alongside significant improvements in tear break-up time (TBUT) from 9 to 12.3 seconds and substantial decreases in Ocular Surface Disease Index (OSDI) scores from a median of 41.7 to 12.5 [4]. These findings highlight the potential benefits of preservative-free formulations in maintaining ocular surface integrity during long-term glaucoma management.

Novel Delivery Technologies

The clinical effectiveness of conventional dorzolamide eye drops is limited by several pharmacological challenges, including short ocular residence time, low corneal permeability, and the need for frequent dosing (typically three times daily) [5]. These limitations have spurred research into innovative drug delivery systems designed to enhance bioavailability, prolong therapeutic effect, and improve patient compliance. Among the most promising approaches are nanotechnology-based delivery systems that utilize carriers such as polymeric nanoparticles, solid lipid nanoparticles, liposomes, niosomes, and nanoemulsions to optimize drug delivery characteristics [5].

Cyclodextrin complexation represents another advanced strategy for improving dorzolamide delivery. By forming inclusion complexes with cyclodextrin derivatives, researchers have enhanced dorzolamide's solubility and corneal permeability, leading to improved ocular bioavailability [5]. Additional innovative approaches include the development of semi-interpenetrated polymer networks based on polymers like poly(sulfobetaine methacrylate) and poly(vinyl alcohol), which sustain drug release and increase corneal drug concentration [5]. Mucoadhesive polymers such as chitosan and its derivatives have also shown promise in prolonging ocular residence time and enhancing drug absorption through the formation of crosslinked nanoparticles that facilitate controlled drug release [5].

The following diagram illustrates the development workflow for advanced dorzolamide delivery systems:

G Problem Conventional Formulation Limitations: • Short residence time • Low corneal permeability • Frequent dosing (3x daily) Approach Advanced Delivery Strategies Problem->Approach System1 Nanocarrier Systems: • Polymeric nanoparticles • Solid lipid nanoparticles • Liposomes/Niosomes • Nanoemulsions Approach->System1 System2 Complexation Approaches: • Cyclodextrin inclusion complexes • Enhanced solubility & permeability Approach->System2 System3 Polymer-Based Systems: • Semi-IPNs (pSBMA/PVA) • Mucoadhesive polymers (Chitosan) • In situ gelling hydrogels Approach->System3 Outcome Therapeutic Improvements: • Sustained drug release • Improved corneal permeation • Enhanced bioavailability • Reduced dosing frequency System1->Outcome System2->Outcome System3->Outcome

Advanced formulation strategies address dorzolamide's limitations through nanocarriers, complexation, and polymer systems to improve therapeutic outcomes.

Comparative Analysis with Other Antiglaucoma Agents

Dorzolamide occupies a unique position in the glaucoma therapeutic landscape, offering a distinct mechanism of action that complements other drug classes. When compared to prostaglandin analogs (e.g., latanoprost), which are generally considered first-line therapy due to their superior efficacy and once-daily dosing, dorzolamide demonstrates moderately less IOP-lowering effect but offers an alternative mechanism for patients who cannot tolerate prostaglandin analogs or require additional IOP reduction [6]. Unlike prostaglandin analogs that primarily increase uveoscleral outflow, dorzolamide reduces aqueous production, making these two classes potentially complementary in combination therapy.

In comparison to beta-blockers like timolol, which also reduce aqueous production but through a different mechanism, dorzolamide demonstrates slightly inferior efficacy but offers significant advantages in safety profile, particularly for patients with pulmonary or cardiac contraindications to beta-blockade [1]. The fixed-combination dorzolamide/timolol product leverages these complementary mechanisms to achieve enhanced IOP reduction compared to either component alone, while potentially allowing reduced dosing frequency of both agents [3]. When compared to brinzolamide, the other topical carbonic anhydrase inhibitor, dorzolamide has similar IOP-lowering efficacy but a slightly different side effect profile, with brinzolamide reportedly causing more blurred vision while dorzolamide is associated with more ocular discomfort upon instillation [5].

The place of dorzolamide in therapy has evolved since its introduction. While it is no longer considered first-line monotherapy for most patients due to the superior efficacy and convenience of prostaglandin analogs, it remains a valuable second-line agent and an important component of combination therapy [6]. Its particular value emerges in specific patient populations, including those with beta-blocker contraindications, prostaglandin analog intolerance, or inadequate IOP control with first-line agents. The development of fixed-combination products with other drug classes has further solidified dorzolamide's role in the modern glaucoma treatment algorithm.

Emerging Research and Future Directions

Neuroprotective Potential

Beyond its well-established intraocular pressure-lowering effects, emerging research suggests that dorzolamide may possess direct neuroprotective properties that could benefit retinal ganglion cells in glaucoma. Preclinical studies have demonstrated that dorzolamide can reduce apoptotic pathways in retinal tissue cultures exposed to toxic stimuli such as methylglyoxal, glyoxal (intermediates of advanced glycation end products), and hydrogen peroxide [7]. This suggests a potential mechanism for direct retinal protection that is independent of IOP reduction, which could have significant implications for glaucoma management, as neuroprotection represents an unmet need in preventing disease progression.

Dorzolamide may also influence ocular blood flow, potentially addressing the vascular component of glaucoma pathogenesis. Studies have indicated that carbonic anhydrase inhibitors can produce vasodilatory effects, likely through mechanisms similar to CO2-induced vasodilation [7]. Specifically, dorzolamide has been shown to increase ocular pulse amplitude and improve ocular blood supply following topical application [7]. While one study did not find significant changes in optic nerve head blood flow following dorzolamide administration in healthy human subjects, the potential vascular effects warrant further investigation in glaucoma patients who may have underlying vascular dysregulation [7]. Additionally, membrane-associated carbonic anhydrase activity within neuronal processes may modulate the pH of extracellular fluid, which can affect metabolic activity and potentially influence neuronal survival in glaucomatous optic neuropathy [7].

Future Research Directions

The future of dorzolamide research encompasses several promising directions. Sustained-release formulations represent a major area of investigation, with technologies including drug-eluting contact lenses, in situ gelling hydrogels, and intracameral implants showing potential to significantly improve dosing convenience and therapeutic efficacy [5]. These advanced delivery systems could potentially reduce dosing frequency from three times daily to weekly or longer, dramatically improving patient adherence and quality of life.

Combination approaches with novel therapeutic agents represent another promising research direction. As our understanding of glaucoma pathophysiology expands beyond IOP reduction to include neuroprotection, vascular modulation, and caspase inhibition, opportunities arise for combining dorzolamide with agents targeting these additional pathways [6]. The growing emphasis on personalized medicine in glaucoma management may also lead to more targeted use of dorzolamide in patient subpopulations most likely to benefit from its specific mechanism of action, such as those with specific aqueous production profiles or carbonic anhydrase polymorphisms [6]. Finally, the exploration of non-IOP-related benefits of dorzolamide, including its potential effects on retinal ganglion cell metabolism, oxidative stress reduction, and improved ocular blood flow autoregulation, may uncover additional therapeutic value beyond its current primary indication.

Conclusion

Dorzolamide remains a valuable therapeutic agent in the comprehensive management of glaucoma nearly three decades after its introduction. As the first topical carbonic anhydrase inhibitor, it provides effective IOP reduction through a unique mechanism of reducing aqueous humor production, filling an important therapeutic niche both as monotherapy and in combination regimens. The development of preservative-free formulations and ongoing research into advanced delivery systems address key limitations of conventional eye drops, potentially enhancing both efficacy and tolerability for long-term use.

References

Comprehensive Application Notes and Protocols: Formulation and Analysis of Dorzolamide Hydrochloride Ophthalmic Solution

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used primarily for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Glaucoma represents a progressive optic neuropathy characterized by increased IOP that can lead to irreversible optic nerve damage and vision loss if left untreated. As a sulfonamide derivative, dorzolamide specifically inhibits carbonic anhydrase II (CA-II), the predominant isoform in the ciliary processes of the eye, with a 4000-fold higher affinity for CA-II than CA-I. This inhibition disrupts the bicarbonate ion production essential for sodium and fluid transport, thereby reducing aqueous humor secretion and consequently lowering IOP. Unlike oral carbonic anhydrase inhibitors, topical administration minimizes systemic adverse effects while providing effective ocular hypertension control. [1] [2] [3]

The clinical significance of dorzolamide stems from its ability to effectively reduce IOP while avoiding the systemic complications associated with oral carbonic anhydrase inhibitors. The drug is typically administered as a 2% ophthalmic solution (equivalent to 20 mg/mL), which is the concentration that has demonstrated optimal therapeutic efficacy in clinical trials. However, conventional eye drops face significant challenges including poor ocular bioavailability (typically 1-10%), rapid precorneal elimination, and frequent dosing requirements (3 times daily for Trusopt), which can compromise patient compliance and therapeutic outcomes. These limitations have driven research into advanced drug delivery systems that extend residence time, enhance corneal permeation, and sustain drug release profiles. [2] [4] [3]

Conventional Formulation Composition

The conventional ophthalmic solution of this compound consists of an aqueous, sterile, isotonic, and buffered formulation designed for topical application. The standard concentration is 2% w/v dorzolamide (equivalent to 20 mg/mL), which has demonstrated optimal therapeutic efficacy in clinical settings. According to USP monographs, the formulation must contain not less than 90.0% and not more than 110.0% of the labeled amount of dorzolamide, with strict limits on impurities (not more than 0.5% total impurities). The solution is typically adjusted to a pH of approximately 5.6 to maintain stability while minimizing ocular irritation, though this slightly acidic pH can sometimes cause transient discomfort upon instillation. [5] [6] [3]

Table 1: Composition of Conventional this compound Ophthalmic Solution (2%)

Component Function Typical Concentration Variations/Alternatives
This compound Active Pharmaceutical Ingredient 2.0% w/v (20 mg/mL) 2.0-2.3% accounting for salt form
Hydroxypropyl Methylcellulose (HPMC) Viscosity Enhancer/Matrix Former 0.3-0.75% w/v Various viscosity grades
Sodium Citrate Buffer Agent 0.5-1.0% w/v Citrate buffer system
Citric Acid Buffer Agent q.s. to pH 5.5-5.6 Adjust with sodium hydroxide
Sodium Chloride Tonicity Agent 0.1-0.5% w/v Mannitol (1.0-2.0% w/v)
Benzalkonium Chloride Preservative 0.005-0.01% w/v Other preservatives or preservative-free systems
Purified Water Vehicle q.s. to 100% Sterile water for injection

The excipients in the formulation each serve specific functions to ensure stability, safety, and efficacy. Hydroxypropyl methylcellulose (HPMC) acts as a viscosity-enhancing agent to prolong precorneal residence time while potentially reducing nasolacrimal drainage. The citrate buffer system (sodium citrate and citric acid) maintains the formulation within the optimal pH range for both chemical stability and patient comfort. Tonicity agents such as sodium chloride or mannitol ensure the solution is isotonic with tear fluid (equivalent to 0.9% NaCl), thereby minimizing irritation upon instillation. Preservatives like benzalkonium chloride prevent microbial contamination in multi-dose containers, though modern formulations are increasingly exploring preservative-free alternatives for enhanced tolerability. [7] [2] [5]

Advanced Delivery System Formulations

Self-Assembled Nanostructures

Self-assembled drug nanostructures (SADN) represent an innovative approach to enhance dorzolamide delivery through non-covalent interactions including electrostatic interactions, hydrophobic interactions, hydrogen bonding, and π-π stacking. These systems are prepared using a modified thin-film hydration technique where this compound (200 mg) alone or in combination with L-α-Phosphatidylcholine (PC) in ratios of 1:1 or 1:2 w/w is dissolved in dichloromethane (10 mL). The organic solvent is evaporated under reduced pressure using a rotary evaporator (100 rpm, 40°C water bath), and the resulting film is hydrated for 1 hour with 10 mL of appropriate buffer (citrate buffer pH 5.4, Tris-HCl buffer pH 7.05, or borate buffer pH 8.7) to achieve the final drug concentration of 2% w/v. The dispersions are subsequently sonicated for 1 minute, filtered to remove aggregates, and stored under refrigeration. These nanostructures demonstrate significantly enhanced drug loading capacity, reduced drug leakage, and improved permeation capabilities compared to conventional formulations. [1]

Table 2: Characterization of Optimized Self-Assembled Nanostructures (F5 and F6)

Parameter F5 (pH 8.7, PC:Drug 1:1) F6 (pH 8.7, PC:Drug 2:1) Marketed Product (Trusopt)
Drug Content (%) 92.64 - 97.81 98.28 - 99.33 ~100 (theoretical)
Particle Size (nm) 236.8 - 237.4 100.1 - 103.9 Solution formulation
Polydispersity Index 0.240 - 0.256 0.670 - 0.714 Not applicable
Zeta Potential (mV) -55.5 to -60.7 -54.5 to -57.8 Not reported
Partition Coefficient (K) 0.852 - 0.864 2.180 - 2.330 Not reported
Release Half-Life (T50%, min) 243 - 274 316 - 355 Significantly shorter
Release Extent (%) 82.84 - 86.67 81.74 - 85.28 ~100 (rapid release)

The pharmacodynamic performance of these optimized nanostructures demonstrates substantial improvements over conventional formulations. Studies have shown that formulae F5 and F6 exhibit significantly higher Cmax and AUC0-24 values in aqueous humor compared to Trusopt, along with extended control over intraocular pressure. The enhanced performance is attributed to improved corneal permeation and sustained release characteristics, which allow for reduced dosing frequency and potentially better patient compliance. The statistical optimization of these systems using response surface methodology has enabled precise control over critical quality attributes, resulting in formulations with optimal characteristics for ocular delivery. [1]

Ocular Inserts and Implants

Ocular inserts represent an alternative approach to conventional eye drops, designed to overcome limitations such as rapid precorneal clearance and frequent instillation requirements. These systems are typically prepared using the solvent casting method, where polymers such as carboxymethyl cellulose (CMC) or chitosan (CHI) are dissolved in aqueous solutions (1% w/v), combined with plasticizers like polyethylene glycol 6000 (PEG 6000, 0.1% w/v), and incorporated with this compound. The dispersions are poured into appropriate molds (e.g., contact lens containers with 14.2 mm diameter) and dried under ambient conditions for 24 hours to form solid inserts with a typical drug loading of 2 mg per implant. These systems provide extended drug delivery ranging from 6 to 24 hours, significantly reducing dosing frequency while maintaining therapeutic drug levels. [2] [4]

The mechanical and bioadhesive properties of these implants are critical to their performance. CMC-based implants demonstrate a tensile strength of 10.70 MPa, elongation at break of 62.00%, and favorable bioadhesion characteristics that promote retention on the ocular surface. Similarly, chitosan-based implants exhibit a tensile strength of 11.68 MPa and elongation at break of 59.05%. The in vitro release profiles of these systems typically follow the Higuchi kinetic model, indicating diffusion-controlled release mechanisms. Ex vivo studies using swine eyes have demonstrated strong correlation with in vitro release patterns, confirming the sustained release behavior of these implantable systems. The extended residence time and controlled release characteristics translate to enhanced drug retention on ocular surfaces and potentially improved therapeutic outcomes in glaucoma management. [2]

Analytical Methods and Quality Control

Stability-Indicating UPLC Method

A novel stability-indicating gradient reversed-phase ultra-performance liquid chromatographic (RP-UPLC) method has been developed and validated for the determination of this compound purity in the presence of impurities and degradation products. The method employs a Waters UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) maintained at ambient temperature with a mobile phase consisting of a gradient mixture of solvent A (0.04M phosphate buffer, pH 2.6) and solvent B (Milli-Q water:methanol:acetonitrile in 200:300:600 v/v/v ratios). The gradient program is set as follows: 0/5, 8/8, 10/15, 16/45, 20/55, 24/80, 25/5, and 30/5 (time/%B). The analysis uses a run time of 30 minutes with this compound and its five impurities monitored at 254 nm. The method successfully separates this compound from its impurities and degradation products with resolution greater than 2.0, demonstrating excellent specificity and stability-indicating power. [8]

The method has been comprehensively validated according to International Conference on Harmonization (ICH) guidelines. Specificity was confirmed through forced degradation studies under oxidative (1% H2O2), acid (0.1 N HCl), base (0.1 N NaOH), photolytic, and thermal (60°C) conditions. The method demonstrates linearity over a specified concentration range with a correlation coefficient of >0.999, precision with relative standard deviation (RSD) of less than 2%, and accuracy with recovery percentages ranging from 85% to 115% for impurities at specified concentration levels. The limit of detection (LOD) and limit of quantification (LOQ) were established for both this compound and its related substances, confirming the method's sensitivity. Robustness testing confirmed that the method remains reliable despite deliberate variations in method parameters, making it suitable for quality control applications in pharmaceutical development and manufacturing. [8]

HPLC Method for Assay and Related Substances

For routine quality control, a reversed-phase HPLC method is employed for the assay of this compound and determination of related substances. The method utilizes a C18 column (4.6 × 150 mm, 5 μm) maintained at 35°C with a mobile phase consisting of a mixture of potassium dihydrogen phosphate buffer (pH 2.5) and methanol in the ratio 90:10 v/v. The flow rate is set at 0.8 mL/min with detection at 254 nm. The injection volume is typically 10 μL, and the total run time is approximately 15 minutes. This method effectively separates this compound from its primary impurities, including This compound related compound A, which is limited to not more than 0.5% in the drug substance according to USP specifications. [2] [6]

Table 3: Analytical Method Parameters for this compound

Parameter UPLC Method (Related Substances) HPLC Method (Assay) Acceptance Criteria
Column Waters UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) C18 (4.6 × 150 mm, 5 μm) -
Mobile Phase Gradient: 0.04M phosphate buffer (pH 2.6) and water:methanol:ACN (200:300:600) Isocratic: Phosphate buffer:MeOH (90:10) -
Flow Rate Not specified 0.8 mL/min -
Detection Wavelength 254 nm (dorzolamide) and 295 nm (timolol) 254 nm -
Run Time 30 minutes 15 minutes -
System Suitability - Resolution >2.0 - Meets USP requirements
System Suitability - Tailing Factor - - NMT 1.4
System Suitability - Theoretical Plates - - NLT 4000

The assay method for this compound quantitation employs a similar chromatographic system with a gradient program using Solution A (phosphate buffer and acetonitrile in ratio 94:6.5) and Solution B (acetonitrile). The chromatographic system is programmed as follows: 0-15 minutes (100% A), 15-30 minutes (100-50% A), 30-37 minutes (50-100% A), and 37-44 minutes (100% A). The flow rate is maintained at 1.5 mL/min with detection at 254 nm. This method demonstrates specificity, accuracy, and precision for the quantification of this compound in ophthalmic solutions, with the percentage of assay required to be between 90.0% and 110.0% of the labeled claim. [6]

Detailed Preparation Protocol

Manufacturing Process

The preparation of this compound ophthalmic solution involves a sequential addition and mixing process to ensure homogeneity and stability of the final product. The detailed protocol is as follows:

  • Step 1: Vehicle Preparation - Begin by heating approximately 70% of the final volume of purified water to 70-80°C. While maintaining stirring, slowly add hydroxypropyl methylcellulose (HPMC) to form a uniform dispersion. Continue stirring until complete hydration occurs, then cool to room temperature. [7]

  • Step 2: Buffer Preparation - To the cooled vehicle, add sodium citrate, citric acid, and sodium chloride (or mannitol as alternative tonicity agent). Stir until complete dissolution is achieved. Maintain continuous mixing throughout the process to ensure homogeneity. [7]

  • Step 3: Drug Addition - Add this compound to the solution and stir until completely dissolved. Maintain the solution under continuous mixing to ensure uniform distribution of the active ingredient. [7]

  • Step 4: Preservative Addition - After the active ingredient is completely dissolved, add benzalkonium chloride (or alternative preservative) and mix thoroughly to ensure uniform distribution. [7]

  • Step 5: pH Adjustment - Check the pH of the solution and adjust to 5.5-5.6 using sodium hydroxide solution or hydrochloric acid as needed. The adjustment should be performed gradually with continuous mixing to avoid localized concentration effects. [7] [2]

  • Step 6: Final Volume Adjustment - Add sufficient purified water to reach the final volume and mix thoroughly to ensure a homogeneous solution. [7]

  • Step 7: Filtration and Sterilization - Filter the solution through a 0.22 μm membrane filter to remove particulate matter and achieve sterility. Transfer the filtered solution to appropriate sterile containers under aseptic conditions. [7]

Quality Assurance and In-Process Controls

Throughout the manufacturing process, critical quality attributes must be monitored and controlled to ensure the final product meets specifications. The in-process controls include:

  • pH Verification: Confirm the final pH is within the specified range of 5.5-5.6 using a calibrated pH meter. Slight variations outside this range may cause patient discomfort or impact product stability. [7] [2]

  • Clarity and Color: Visually inspect the solution for clarity and absence of particulate matter against light and dark backgrounds. The solution should be clear and essentially colorless. [5]

  • Assay Testing: Perform HPLC analysis to confirm drug content is within 90.0-110.0% of the labeled claim using the validated analytical method. [6]

  • Sterility Testing: Conduct sterility testing according to compendial methods (membrane filtration or direct inoculation) to ensure the product is sterile. [5]

  • Osmolality Measurement: Verify that the osmolality of the final solution is within the acceptable range (approximately 280-320 mOsm/kg) to ensure isotonicity with tear fluid. [2]

  • Preservative Effectiveness: If containing preservatives, perform antimicrobial effectiveness testing to demonstrate the product's ability to resist microbial contamination during use. [5]

Experimental Workflows and Visualization

DorzolamidePreparation cluster_vehicle Vehicle Preparation Phase cluster_solution Solution Preparation Phase cluster_drug Drug Incorporation Phase cluster_final Finalization Phase start Start Dorzolamide HCl Ophthalmic Solution Preparation v1 Heat 70% purified water to 70-80°C start->v1 v2 Disperse HPMC with stirring v1->v2 v3 Cool to room temperature v2->v3 s1 Add buffer components: Sodium Citrate, Citric Acid v3->s1 s2 Add tonicity agent: Sodium Chloride or Mannitol s1->s2 s3 Stir until complete dissolution s2->s3 d1 Add Dorzolamide HCl s3->d1 d2 Stir until complete dissolution d1->d2 d3 Add preservative (Benzalkonium Chloride) d2->d3 f1 Adjust pH to 5.5-5.6 with NaOH or HCl solution d3->f1 f2 Adjust to final volume with purified water f1->f2 f3 Filter through 0.22 μm membrane filter f2->f3 f4 Aseptic filling into sterile containers f3->f4 end Final Product: Dorzolamide HCl Ophthalmic Solution f4->end

Diagram 1: Dorzolamide HCl Ophthalmic Solution Preparation Workflow. This diagram illustrates the sequential manufacturing process with distinct phases for vehicle preparation, solution preparation, drug incorporation, and finalization, highlighting critical steps and parameters.

DorzolamideAnalysis cluster_sample Sample Preparation cluster_chromatography Chromatographic System Setup cluster_analysis Analysis and Quantification cluster_validation Method Validation Parameters start Start Analytical Procedure s1 Weigh Dorzolamide HCl standard and test samples start->s1 s2 Dissolve in mobile phase or specified solvent s1->s2 s3 Prepare appropriate dilutions for calibration curve s2->s3 c1 Prepare mobile phase: Buffer-Organic mixture s3->c1 c2 Prime HPLC/UPLC system and equilibrate column c1->c2 c3 Verify system suitability: Resolution, Tailing, Plate Count c2->c3 a1 Inject standards and samples in sequence c3->a1 a2 Monitor at 254 nm (dorzolamide detection) a1->a2 a3 Record retention times and peak areas a2->a3 a4 Calculate concentration using calibration curve a3->a4 v1 Specificity: Forced degradation studies end Final Report: Assay and Impurity Profile a4->end v2 Linearity: R² > 0.999 v1->v2 v3 Precision: RSD < 2% v2->v3 v4 Accuracy: Recovery 85-115% v3->v4

Diagram 2: Dorzolamide HCl Analytical Method Workflow. This diagram outlines the comprehensive analytical procedure for assay and impurity profiling, including sample preparation, chromatographic system setup, analysis, quantification, and method validation parameters.

Conclusion

The development of this compound ophthalmic solutions has evolved significantly from conventional eye drops to advanced delivery systems that address the inherent challenges of ocular drug delivery. The conventional formulation, while effective, requires frequent administration due to its rapid precorneal clearance, leading to potential compliance issues. The emergence of novel delivery systems such as self-assembled nanostructures and ocular inserts offers promising alternatives that extend drug residence time, enhance corneal permeation, and reduce dosing frequency. These advanced systems demonstrate improved pharmacokinetic profiles with higher Cmax and AUC0-24 values in aqueous humor compared to conventional formulations, translating to enhanced therapeutic efficacy and potentially better patient compliance in long-term glaucoma management.

The analytical methods described, particularly the stability-indicating UPLC technique, provide robust tools for quality control and stability assessment during formulation development and manufacturing. The comprehensive protocol for preparation emphasizes the critical process parameters and quality attributes that ensure product safety, efficacy, and stability. As research continues, future directions may focus on further optimizing sustained release characteristics, developing preservative-free formulations to minimize potential adverse effects, and exploring combination therapies that target multiple pathways in glaucoma pathogenesis. The integration of these advanced formulation strategies with robust analytical methods represents a significant advancement in ocular therapeutics, offering improved clinical outcomes for patients with chronic ophthalmic conditions such as glaucoma.

References

Application Notes and Protocols: Development of Dorzolamide Nanoliposomes via Thin-Film Hydration for Enhanced Glaucoma Management

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Background and Significance

Glaucoma represents a chronic optic neuropathy characterized by progressive degeneration of retinal ganglion cells (RGCs) and increased intraocular pressure (IOP), standing as the second most prevalent cause of irreversible blindness worldwide [1]. The global burden of glaucoma is substantial, with current estimates indicating approximately 76 million affected individuals, a figure projected to rise to 111.8 million by 2040 [2]. Dorzolamide hydrochloride (DRZ), a topical carbonic anhydrase inhibitor, effectively reduces IOP by decreasing aqueous humor production. However, its clinical utility is hampered by significant limitations in conventional eye drop formulations, including short ocular residence time, low corneal permeability, rapid nasolacrimal drainage, and consequently poor bioavailability typically less than 5% [3] [2]. These limitations necessitate frequent dosing (three times daily), which often leads to ocular surface adverse effects and compromised patient compliance [4].

Advanced nanoliposomal formulations prepared via thin-film hydration technique offer a promising strategy to overcome these challenges. These nanostructured systems significantly enhance precorneal retention, improve transcorneal permeation, and enable sustained drug release, thereby reducing dosing frequency and improving therapeutic outcomes [3] [2]. The biocompatible nature of phospholipid-based nanocarriers, their ability to encapsulate both hydrophilic and hydrophobic agents, and their capacity for corneal adhesion make them particularly suitable for ocular drug delivery [5]. Research demonstrates that dorzolamide-loaded nanoliposomes can achieve equivalent IOP reduction with prolonged duration compared to conventional eye drops, representing a significant advancement in glaucoma pharmacotherapy [3] [4].

Thin-Film Hydration Protocol for Dorzolamide Nanoliposomes

Materials
  • Active Pharmaceutical Ingredient: this compound (BASELUX S.A., Switzerland)
  • Lipid Components: Soy phosphatidylcholine (SPC, Phospholipon 85G), Cholesterol (Sigma-Aldrich)
  • Solvents: Chloroform, Methanol (HPLC grade), Diethyl ether (for REV method only)
  • Aqueous Buffer: Phosphate buffer (pH 5.8, for hydration)
  • Equipment: Rotary evaporator (Heidolph VV 2000 or equivalent), Bath sonicator, Centrifugal filter devices (50 kDa MWCO), Franz diffusion cells, Nano-sized particle analyzer (Malvern Nano ZS or equivalent), UV-Vis spectrophotometer
Step-by-Step Procedure

The thin-film hydration technique can be implemented through two primary approaches, with the Thin Layer Hydration (TLH) method demonstrating superior performance characteristics for dorzolamide encapsulation [3].

  • Lipid Solution Preparation: Accurately weigh SPC and cholesterol in a 7:4 molar ratio and dissolve in chloroform-methanol mixture (2:1 v/v) in a round-bottom flask. For reverse-phase evaporation, include 2% (w/v) this compound in the organic phase [3].

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator at 65°C under reduced pressure (150 rpm) until a thin, uniform lipid film forms on the flask interior. Maintain the film under vacuum at 4°C for 24 hours to ensure complete solvent removal [3] [5].

  • Film Hydration: Hydrate the dried lipid film with 10 mL phosphate buffer (pH 5.8) containing 2% (w/v) this compound for the TLH method. Rotate the flask continuously at 100 rpm for 1 hour at 40°C to ensure complete lipid hydration and formation of multilamellar vesicles [3] [6].

  • Size Reduction: Sonicate the resulting multilamellar vesicle dispersion using a probe sonicator for 30 minutes (or bath sonicator for 60 minutes) to form small, unilamellar nanoliposomes. Maintain temperature control during sonication to prevent lipid degradation [3] [5].

  • Product Maturation: Refrigerate the nanoliposomal dispersion at 4°C overnight to allow for structural stabilization and complete drug encapsulation [3].

  • Sterilization and Purification: Sterilize the final preparation by filtration through a 0.22 μm membrane. Remove unencapsulated drug using centrifugal filter devices (50 kDa MWCO) at 3000 rpm for 30 minutes [3].

Formulation Optimization and Statistical Design

Critical Process Parameters

The quality-by-design approach has identified several critical factors that significantly influence the critical quality attributes of dorzolamide nanoliposomes [4]:

  • Lipid Composition: A 7:4 molar ratio of SPC:Cholesterol demonstrates optimal encapsulation efficiency (57.51%) while maintaining appropriate particle size. Increased cholesterol content enhances membrane stability but may increase vesicle size [3].

  • Hydration Conditions: Buffer pH significantly affects drug loading and stability. Alkaline conditions (pH 8.7) promote higher drug content and sustained release profiles, while acidic pH (5.4) may improve chemical stability but reduce encapsulation [4].

  • Drug-to-Lipid Ratio: Studies indicate that 1:1 and 1:2 w/w ratios of DRZ:PC provide balanced performance characteristics, with 1:1 ratio favoring higher drug loading and 1:2 ratio promoting enhanced stability [4].

  • Post-Processing Techniques: Extrusion through polycarbonate membranes (100 nm pore size) produces more homogeneous populations with lower polydispersity indices compared to sonication alone [5].

Optimized Formulation Parameters

Table 1: Optimized Parameters for Dorzolamide Nanoliposomes Prepared via Thin-Film Hydration

Formulation Component Optimized Value Impact on Quality Attributes
SPC:Cholesterol Molar Ratio 7:4 Higher encapsulation efficiency (57.51%), appropriate membrane fluidity
Total Lipid Concentration 20-30 mM Optimal particle size, minimal aggregation
Hydration Buffer pH 5.8 (initial preparation), 8.7 (optimized) Enhanced drug content, sustained release profile
Drug Concentration 2% (w/v) Therapeutic efficacy, encapsulation efficiency
Hydration Volume 10 mL Appropriate vesicle concentration
Hydration Temperature 40°C Complete lipid film hydration, drug stability
Sonication Time 30 minutes (probe) Particle size reduction, homogeneity

Product Characterization and Quality Control

Analytical Methods
  • Encapsulation Efficiency (EE%): Determine using centrifugal filtration (50 kDa MWCO) at 3000 rpm for 30 minutes. Analyze free drug concentration in the supernatant via UV spectrophotometry at λmax = 254 nm. Calculate EE% as (Total drug - Free drug)/Total drug × 100 [3].

  • Particle Size and Polydispersity Index: Measure by dynamic light scattering using a nanosizer. Acceptance criteria: Size < 100 nm, PDI < 0.3 indicates monodisperse population [3] [5].

  • Zeta Potential: Determine electrophoretic mobility in appropriate dispersion medium. Values of +10 to +30 mV indicate good physical stability through electrostatic repulsion [3] [4].

  • In Vitro Release Study: Conduct using dialysis membrane (12-14 kDa MWCO) against simulated tear fluid (pH 7.4) at 32°C. Sample at predetermined intervals (0.25, 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 24 h) and analyze drug content spectrophotometrically [3] [4].

  • Ex Vivo Corneal Permeation: Utilize excised rabbit corneas mounted in Franz diffusion cells with simulated tear fluid (pH 7.4) as receptor medium. Calculate steady-state flux (Jss) and apparent permeability coefficient (Papp) from linear portion of cumulative drug permeation vs. time plot [3].

  • Morphological Examination: Analyze using transmission electron microscopy (TEM) or cryo-TEM after negative staining with phosphotungstic acid to confirm vesicular structure and lamellarity [5].

Characterization Results

Table 2: Characterization Parameters of Optimized Dorzolamide Nanoliposomes

Quality Attribute TLH Method (7:4 Ratio) REV Method (7:4 Ratio) Conventional Solution
Particle Size (nm) 19.93 ± 5.23 76.14 ± 19.24 N/A
Polydispersity Index 0.34 ± 0.02 0.34 ± 0.015 N/A
Zeta Potential (mV) +10.3 ± 1.5 +12.8 ± 2.1 N/A
Encapsulation Efficiency (%) 57.51 ± 4.02 57.51 ± 4.02 N/A
Transcorneal Flux (Jss, μg/cm²/h) 12.45 ± 1.2 9.83 ± 0.9 7.21 ± 0.8
Permeability Coefficient (Papp, cm/s) 3.21 × 10⁻⁶ 2.53 × 10⁻⁶ 1.86 × 10⁻⁶
Release Half-Life (T₅₀%, h) 5.8 ± 0.5 4.9 ± 0.4 1.2 ± 0.2
IOP Reduction Duration (h) >8 >8 4-5

In Vivo Efficacy and Stability Assessment

Pharmacodynamic Evaluation

The IOP-lowering efficacy of optimized dorzolamide nanoliposomes has been evaluated in normotensive albino rabbit models (n=6 per group) using a calibrated tonometer. Results demonstrate that nanoliposomal formulations produce significantly prolonged IOP reduction (>8 hours) compared to conventional solution (4-5 hours) and marketed formulation (Trusopt) [3] [4]. The peak IOP reduction achieved with nanoliposomes was comparable to conventional formulations (~35% reduction from baseline), but the duration of action was substantially extended, potentially enabling twice-daily or once-daily dosing regimens [4]. Histopathological examinations of corneal tissues following nanoliposome administration showed no significant irritation or structural damage, supporting their safety profile for ocular application [4].

Stability Profile

Stability studies conducted under refrigerated conditions (4°C) demonstrated that optimized dorzolamide nanoliposomes maintained consistent physicochemical properties over three months, with minimal changes in particle size, PDI, or encapsulation efficiency [3]. The inclusion of cholesterol in the lipid bilayer contributes to enhanced membrane stability by reducing phospholipid permeability and preventing drug leakage during storage [5]. The positive zeta potential of formulations (+10 to +13 mV) provides adequate electrostatic stabilization against aggregation, though values below +30 mV suggest that additional stabilization strategies (e.g., PEGylation) might be beneficial for long-term shelf life [3] [5].

Experimental Workflow and Process Visualization

Preparation Workflow Diagram

DorzolamidePreparation Dorzolamide Nanoliposome Preparation Start Weigh Lipid Components (SPC:Cholesterol 7:4 molar ratio) Step1 Dissolve in Organic Solvent (Chloroform:Methanol 2:1 v/v) Start->Step1 Step2 Form Thin Film via Rotary Evaporation (65°C, 150 rpm) Step1->Step2 Step3 Hydrate with Buffer (pH 5.8, 2% DRZ, 40°C, 1 hr) Step2->Step3 Step4 Size Reduction (Sonication 30 min) Step3->Step4 Step5 Maturation (4°C, 12-24 hrs) Step4->Step5 Step6 Sterilization & Purification (0.22 μm filtration, centrifugation) Step5->Step6 End Final Nanoliposome Dispersion Step6->End

Diagram 1: Preparation workflow for dorzolamide nanoliposomes using thin-film hydration technique

Characterization and Evaluation Pathway

CharacterizationFlow Nanoliposome Characterization Pathway Start Nanoliposome Dispersion PhysChem Physicochemical Characterization Start->PhysChem Size Particle Size & PDI Measurement (DLS, <100 nm, PDI<0.3) PhysChem->Size Zeta Zeta Potential (+10 to +30 mV) Size->Zeta EE Encapsulation Efficiency (UV-Vis at 254 nm) Zeta->EE InVitro In Vitro Release (Dialysis, pH 7.4, 32°C) EE->InVitro ExVivo Ex Vivo Permeation (Franz cell, rabbit cornea) InVitro->ExVivo InVivo In Vivo Efficacy (IOP reduction in rabbit model) ExVivo->InVivo Stability Stability Studies (3 months, 4°C) InVivo->Stability End Optimized Formulation Stability->End

Diagram 2: Comprehensive characterization pathway for quality assessment of dorzolamide nanoliposomes

Conclusion

The thin-film hydration technique represents a robust, reproducible method for fabricating dorzolamide-loaded nanoliposomes with significantly improved ocular delivery characteristics compared to conventional eye drops. Through careful optimization of lipid composition, hydration conditions, and post-processing parameters, researchers can achieve nanocarriers with optimal particle size, high encapsulation efficiency, sustained release profiles, and enhanced corneal permeation. The comprehensive characterization protocols outlined in these application notes provide researchers with validated methodologies for assessing critical quality attributes. Preclinical studies confirm that these advanced formulations offer prolonged pharmacological effect, enabling reduced dosing frequency and potentially improved patient compliance in glaucoma management. Future development efforts should focus on scale-up manufacturing processes, long-term stability optimization, and clinical translation of these promising nanocarrier systems.

References

analytical method validation for Dorzolamide hydrochloride assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dorzolamide and the Analytical Method

Dorzolamide (DZL) hydrochloride is a carbonic anhydrase inhibitor used for treating glaucoma and ocular hypertension [1]. This application note describes a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its quantification in ophthalmic dosage forms.

The developed method is fast, with a run time of only 7 minutes, and sensitive, with a low limit of detection [1]. It provides a cost-effective and reliable procedure suitable for routine quality control in pharmaceutical analysis.

Materials and Instrumentation

  • Reagents: Analytical grade potassium dihydrogen orthophosphate and ortho phosphoric acid. HPLC grade acetonitrile and water [1].
  • API: Pure dorzolamide active substance [1].
  • Instrumentation: HPLC system equipped with a pump, UV-Visible detector, and manual injector. A Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) column was used, maintained at 30°C [1].
  • Software: For data acquisition and processing [1].

Detailed Experimental Protocol

Chromatographic Conditions
  • Mobile Phase: A mixture of phosphate buffer (50 mM, pH 2.5) and acetonitrile in a 90:10 (v/v) ratio. The buffer should be filtered through a 0.22 µm membrane filter and degassed by sonication for 10 minutes [1].
  • Flow Rate: 0.8 mL/min in an isocratic mode [1].
  • Detection: UV detection at 254 nm [1].
  • Injection Volume: 20 µL [1].
Preparation of Standard Solution
  • Accurately weigh and transfer about 100 mg of pure Dorzolamide working standard into a 100 mL volumetric flask.
  • Dissolve in and dilute to volume with HPLC grade water to obtain a stock solution with a concentration of 1000 µg/mL [1].
  • Further dilute this stock solution quantitatively with the mobile phase to obtain working standard solutions.
Preparation of Sample Solution
  • Transfer 1.0 mL of the ophthalmic solution test sample into a 100 mL volumetric flask.
  • Sonicate for 10 minutes with the mobile phase and dilute to volume.
  • Filter this solution through a 0.22 µm filter.
  • Pipette 0.5 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of approximately 50 µg/mL [1].
  • Inject a 20 µL aliquot into the HPLC system.
Method Validation Protocol

The method was validated as per ICH guidelines for the following parameters [1]:

  • Specificity: Inject standard, sample, and placebo solutions separately. The method is specific if there is no interference from additives at the retention time of Dorzolamide (approximately 2.65 minutes) [1].
  • Linearity: Prepare and inject standard solutions at a minimum of six concentration levels (e.g., 10, 25, 50, 100, 125, and 150 µg/mL) in triplicate. Plot the mean peak area against the concentration and calculate the correlation coefficient (acceptance criterion: r² ≥ 0.999) [1].
  • Accuracy (Recovery): Perform a standard addition recovery study at 50%, 100%, and 150% of the test concentration in triplicate. Calculate the percentage recovery (acceptance criterion: 98.0% - 102.0%) [1].
  • Precision:
    • Intra-day Precision: Analyze the sample at the test concentration in six replicates on the same day.
    • Inter-day Precision: Analyze the sample in six replicates over three consecutive days.
    • Calculate the %RSD of the peak areas for both (acceptance criterion: %RSD ≤ 2.0%) [1].
  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) from the signal-to-noise ratio. Typical values are ~0.04 µg/mL for LOD and ~0.12 µg/mL for LOQ [1].
  • Robustness: Deliberately introduce small changes in chromatographic parameters (e.g., flow rate ±0.1 mL/min, acetonitrile content in mobile phase ±2%). The method is robust if the peak areas and system suitability parameters are not significantly affected [1].

The following diagram illustrates the overall experimental workflow, from sample preparation to data analysis:

workflow Start Start: Method Validation SamplePrep Sample Preparation Start->SamplePrep StandardPrep Standard Preparation Start->StandardPrep HPLC HPLC Analysis SamplePrep->HPLC StandardPrep->HPLC DataAnalysis Data Analysis & System Suitability HPLC->DataAnalysis Validation Validation Parameters DataAnalysis->Validation CriteriaMet Validation Criteria Met? Validation->CriteriaMet EndYes Method Validated CriteriaMet->EndYes Yes EndNo Troubleshoot & Re-optimize CriteriaMet->EndNo No

Figure 1: Experimental workflow for the development and validation of the RP-HPLC method for Dorzolamide.

Results and Validation Data

System Suitability Results

The method met standard system suitability criteria [1]:

  • USP Plate Count: 2910
  • Tailing Factor: 1.08
  • Retention Time: 2.653 ± 0.0461 minutes
Summary of Validation Parameters

The following table summarizes the key validation data obtained for the method.

Validation Parameter Results Obtained ICH / Typical Acceptance Criteria
Linearity Range 10 - 150 µg/mL -
Correlation Coefficient (r²) 0.9999 r² ≥ 0.999
Accuracy (% Recovery) 99.53% - 100.32% 98% - 102%
Precision (%RSD)
Intra-day (n=6) 0.09% - 0.14% RSD ≤ 2.0%
Inter-day (n=18) 0.11% RSD ≤ 2.0%
LOD 0.0405 µg/mL S/N ≈ 3:1
LOQ 0.1226 µg/mL S/N ≈ 10:1
Robustness No significant impact from small, deliberate changes System suitability remains within limits

Discussion and Application

The validation data confirms the method is linear, accurate, precise, and specific for Dorzolamide. The run time of 7 minutes and low solvent consumption make it efficient for high-throughput QC labs [1].

When applied to commercial ophthalmic solution, the method found an average drug content of 99.92% of the label claim, demonstrating its suitability for real-world analysis [1]. The method's sensitivity (LOD and LOQ) is superior to some other reported methods [1].

Conclusion

This RP-HPLC method is robust and reliable for the quantitative analysis of Dorzolamide hydrochloride in ophthalmic solutions. Its validation in accordance with ICH guidelines ensures it is fit-for-purpose for routine quality control.

References

Comprehensive HPLC Method Development and Validation for Dorzolamide Hydrochloride Quantification in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Analytical Challenges

Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used primarily as an ophthalmic solution for reducing elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Chemically, it is designated as (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride and contains multiple chiral centers, making its analytical quantification particularly challenging [1]. The presence of these chiral centers necessitates precise chromatographic methods to control potential enantiomeric impurities that may affect drug safety and efficacy [2].

The development of robust HPLC methods for this compound faces several analytical challenges, including the need for specificity against degradation products and formulation excipients, sensitivity to detect low levels of impurities, and compatibility with ophthalmic dosage forms that often contain preservatives and viscosity-enhancing agents. Furthermore, Dorzolamide is frequently combined with other anti-glaucoma medications such as Timolol maleate, Brinzolamide, and Latanoprost in fixed-dose combinations, creating additional requirements for simultaneous quantification of multiple active ingredients [3] [4] [5]. The regulatory expectations outlined in various pharmacopeias and ICH guidelines demand thorough method validation to ensure reliability, reproducibility, and accuracy of the analytical procedures used in quality control settings [1].

Method Selection and Optimization Strategies

Comprehensive Comparison of HPLC Methods

The selection of an appropriate HPLC method for this compound analysis depends on several factors, including the specific application, available instrumentation, and sample complexity. Based on extensive research, multiple method options have been developed and validated, each with distinct advantages and limitations as summarized in Table 1.

Table 1: Comparison of HPLC Methods for this compound Analysis

Method Type Stationary Phase Mobile Phase Composition Detection Wavelength Analysis Time Key Applications
Single Component [1] Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) Phosphate buffer (pH 2.5):ACN (90:10 v/v) 254 nm 7 min Assay of Dorzolamide in ophthalmic solutions
Simultaneous with Timolol [3] Inertsil ODS 3V C18 (250 × 4.6 mm, 5 µm) Acetonitrile:1-Octane sulphonic acid buffer pH 3.5 (36:64 v/v) 254 nm (Dorzolamide), 295 nm (Timolol) 8.5 min Combination products analysis
Green Chemistry Approach [4] Polymeric C18 (150 × 4.6 mm, 5 µm) Isopropanol:aqueous sodium acetate buffer (0.1 M, pH 4.25) (10:90 v/v) 254 nm (Dorzolamide/Brinzolamide), 295 nm (Timolol) 8 min Sustainable analysis of multiple APIs
Stability-Indicating [5] Spherisorb ODS2 C18 (250mm × 4.6mm; 5µ) Methanol:ACN:phosphate buffer pH 5.2 (55:45:05 v/v) 239 nm 6 min Forced degradation studies
Critical Method Parameters and Optimization Approaches

The optimization of HPLC methods for this compound requires careful consideration of several chromatographic parameters to achieve optimal separation, sensitivity, and efficiency. The mobile phase composition plays a crucial role in determining selectivity, with phosphate buffers at acidic pH (2.5-3.5) proving most effective in controlling ionization and improving peak shape [1] [3]. The organic modifier selection significantly impacts retention and separation; while acetonitrile provides excellent results for single-component analysis [1], isopropanol offers a greener alternative with comparable performance for multi-component separations [4].

The column temperature (typically 30°C) and flow rate (0.8-1.0 mL/min) require optimization to balance analysis time and resolution [1]. For methods analyzing Dorzolamide in combination with other drugs, wavelength switching or the use of photodiode array detection becomes necessary to accommodate different UV maxima of the compounds [3] [4]. The injection volume (typically 20 µL) must be optimized to ensure adequate sensitivity without causing column overloading or peak distortion [1].

The following diagram illustrates the systematic approach to method development and optimization for this compound HPLC analysis:

G Start Start Method Development SP Stationary Phase Selection Start->SP MP Mobile Phase Optimization Start->MP DP Detection Parameters Start->DP CP Chromatographic Conditions Start->CP P1 C18 column (250×4.6mm, 5µm) SP->P1 Opt System Optimization SP->Opt P2 Buffer pH 2.5-3.5 with ACN/IPA MP->P2 MP->Opt P3 UV 254 nm (DZL) 295 nm (Timolol) DP->P3 DP->Opt P4 Flow: 0.8-1.0 mL/min Temp: 30°C CP->P4 CP->Opt Val Method Validation Opt->Val App Application to Samples Val->App

Figure 1: Systematic Approach to HPLC Method Development for this compound

Detailed Experimental Protocols

Standard and Sample Preparation Procedures

Standard Solution Preparation: Accurately weigh approximately 100 mg of This compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water to obtain a stock standard solution of concentration 1000 µg/mL. Further dilute 1.0 mL of this stock solution to 10 mL with mobile phase to obtain a working standard solution of 100 µg/mL [1]. For combination products containing Timolol maleate, prepare a separate stock solution of Timolol maleate reference standard at 1000 µg/mL in water and mix appropriate volumes to prepare combined working standards [3].

Sample Preparation for Ophthalmic Solutions: Accurately transfer 1.0 mL of the ophthalmic solution (assumed to contain 2% w/v this compound) into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution and degassing. Dilute to volume with mobile phase and mix well. Further dilute 0.5 mL of this solution to 10 mL with mobile phase to obtain a test solution with nominal concentration of 50 µg/mL. Filter through a 0.22 µm membrane filter before injection into the HPLC system [1].

Chromatographic System Configuration and Conditions

Instrumentation: The HPLC system should consist of a quaternary or binary pump, autosampler or manual injection system with a 20 µL loop, column oven, and UV-Visible or PDA detector. Data acquisition and processing are typically performed using chromatography data software [1].

Chromatographic Conditions for Single Component Analysis:

  • Column: Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) or equivalent
  • Mobile Phase: Phosphate buffer (50 mM, pH 2.5):Acetonitrile (90:10 v/v)
  • Flow Rate: 0.8 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 20 µL
  • Run Time: 7 minutes [1]

Chromatographic Conditions for Simultaneous Analysis with Timolol Maleate:

  • Column: Inertsil ODS 3V C18 (250 × 4.6 mm, 5 µm) or equivalent
  • Mobile Phase: Acetonitrile:1-Octane sulphonic acid buffer (0.02M, pH 3.5 ± 0.05) (36:64 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: 254 nm (Dorzolamide) and 295 nm (Timolol) using PDA detector
  • Injection Volume: 20 µL
  • Run Time: 10 minutes [3]

The operational workflow for the analytical procedure is summarized below:

G Start Start Analysis MP Mobile Phase Preparation Start->MP Col Column Equilibration MP->Col D1 Filter and degas pH adjustment MP->D1 Inj System Suitability Test Col->Inj D2 30 min equilibration at set flow rate Col->D2 Std Standard Preparation Std->Inj D3 Weighing and dilution from reference standard Std->D3 Sam Sample Preparation Ana Sample Analysis Sam->Ana D4 Extraction and filtration Dilution to target concentration Sam->D4 Inj->Ana D5 6 replicate injections RSD ≤ 2% Inj->D5 Cal System Calibration Ana->Cal D6 Triplicate injections of test solutions Ana->D6 Cal2 Quantitative Calculation Cal->Cal2 D7 5-point calibration r² ≥ 0.999 Cal->D7 D8 Peak area measurement against calibration curve Cal2->D8

Figure 2: Analytical Workflow for this compound HPLC Analysis

Method Validation

Validation Parameters and Acceptance Criteria

Method validation was performed according to ICH guidelines to establish that the HPLC method is suitable for its intended purpose. The validation included assessments of specificity, linearity, accuracy, precision, sensitivity, and robustness as summarized in Table 2 [1].

Table 2: Method Validation Parameters and Results for this compound HPLC Analysis

Validation Parameter Experimental Design Results Acceptance Criteria
Specificity Comparison of standard, sample, and placebo chromatograms No interference from excipients at analyte retention time Resolution > 2 between analyte and closest peak
Linearity 6 concentrations (10-150 µg/mL) in triplicate r² = 0.9999 r² ≥ 0.999
Accuracy (Recovery) Standard addition at 50%, 100%, 150% of test concentration 99.53-100.32% recovery 98-102% recovery
Precision (Repeatability) 6 replicate injections of standard solution %RSD = 0.09-0.14 %RSD ≤ 2.0
Intermediate Precision Different days, different analysts %RSD = 0.09-0.11 %RSD ≤ 2.0
LOD Signal-to-noise ratio = 3:1 0.0405 µg/mL S/N ≥ 3
LOQ Signal-to-noise ratio = 10:1 0.1226 µg/mL S/N ≥ 10
Robustness Deliberate variations in flow rate, mobile phase composition No significant effect (p > 0.5) %RSD ≤ 2.0
Detailed Validation Procedures

Specificity: Inject mobile phase (blank), placebo solution (containing all excipients except active ingredient), standard solution, and sample solution separately. Demonstrate that the Dorzolamide peak is pure and free from interference from excipients or potential degradation products. For stability-indicating methods, subject the drug substance to forced degradation conditions including acid/base hydrolysis, oxidative stress, thermal stress, and photolytic stress, then demonstrate separation of degradation products from the main peak [5].

Linearity: Prepare standard solutions at six concentration levels spanning 10-150% of the target test concentration (typically 10, 25, 50, 100, 125, and 150 µg/mL). Inject each concentration in triplicate and plot average peak area against concentration. Calculate the correlation coefficient, slope, and intercept using linear regression analysis [1].

Accuracy: Perform recovery studies using the standard addition method. Spike placebo with known quantities of this compound at 50%, 100%, and 150% of the test concentration (50 µg/mL). Prepare three determinations at each level and calculate the percentage recovery [1].

Precision:

  • Repeatability (Intra-day precision): Inject six replicate preparations of standard solution at 100% test concentration on the same day under the same conditions.
  • Intermediate precision (Inter-day precision): Repeat the precision study on three different days and/or by different analysts [1].

Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on signal-to-noise ratio. Prepare serial dilutions of standard solution and inject until S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ is achieved [1].

Robustness: Evaluate the method's resilience to small, deliberate variations in chromatographic parameters including:

  • Flow rate (± 0.1 mL/min)
  • Mobile phase composition (± 2% organic modifier)
  • Column temperature (± 5°C)
  • pH of mobile phase (± 0.2 units) [1]

Analysis of Pharmaceutical Formulations

The validated HPLC methods have been successfully applied to the quantification of this compound in commercial ophthalmic solutions with reported assay values of 99.92% of label claim [1]. For combination products containing Dorzolamide and Timolol maleate, the simultaneous HPLC method demonstrated excellent resolution and accurate quantification of both active ingredients, with retention times of approximately 6.02 minutes for Dorzolamide and 8.25 minutes for Timolol maleate [3].

The system suitability parameters established for routine quality control include:

  • Theoretical plates: >2000 (USP plate count 2910 reported)
  • Tailing factor: <2.0 (1.08 reported)
  • Repeatability: %RSD <2.0 for six replicate injections (0.09% RSD reported)
  • Resolution: >2.0 between closely eluting peaks [1]

For stability studies, the method effectively separated Dorzolamide from its degradation products formed under various stress conditions, confirming its stability-indicating capability [5]. The forced degradation studies revealed that Dorzolamide is particularly susceptible to acidic and basic hydrolysis, with the method effectively resolving the degradation products from the main peak, enabling accurate quantification of the active ingredient in stability samples.

Sustainability Considerations in Method Development

Recent trends in analytical chemistry emphasize the importance of incorporating green chemistry principles into method development. Traditional HPLC methods for Dorzolamide often utilize acetonitrile as the organic modifier, which is classified as a Class 2 solvent with inherent toxicity according to ICH Q3C guidelines [4]. A promising alternative replaces acetonitrile with isopropanol, which has a better safety profile and is categorized as a Class 3 solvent (less toxic and lower risk to humans) [4].

The greenness of analytical methods can be assessed using tools such as the AGREE (Analytical GREEnness Metric Approach) and ChlorTox Scale, which evaluate environmental impact and health hazards [4]. The AGREE tool assesses 12 principles of green analytical chemistry, providing a comprehensive pictogram with a score between 0-1, where higher scores indicate better environmental performance. The recently introduced RGB12 tool expands this evaluation to include the concept of white analytical chemistry, which balances analytical efficiency (red), ecological impact (green), and practical/economic factors (blue) to generate an overall "whiteness" score [4].

The sustainability profile of the Dorzolamide HPLC method can be significantly improved by:

  • Replacing acetonitrile with isopropanol as the organic modifier
  • Reducing solvent consumption through method miniaturization or shorter run times
  • Implementing waste management protocols for used solvents
  • Optimizing energy consumption through reduced analysis times [4]

Conclusion

The HPLC methods detailed in this application note provide reliable, accurate, and precise approaches for the quantification of this compound in pharmaceutical formulations. The single-component method offers exceptional sensitivity with LOD and LOQ values of 0.0405 µg/mL and 0.1226 µg/mL, respectively, making it suitable for quality control testing of ophthalmic solutions [1]. For combination products, the simultaneous estimation methods enable efficient analysis of Dorzolamide with Timolol maleate and other anti-glaucoma medications, addressing the growing need for multicomponent analysis in pharmaceutical quality control [3] [4] [5].

The validation data confirms that these methods comply with regulatory requirements and are suitable for their intended applications in pharmaceutical analysis [1]. The incorporation of green chemistry principles through solvent selection and method optimization further enhances the sustainability profile of the analytical procedures [4]. As the pharmaceutical industry continues to evolve toward more sustainable practices, the adoption of these green and white analytical chemistry approaches will likely become increasingly important in method development and validation.

References

Comprehensive Application Notes and Protocols for Dorzolamide Hydrochloride Stability Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dorzolamide Hydrochloride Stability

This compound is a carbonic anhydrase inhibitor extensively used in ophthalmic formulations for managing elevated intraocular pressure in glaucoma patients. Stability testing represents a critical component in pharmaceutical development, ensuring that drug products maintain their identity, strength, quality, and purity throughout their shelf life under specified storage conditions. These studies help establish appropriate storage conditions and retest periods, ultimately guaranteeing patient safety and therapeutic efficacy. The inherent stability characteristics of this compound necessitate rigorous testing protocols under various environmental conditions to identify potential degradation pathways and optimize formulation strategies. This document provides comprehensive methodologies for conducting stability-indicating studies and establishing scientifically sound storage protocols for this compound and its pharmaceutical dosage forms.

Stability-Indicating Analytical Methods

Ultra-Performance Liquid Chromatography (UPLC) Method

The development of stability-indicating methods is fundamental for accurate assessment of this compound stability. A validated gradient reversed-phase UPLC method has been successfully developed for determining purity of this compound and timolol maleate in ophthalmic dosage forms in the presence of their impurities and forced degradation products [1].

Chromatographic Conditions:

  • Column: Waters UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)
  • Mobile Phase: Gradient mixture of solvent A (0.04M phosphate buffer, pH 2.6) and solvent B (Milli-Q water:methanol:acetonitrile in 200:300:600, v/v/v)
  • Gradient Program: 0/5, 8/8, 10/15, 16/45, 20/55, 24/80, 25/5, and 30/5 (time/%B)
  • Detection: 254 nm for this compound and its impurities; 295 nm for timolol maleate and its impurities
  • Run Time: 30 minutes
  • Resolution: >2.0 for all compounds

This method effectively separates this compound and its five impurities as well as timolol maleate and its three impurities, demonstrating excellent specificity and stability-indicating power through peak purity assessments without any flags [1].

Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Method

For routine quality control analysis, a validated isocratic RP-HPLC method offers a rapid and sensitive alternative for dorzolamide assay in ophthalmic solutions [2].

Chromatographic Conditions:

  • Column: Zorbax SB C18 (250 mm × 4.6 mm, 5 µm)
  • Temperature: 30°C
  • Mobile Phase: Phosphate buffer (pH 2.5):acetonitrile (90:10, v/v)
  • Flow Rate: 0.8 mL/min
  • Detection: 254 nm
  • Injection Volume: 20 µL
  • Run Time: 7 minutes

Table 1: Validation Parameters for RP-HPLC Method of this compound

Validation Parameter Result Acceptance Criteria
Linearity Range 10-150 µg/mL -
Correlation Coefficient (r²) 0.9999 ≥0.999
Precision (%RSD, n=6) 0.09-0.14 ≤2.0
Accuracy (% Recovery) 99.53-100.32 98-102
LOD 0.0405 µg/mL -
LOQ 0.1226 µg/mL -
Robustness No significant effect from small variations in flow rate (±0.1 mL/min) and mobile phase composition (±2% acetonitrile) Consistent results

The method validation confirmed excellent specificity with no interfering peaks from additives at the retention time of dorzolamide, demonstrating its suitability for stability studies [2].

Forced Degradation Studies Protocol

Experimental Design

Forced degradation studies help identify likely degradation products, establish degradation pathways, and validate the stability-indicating properties of analytical methods.

Sample Preparation:

  • Prepare this compound samples at appropriate concentration (e.g., 50 µg/mL)
  • Subject samples to various stress conditions
  • Analyze stressed samples using the validated UPLC or HPLC method
  • Compare with untreated control samples

Stress Conditions:

  • Oxidative Degradation: Expose to hydrogen peroxide (e.g., 3% concentration) at room temperature for several hours
  • Acidic Degradation: Treat with hydrochloric acid (e.g., 0.1M) at room temperature or elevated temperatures
  • Basic Degradation: Treat with sodium hydroxide (e.g., 0.1M) at room temperature or elevated temperatures
  • Thermal Degradation: Expose solid drug substance to elevated temperatures (e.g., 40°C, 60°C, 80°C)
  • Photolytic Degradation: Expose to UV and visible light as per ICH Q1B guidelines
Interpretation of Results

The peak purity of this compound and its related compounds should be assessed using photodiode array detection. No flag in peak purity indicates no co-elution of degradation products with the main peak, thus confirming the stability-indicating power of the method [1]. The forced degradation samples should show significant degradation under various conditions while demonstrating well-separated degradation peaks from the main drug peak.

Advanced Formulation Approaches for Stability Enhancement

Challenges with Conventional Formulations

Conventional dorzolamide eye drop formulations face several challenges that impact stability and efficacy:

  • Short residence time on the ocular surface leading to reduced bioavailability [3]
  • Low corneal permeability limiting therapeutic efficacy [3]
  • Frequent dosing requirements (3 times daily) affecting patient compliance [3]
  • pH-dependent stability and solubility issues [3]
Novel Delivery Systems

Advanced delivery systems have been developed to address these stability and efficacy challenges:

Table 2: Advanced Delivery Systems for this compound

Delivery System Mechanism Stability Advantages
Cyclodextrin Complexation Formation of inclusion complexes Enhanced solubility and chemical stability
Polymeric Nanoparticles Encapsulation in biodegradable polymers Controlled release, protection from degradation
Solid Lipid Nanoparticles Incorporation into lipid matrices Improved stability, sustained release
Liposomes/Niosomes Phospholipid vesicular systems Enhanced corneal permeation, reduced degradation
Nanoemulsions Oil-in-water nanodispersions Improved solubility and stability
In Situ Gelling Systems Temperature/pH-triggered gelation Prolonged residence time, reduced administration frequency
Contact Lens Delivery Drug-loaded hydrogel lenses Sustained release, enhanced bioavailability

These advanced systems maintain high drug concentrations in the eye while minimizing irritation and viscosity-related issues, ultimately improving stability profiles and therapeutic outcomes [3].

Storage Conditions and Stability Monitoring

Recommended Storage Conditions

Based on stability studies and formulation characteristics, the following storage conditions are recommended:

  • Temperature: Store at controlled room temperature (15-30°C) or refrigerated conditions (2-8°C) as specified for the formulation
  • Light Protection: Store in light-resistant containers to prevent photodegradation
  • Humidity Control: Maintain in tightly closed containers to prevent moisture absorption
  • pH Maintenance: For liquid formulations, maintain appropriate pH (around 5.6 for conventional eye drops) to ensure stability [3]
Stability Monitoring Protocol

Testing Frequency:

  • Initial time point (t=0)
  • 1, 2, 3, 6, 9, 12, 18, 24, 36 months for long-term studies
  • 1, 2, 3, 6 months for accelerated studies

Key Parameters to Monitor:

  • Appearance: Color, clarity, particulate matter
  • Assay: Drug content by validated HPLC/UPLC method
  • Degradation Products: Individual and total impurities
  • pH: For liquid formulations
  • Sterility: For ophthalmic preparations
  • Particulate Matter: For injectable and ophthalmic products

Experimental Workflow for Stability Assessment

The following diagram illustrates the systematic workflow for conducting comprehensive stability studies of this compound:

workflow Start Study Initiation Method Analytical Method Selection/Validation Start->Method Stress Forced Degradation Studies Method->Stress Form Formulation Optimization Stress->Form Storage Storage Condition Assignment Form->Storage Testing Stability Monitoring Storage->Testing Analysis Data Analysis Testing->Analysis Report Report Generation Analysis->Report End Study Completion Report->End

Conclusion

Stability studies for this compound require a systematic approach incorporating validated stability-indicating analytical methods, forced degradation studies, and proper storage condition assessments. The UPLC and HPLC methods described provide robust tools for monitoring stability profiles, while advanced delivery systems offer opportunities to enhance stability and therapeutic efficacy. Implementation of these protocols ensures the development of safe, effective, and stable this compound formulations for glaucoma management.

References

Application Notes & Protocols: Partition Coefficient Determination in Dorzolamide Nanostructures for Enhanced Ocular Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dorzolamide Properties and Nanostructure Formulations

Dorzolamide hydrochloride (DRZ) is a carbonic anhydrase inhibitor widely used in the management of elevated intraocular pressure (IOP) associated with glaucoma. As a topically administered ophthalmic agent, DRZ faces significant challenges in ocular bioavailability due to rapid precorneal clearance and poor corneal penetration, with less than 5% of the administered dose typically reaching the anterior chamber. These limitations necessitate frequent dosing (3-4 times daily) of conventional eye drops (Trusopt), leading to poor patient compliance and potential side effects. To address these challenges, various nanostructured delivery systems have been developed, including self-assembled nanostructures, cubosomes, niosomes, and polymeric nanoparticles, which have demonstrated enhanced corneal permeation and sustained drug release properties.

The molecular structure of DRZ confers ampholytic characteristics, with the molecule existing as a zwitterion at physiological pH, containing both a basic secondary amine and an acidic sulfonamide group. This unique property results in pH-dependent ionization states that significantly influence the drug's partitioning behavior and corneal permeability. At the pH of conventional eye drops (pH 5.5), DRZ is predominantly cationic, while at the physiological pH of tears (7.4), the zwitterionic form dominates. This pH-dependent ionization profile creates a complex partitioning behavior that must be carefully characterized for optimal formulation design. The development of nanostructured delivery systems for DRZ aims to leverage these molecular properties to enhance ocular penetration while providing sustained release kinetics.

Table 1: Summary of Dorzolamide Nanoformulations and Their Characteristics

Nanoformulation Type Composition Particle Size (nm) Key Advantages References
Self-assembled Nanostructures DRZ + L-α-Phosphatidylcholine 100-600 nm High drug loading, sustained release [1] [2]
Cubosomes GMO, Pluronic F127 ~143 nm Bicontinuous cubic structure, high encapsulation efficiency [3]
Niosomes Non-ionic surfactants, cholesterol 150-300 nm Enhanced corneal permeability, improved stability [4]
Polymeric Nanoparticles PLGA, Chitosan 100-250 nm Mucoadhesion, controlled release [4] [5]

The Critical Role of Partition Coefficient in Ocular Drug Delivery Optimization

The octanol-water partition coefficient (log P) serves as a fundamental physicochemical parameter in pharmaceutical development, providing crucial insights into a drug's lipophilicity and its ability to traverse biological membranes. For ocular drug delivery, this parameter is particularly significant as the cornea presents a multilamellar barrier structure with distinct hydrophilic and lipophilic domains. The corneal epithelium, with its tight junctions and lipophilic character, preferentially allows passage of moderately lipophilic compounds, while the hydrophilic stromal layer favors hydrophilic molecules. Therefore, an optimal balance of hydrophilicity and lipophilicity is essential for effective corneal permeation.

For Dorzolamide, the determination of partition coefficients becomes especially complex due to its ionizable nature and the development of advanced nanostructured formulations. The intrinsic partition coefficient (log P) refers to the ratio of the unionized drug between octanol and water phases, while the apparent distribution coefficient (log D) accounts for ionization at specific pH values. The pH-dependent partitioning behavior directly influences DRZ's ability to traverse the corneal barrier, with research indicating that optimal ocular penetration occurs when the drug exhibits balanced solubility in both aqueous and lipid environments. Recent studies have demonstrated that nanostructured formulations can significantly alter the effective partition coefficient, thereby enhancing corneal permeability and extending ocular residence time.

Accurate determination of partition coefficients for DRZ nanostructures is not merely a regulatory requirement but a critical design parameter that informs formulation strategies. Proper characterization guides the selection of lipid components, surfactants, and manufacturing parameters to achieve the desired partitioning behavior. Moreover, the reliability of partition coefficient data is essential for establishing robust structure-activity relationships and predicting in vivo performance. Recent investigations have revealed concerning variability in reported log P values for ionizable drugs like DRZ, with discrepancies spanning several orders of magnitude in some cases, highlighting the need for standardized, precise measurement protocols specifically adapted for nanostructured formulations.

Experimental Methods for Partition Coefficient Determination

shake-flask Method

The shake-flask technique remains the most widely employed reference method for partition coefficient determination despite the development of more high-throughput approaches. This method is based on the direct measurement of drug distribution between pre-saturated n-octanol and aqueous phases under controlled conditions. The experimental procedure involves creating a thermodynamic equilibrium between the two immiscible phases, followed by precise quantification of the drug concentration in each phase using analytical techniques such as UV spectrophotometry or HPLC.

For conventional Dorzolamide solutions, the standard shake-flask protocol involves the following key steps:

  • Phase pre-saturation: n-octanol and aqueous buffer are mutually saturated by vigorous shaking for 24 hours prior to the experiment to prevent phase volume changes during partitioning.
  • Equilibrium establishment: The drug is introduced into the system, which is then shaken at constant temperature (typically 32°C to simulate ocular surface conditions) for a sufficient duration to reach partitioning equilibrium.
  • Phase separation: After equilibrium is achieved, the phases are separated through centrifugation or standing, and the drug concentration in each phase is quantified.
  • Calculation: The partition coefficient is calculated as KOW = Coctanol/Cwater, where C represents the equilibrium concentration of the drug in each phase.

When applied to Dorzolamide nanostructures, the traditional shake-flask method requires critical modifications to account for the presence of nanocarriers. The dynamic equilibrium between free drug, encapsulated drug, and nanocarrier components must be considered, as the measured distribution will reflect the combined partitioning of all species present. Furthermore, the potential for nanocarrier accumulation at the interface between octanol and water phases can complicate phase separation and analysis, necessitating careful methodological adaptations.

HPLC Method

The reverse-phase HPLC method provides an indirect alternative approach for partition coefficient determination that offers advantages in throughput and reduced sample requirements. This technique is based on the correlation between retention time and lipophilicity, where more lipophilic compounds exhibit longer retention on hydrophobic stationary phases. The OECD Guideline 117 formally standardizes this approach, which involves calibrating the HPLC system with compounds of known partition coefficients and interpolating the retention behavior of unknown compounds against this calibration curve.

The standard HPLC-based protocol involves:

  • System calibration: A series of standard compounds with known log P values (typically spanning a wide range of lipophilicities) are analyzed to establish a correlation between retention factor (k) and log P.
  • Isocratic elution: The test compound is analyzed using the same isocratic mobile phase conditions as used for calibration.
  • Retention time measurement: The capacity factor (k) is calculated from the retention time of the test compound and the void time of the system.
  • Interpolation: The log P value of the test compound is determined by interpolating its capacity factor on the calibration curve.

For Dorzolamide nanostructures, the HPLC method presents particular challenges as the nanocarrier components may interfere with the chromatography, potentially causing column fouling or altered retention behavior. Some researchers have adapted this approach by analyzing the partitioning behavior of the formulated product after appropriate sample preparation, though this provides an apparent partition coefficient rather than the intrinsic value for the drug alone. The method is generally applicable for log P values in the range of 0 to 6, though it can be extended to log P values up to 10 with appropriate methodological modifications.

Table 2: Comparison of Methods for Partition Coefficient Determination

Parameter Shake-Flask Method HPLC Method
Principle Direct measurement of distribution between octanol and water phases Correlation of retention time with standards of known log P
Application Range log P -2 to 4 log P 0 to 6 (extendable to 10)
Sample Requirements Higher (1-10 mg) Lower (μg range)
Throughput Lower (hours to days) Higher (minutes per sample)
Adaptability to Nanostructures Requires modification for nanocarrier systems Limited for complex nanostructures
Regulatory Acceptance Gold standard reference method OECD Guideline 117
Key Limitations Phase separation issues, emulsion formation Correlation may not hold for all compound classes

Detailed Protocol: Determination of Partition Coefficients for Dorzolamide Nanostructures

Equipment and Materials
  • Analytical balance (accuracy ±0.0001 g)
  • Water bath shaker with temperature control (±0.5°C)
  • Centrifuge capable of 3000-5000 rpm
  • UV-Visible spectrophotometer or HPLC system with appropriate detection
  • pH meter with combination electrode
  • Microsyringes and volumetric pipettes
  • Centrifuge tubes (glass or plastic with low binding properties)
  • n-Octanol (HPLC grade)
  • Buffer components for appropriate pH values
  • This compound reference standard
  • Nanostructure formulation to be tested
  • Membrane filters (0.45 μm or smaller for nanostructure separation)
Experimental Workflow

The following diagram illustrates the comprehensive workflow for determining partition coefficients of Dorzolamide nanostructures:

G Start Start Protocol Prep Phase Preparation Mutually saturate n-octanol and aqueous buffer Start->Prep Sample Sample Preparation Prepare Dorzolamide nanostructure suspension in appropriate buffer Prep->Sample Combine Combine Phases Add equal volumes of octanol and sample solution Sample->Combine Equilibrate Equilibration Shake at 32°C for 24h in temperature-controlled shaker Combine->Equilibrate Separate Phase Separation Centrifuge at 5000 rpm for 15 minutes Equilibrate->Separate Analyze Sample Analysis Carefully separate phases and analyze drug content Separate->Analyze Calculate Data Calculation Determine partition coefficient using appropriate formula Analyze->Calculate Report Result Documentation Calculate->Report

Step-by-Step Procedure
  • Phase Pre-saturation:

    • Combine equal volumes of n-octanol and the appropriate aqueous buffer (typically pH 5.4, 7.4, and 8.7 to cover the relevant physiological and formulation pH range) in a separation funnel.
    • Shake vigorously for 24 hours at room temperature to allow for mutual saturation.
    • Allow the phases to separate completely, then collect each phase separately.
    • Verify the pH of the aqueous phase after saturation and adjust if necessary.
  • Sample Preparation:

    • For conventional DRZ solutions: Dissolve an accurately weighed quantity of DRZ standard in pre-saturated aqueous buffer to obtain a concentration of approximately 1 mg/mL.
    • For DRZ nanostructures: Prepare the nanoformulation according to the optimized preparation method and dilute with pre-saturated buffer to achieve a final DRZ concentration of approximately 1 mg/mL.
    • Record the exact concentration of each preparation using appropriate analytical methods.
  • Equilibration Process:

    • Combine equal volumes (typically 5 mL each) of the pre-saturated octanol and the sample solution in a glass centrifuge tube with a tight-fitting closure.
    • Shake the mixtures in a temperature-controlled water bath shaker at 32°C (±0.5°C) for 24 hours at a constant shaking speed of 100 rpm to ensure equilibrium attainment.
    • Include appropriate controls, including blank nanostructures without drug, to account for any interference from formulation components.
  • Phase Separation:

    • After equilibration, centrifuge the tubes at 5000 rpm for 15 minutes to achieve complete phase separation.
    • Carefully separate the two phases using a fine-tipped pipette or syringe, taking care to minimize cross-contamination between phases.
    • For nanostructure formulations, additional filtration through appropriate membrane filters may be necessary to separate nanocarriers from the aqueous phase.
  • Sample Analysis:

    • Analyze the drug content in each phase using validated analytical methods.
    • For UV spectrophotometry: Dilute aliquots appropriately with methanol and measure absorbance at λmax = 254 nm.
    • For HPLC analysis: Use a validated method with reverse-phase C18 column, mobile phase typically consisting of methanol:buffer mixtures, and detection at 254 nm.
    • Perform all analyses in triplicate to ensure statistical reliability.

Data Analysis and Interpretation

Calculation Methods

The partition coefficient (KOW) is calculated using the fundamental equation:

KOW = Coctanol / Cwater

where Coctanol and Cwater represent the equilibrium concentrations of the drug in the octanol and aqueous phases, respectively. For ionizable compounds like Dorzolamide, the pH-dependent distribution coefficient (D) is often more relevant:

D = [Unionized + Ionized]octanol / [Unionized + Ionized]water

For nanostructure formulations, the calculation becomes more complex due to the multiple species present in the system. The apparent partition coefficient (Kapp) reflects the combined distribution of free drug and drug-associated nanocarriers:

Kapp = (Cfree,octanol + Cnanocarrier,octanol) / (Cfree,water + Cnanocarrier,water)

Recent research has highlighted significant challenges in extrapolating partition coefficients to infinite dilution for ionizable drugs, with reported values for the same substance sometimes varying by several orders of magnitude. To address this critical issue, a novel extrapolation approach with respect to pH rather than concentration has been proposed, which can reduce uncertainty from approximately 2.4 to 0.5 logarithmic units.

Data Interpretation Framework

The following diagram illustrates the decision-making process for interpreting partition coefficient data and optimizing formulations:

G Start Partition Coefficient Data Evaluate Evaluate log P/log D values across relevant pH range Start->Evaluate Low Low log P (<1) High hydrophilicity Evaluate->Low Medium Optimal log P (1-3) Balanced partitioning Evaluate->Medium High High log P (>3) High lipophilicity Evaluate->High Strategy1 Formulation Strategy: Consider lipid-based nanocarriers or permeability enhancers Low->Strategy1 Strategy2 Formulation Strategy: Maintain current composition for optimal corneal penetration Medium->Strategy2 Strategy3 Formulation Strategy: Consider hydrophilic coatings or surfactant modifications High->Strategy3 Correlate Correlate with performance metrics: - Corneal permeability - Release kinetics - In vivo efficacy Strategy1->Correlate Strategy2->Correlate Strategy3->Correlate Optimize Formulation Optimization Correlate->Optimize

Case Studies and Applications in Dorzolamide Nanoformulations

Self-assembled Nanostructures

Research on self-assembled dorzolamide nanostructures composed of DRZ and L-α-Phosphatidylcholine has demonstrated the critical influence of partition coefficients on formulation performance. These studies utilized a modified thin-film hydration technique with systematic variation in drug-to-polymer ratios (1:1 and 2:1 w/w) and pH conditions (5.4, 7.05, and 8.7). The resulting nanostructures were comprehensively characterized for particle size, polydispersity index, zeta potential, and partition coefficient.

The optimized formulations (F5 and F6), prepared at pH 8.7 with specific drug-to-polymer ratios, exhibited significantly enhanced partition coefficients (0.852-2.330) compared to conventional eye drops. This optimized partitioning behavior directly correlated with superior in vivo performance, showing higher Cmax and AUC0-24 in aqueous humor with extended control over intraocular pressure compared to the marketed product Trusopt. The enhanced partitioning characteristics contributed to improved corneal permeation and sustained pharmacological action, demonstrating the critical role of partition coefficient optimization in formulation development.

Cubosome Formulations

Recent investigations of liquid crystal nanocubosomes containing dorzolamide and timolol have revealed interesting partitioning behaviors that contribute to their enhanced efficacy. These bicontinuous cubic nanoparticles, composed of glycerol monooleate (GMO) and stabilized with Poloxamer 407, demonstrated ideal particle characteristics (size: 143.5 ± 2.3 nm, PDI: 0.164) for corneal penetration along with high encapsulation efficiency for both drugs (84.5% for dorzolamide, 91.3% for timolol).

The unique cubic microstructure of these nanocarriers provides a large specific surface area and enables controlled release of both hydrophilic and lipophilic drugs. The optimized partitioning behavior of the formulated drugs, combined with the cubosomal structure, resulted in prolonged residence time and enhanced corneal permeability. In vivo studies demonstrated sustained IOP reduction over 24 hours with a single administration, significantly improving therapeutic efficacy while reducing dosing frequency. This case study highlights how nanocarrier design can modulate effective drug partitioning to optimize ocular delivery.

Table 3: Performance Comparison of Dorzolamide Formulations

Formulation Parameter Conventional Eye Drops (Trusopt) Self-assembled Nanostructures Cubosomes
Partition Coefficient (K) Reference 0.852-2.330 (optimized formulae) Not specified
Dosing Frequency 3 times daily Reduced frequency Once daily
Corneal Permeation Low (<5% bioavailability) Significantly enhanced Enhanced
IOP Control Duration 4-6 hours Extended 24 hours
Cmax in Aqueous Humor Reference value Significantly higher Not specified
AUC0-24 Reference value Significantly higher Not specified

Conclusion and Future Perspectives

The accurate determination of partition coefficients for Dorzolamide nanostructures represents a critical parameter in the rational design of advanced ocular delivery systems. The protocols outlined in this document provide standardized methodologies for reliable characterization of partitioning behavior, with special considerations for the complexities introduced by nanocarrier systems. The demonstrated correlation between optimized partition coefficients and enhanced in vivo performance underscores the therapeutic relevance of this fundamental physicochemical parameter.

Future directions in this field include the development of high-throughput screening methods for partition coefficient determination specific to nanoformulations, advanced computational models predicting partitioning behavior based on nanocarrier composition, and standardized protocols for characterizing the dynamic partitioning of drugs between nanocarriers and biological membranes. Additionally, the integration of artificial intelligence and machine learning approaches holds promise for correlating multidimensional partitioning data with pharmacological outcomes, potentially accelerating the development of optimized Dorzolamide nanoformulations with enhanced therapeutic efficacy and reduced dosing frequency.

As nanotechnology continues to advance ocular drug delivery, the precise characterization and optimization of partition coefficients will remain indispensable for transforming promising nanocarrier concepts into clinically effective therapies for glaucoma management. The protocols and case studies presented herein provide a foundation for these development efforts, emphasizing rigorous characterization and its crucial role in bridging formulation design with therapeutic performance.

References

characterization Dorzolamide nanovesicles particle size zeta potential

Author: Smolecule Technical Support Team. Date: February 2026

Characterization Data for Dorzolamide Nanovesicles

The tables below summarize the typical characterization data for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE) reported for different types of Dorzolamide-loaded nanovesicles.

Table 1: Physicochemical Characterization of Dorzolamide Nanovesicles

Nanovesicle Type Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (EE%) Citation
Cubosomes (Dorzolamide & Timolol) 143.5 ± 2.3 0.164 ± 0.014 -26.3 ± 1.7 Dorzolamide: 84.5 ± 2.1 [1]
Niosomes (Span 60, passive load) ~150 - 800 (size tunable) Information not specified Information not specified Up to 23.5% (dependent on L/D ratio) [2]
Niosomes (Span 60, remote load) Information not specified Information not specified Information not specified Highest with 50% cholesterol [2]
Proniosomes (Terconazole, reference) 247.9 ± 0.42 Information not specified -43.42 ± 0.85 89.51 ± 0.94 [3]

Table 2: Key Formulation Variables and Their Impact on Characterization

Variable Impact on Encapsulation Efficiency (EE) Impact on Particle Size & Stability Citation
Cholesterol Percentage EE increased remarkably with higher cholesterol (e.g., up to 50%) Information not specified [2]
Total Lipid Concentration EE increased with higher total lipid concentration Information not specified [2]
Drug Loading Method Remote loading (phosphate gradient) showed higher efficacy than passive loading Information not specified [2]
Surfactant (TPGS) Incorporation led to a decrease in EE Resulted in a retarded drug release rate [2]

Detailed Experimental Protocols

Here are the detailed methodologies for preparing and characterizing nanovesicles, based on the research analyzed.

Protocol: Preparation of Niosomes via Thin-Film Hydration

This protocol is adapted from the study on Dorzolamide-loaded niosomes [2].

  • Materials:
    • Nonionic Surfactant: Span 60.
    • Lipid Components: Cholesterol.
    • Solvent: Chloroform.
    • Aqueous Phase: Phosphate Buffer Saline (PBS), pre-heated to 65°C.
  • Method:
    • Thin Film Formation: Accurately weigh Span 60 and cholesterol (optimized ratio includes 50% cholesterol) and dissolve in 5 mL chloroform in a round-bottom flask. Evaporate the solvent under reduced pressure using a rotary evaporator at 65°C for at least 2 hours to form a thin, dry lipid film on the inner wall of the flask.
    • Hydration & Drug Loading (Passive): Hydrate the dried lipid film with a pre-heated (65°C) PBS solution containing Dorzolamide. Maintain the mixture at 65°C for 1.5 hours with continuous rotation.
    • Size Reduction: Sonicate the resulting niosomal suspension in a bath sonicator to reduce vesicle size.
    • Annealing & Stabilization: Allow the sonicated suspension to stabilize at room temperature for 1 hour, then refrigerate overnight at 4°C to mature the niosomes.
Protocol: Preparation of Cubosomes via Melt Dispersion

This protocol is adapted from the study on Dorzolamide/Timolol cubosomes [1].

  • Materials:
    • Lipid: Glycerol monooleate (GMO).
    • Stabilizer: Poloxamer 407 (Pluronic F127).
    • Aqueous Phase: Deionized distilled water.
  • Method:
    • Lipid Phase Preparation: Mix GMO and Poloxamer 407 in a beaker.
    • Dispersion: Heat the mixture to 60°C until a homogeneous melt is formed. While stirring, add deionized water dropwise to the molten lipid phase to form a cubosomal dispersion.
    • Homogenization: Subject the coarse dispersion to probe sonication for 5 minutes to obtain a homogenous, nano-sized dispersion.
Protocol: Characterization of Particle Size, PDI, and Zeta Potential

This is a general protocol applicable to all nanovesicle dispersions [2] [1] [3].

  • Instrument: Dynamic Light Scattering (DLS) / Zeta sizer.
  • Sample Preparation: Dilute the nanovesicle dispersion appropriately with the same aqueous phase (e.g., distilled water or buffer) to obtain a faintly turbid solution, ensuring the instrument's intensity count is within the optimal range.
  • Measurement:
    • Transfer the diluted sample into a disposable sizing cuvette.
    • Measure the particle size and PDI at a fixed temperature (e.g., 25°C). The reported particle size for cubosomes was 143.5 nm with a PDI of 0.164, indicating a monodisperse population [1].
    • For zeta potential, transfer the sample into a dedicated folded capillary cell. The measured zeta potential for cubosomes was -26.3 mV, which indicates good physical stability [1].
Protocol: Determining Encapsulation Efficiency (EE%)

This protocol is based on the niosomes study [2].

  • Separation of Unencapsulated Drug: Place the niosomal suspension in a dialysis bag (Molecular Weight Cut-Off 12,000 Da). Dialyze against a large volume of PBS (pH 7.4) at 4°C for 1 hour with constant stirring to remove free, unencapsulated Dorzolamide.
  • Vesicle Digestion and Analysis:
    • Add 2-propanol to the dialyzed niosomal suspension to dissolve the vesicles and release the encapsulated drug.
    • Sonicate the solution for 10 minutes.
    • Analyze the drug concentration using UV spectrophotometry at 254 nm.
  • Calculation: EE (%) = (Amount of drug encapsulated / Total amount of drug used) × 100

Experimental Workflow for Characterization

The diagram below outlines the key stages in the preparation and characterization of nanovesicles.

Nanovesicle Preparation and Characterization Workflow cluster_prep 1. Preparation cluster_proc 2. Processing cluster_char 3. Characterization A Thin-Film Hydration C Sonication (Size Reduction) A->C B Melt Dispersion B->C D Annealing & Maturation (4°C, overnight) C->D E Particle Size & PDI (Dynamic Light Scattering) D->E Final Dispersion F Zeta Potential (Electrophoretic Mobility) E->F G Encapsulation Efficiency (Dialysis & UV/Vis) F->G H Morphology (SEM/TEM) G->H End H->End Start Start->A Method Selection Start->B Method Selection

Discussion for Research Application

The characterization data confirms that nanotechnology can successfully address key challenges in ocular drug delivery. The small particle size (often <200 nm) and suitable surface charge (as indicated by zeta potential) are critical for enhancing corneal penetration and improving pre-corneal retention, thereby increasing the bioavailability of Dorzolamide [4] [1]. Furthermore, the high encapsulation efficiency achieved through optimized formulation variables, such as the remote loading method and cholesterol content, is essential for ensuring sufficient drug delivery and enabling sustained release, which can significantly improve patient compliance by reducing dosing frequency [4] [2].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of the methodologies, please feel free to ask.

  • Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Link to Springer (2024).
  • Dorzolamide Loaded Niosomal Vesicles: Comparison of Passive and Remote Loading Methods. PMC (2017).
  • Investigating the efficacy of liquid crystal nano cubosomes containing dorzolamide and timolol for drug delivery to the cornea. ScienceDirect (2025).
  • Exploring the potential of antifungal-loaded proniosomes to eradicate fungal keratitis. PMC (2025).

References

Comprehensive Application Notes and Protocols: In Vitro Release Kinetics Study of Dorzolamide Sustained Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dorzolamide hydrochloride is a carbonic anhydrase inhibitor widely used in glaucoma management to reduce intraocular pressure by decreasing aqueous humor production. Conventional eye drops containing dorzolamide, such as Trusopt, require three times daily administration due to rapid precorneal clearance and limited corneal penetration, resulting in poor patient compliance and potential side effects. [1] To address these limitations, sustained-release formulations including nanoparticles, self-assembled nanostructures, and polymeric microparticles have been developed to extend drug release, reduce dosing frequency, and improve therapeutic outcomes. [2] [1] [3]

The complex anatomy and physiology of the eye present significant challenges for drug delivery. The cornea, consisting of multiple layers including the endothelium, Descemet's membrane, stroma, Bowman's layer, and epithelium, acts as a formidable barrier to drug penetration. [2] Additionally, factors such as tear turnover, nasolacrimal drainage, and limited residence time further reduce the bioavailability of topically administered drugs to less than 3% of the applied dose. [3] These challenges necessitate the development of advanced drug delivery systems that can overcome ocular barriers while providing controlled drug release profiles.

Table: Primary Ocular Barriers to Dorzolamide Delivery

Barrier Type Specific Structure Impact on Drug Delivery
Anatomical Corneal layers Limits transcorneal penetration
Physiological Tear film Rapid dilution and clearance
Drainage Nasolacrimal system Systemic absorption and loss
Cellular Tight junctions Restricts paracellular transport

In Vitro Release Study Method Selection

The evaluation of release kinetics represents a critical quality attribute for sustained-release dorzolamide formulations. Currently, no compendial or regulatory standards exist specifically for nanoparticle-based drug delivery systems, leading to significant variability in testing methods across research studies. [4] Among the available techniques, three primary approaches are commonly employed: dialysis membrane (DM) methods, sample and separate (SS) methods, and continuous flow (CF) systems. Each method presents distinct advantages and limitations that must be considered during experimental design.

The dialysis membrane method, while widely used due to its simplicity, often underestimates actual release rates due to the additional diffusion barrier created by the membrane and the potential for drug accumulation within the donor compartment. [4] The sample and separate approach eliminates the membrane barrier but requires efficient separation of nanoparticles from the release medium, which can be challenging with nanoscale systems. Recent advancements have introduced centrifugal ultrafiltration (CU) as a highly effective separation technique that can be combined with USP apparatus II (paddle) to create a robust and reproducible system for evaluating nanoparticle release kinetics. [4] This SS+CU method provides superior accuracy and repeatability compared to traditional approaches, making it particularly suitable for quality-by-design formulation development.

Table: Comparison of In Vitro Release Methods for Dorzolamide Formulations

Method Principles Advantages Limitations
Dialysis Membrane (DM) Semi-permeable membrane separates nanoparticles from release medium Simple setup, widely accepted Potential underestimation of release rate, membrane drug binding
Sample and Separate (SS) Periodic sampling followed by nanoparticle separation Eliminates membrane barrier, more direct measurement Separation efficiency critical, potential for continued release during separation
Centrifugal Ultrafiltration (SS+CU) Combines SS with centrifugal ultrafiltration separation High separation efficiency, excellent reproducibility Requires specialized equipment, optimization of centrifugal forces
Continuous Flow (CF) Continuous replenishment of release medium Maintains sink conditions, mimics physiological flow Complex setup, limited equipment compatibility

Recommended Protocol: Sample and Separate with Centrifugal Ultiltration (SS+CU)

Materials and Equipment
  • Dorzolamide-loaded formulation (nanoparticles, microparticles, or other sustained-release systems)
  • USP Apparatus II (paddle apparatus) with compatible vessels
  • Centrifugal ultrafiltration devices (e.g., 10-30 kDa molecular weight cut-off)
  • Release medium: Simulated tear fluid (pH 7.4) or phosphate buffer saline (PBS, pH 7.4)
  • Sodium dodecyl sulfate (SDS) may be added (typically 0.5-1% w/v) to maintain sink conditions
  • Water bath with temperature control capability
  • Analytical instrument for dorzolamide quantification (HPLC-UV with C18 column recommended)
  • Mobile phase: Mixture of ammonium acetate buffer (pH 4.0) and acetonitrile (typically 70:30 v/v)
Experimental Procedure
  • Sink Condition Validation: Prior to release studies, determine the solubility of dorzolamide in the selected release medium to ensure sink conditions throughout the experiment. The volume of release medium should be at least three times that required to form a saturated solution. [4]

  • Formulation Dispersion: Accurately weigh an amount of dorzolamide formulation equivalent to 2-5 mg of drug and disperse in 500 mL of release medium pre-warmed to 32±0.5°C (simulating ocular surface temperature) in the USP apparatus II vessel.

  • Agitation and Sampling: Set the paddle rotation speed to 50 rpm to simulate mild agitation conditions relevant to ocular delivery. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1-2 mL aliquots from the release vessel.

  • Separation Process: Immediately process withdrawn samples using centrifugal ultrafiltration at optimized conditions (typically 4000-5000 × g for 15-30 minutes) to separate the released dorzolamide from the particulate carrier system.

  • Drug Quantification: Analyze the filtrate containing released dorzolamide using the validated HPLC-UV method with detection at 254 nm. Injections of 20-50 μL are typically used with a flow rate of 1.0 mL/min.

  • Data Recording: Record peak areas and calculate dorzolamide concentration against a pre-established calibration curve (typically 0.1-100 μg/mL range).

G Start Study Initiation Sink Validate Sink Conditions Start->Sink Prep Prepare Formulation Disperse in Medium (500 mL) Sink->Prep Incubate Incubate at 32°C with 50 RPM Agitation Prep->Incubate Sample Withdraw Aliquots at Predetermined Intervals Incubate->Sample Separate Centrifugal Ultrafiltration (4000-5000 × g, 15-30 min) Sample->Separate Analyze HPLC-UV Analysis at 254 nm Separate->Analyze Analyze->Sample Repeat for next time point Data Calculate Release Kinetics and Model Data Analyze->Data

Formulation-Specific Release Kinetics and Mechanisms

Self-Assembled Dorzolamide Nanostructures

Self-assembled drug nanostructures (SADN) represent an advanced delivery approach where dorzolamide and amphiphilic compounds like L-α-Phosphatidylcholine form stable structures through non-covalent interactions. These systems demonstrate superior drug loading capacity and reduced drug leakage compared to conventional encapsulation approaches. [1] Optimization studies utilizing response surface methodology have identified that formulations prepared at pH 8.7 with drug-to-polymer ratios of 1:1 or 2:1 w/w exhibit the most favorable characteristics, including extended release half-life and enhanced partition coefficients. [1]

The release kinetics of SADN typically follow diffusion-controlled mechanisms, with the phospholipid bilayer acting as a sustained-release barrier. These nanostructures have demonstrated significantly improved corneal permeability in ex vivo studies, with a 2- to 3-fold increase in transcorneal flux compared to conventional dorzolamide solutions. In vivo pharmacokinetic evaluations revealed that optimized SADN formulations achieved higher Cmax values in aqueous humor and extended mean residence time from approximately 2 hours (conventional solution) to over 8 hours, supporting their potential for once-daily administration. [1]

Polymeric Microparticle Systems

Biodegradable polymeric microparticles offer an alternative approach for sustained dorzolamide delivery, particularly via subconjunctival administration. Research has demonstrated that dorzolamide encapsulated in poly(ethylene glycol)-co-poly(sebacic acid) (PEG3-PSA) microparticles can achieve high drug loading (up to 14.9%) and extend release over 12 days in vitro. [3] The incorporation of triethylamine (TEA) during formulation enhances drug-polymer compatibility and modifies release kinetics through ionic interactions.

Following subconjunctival injection in rabbit models, dorzolamide-loaded PEG3-PSA microparticles demonstrated significant IOP reduction (up to 4.0 ± 1.5 mmHg) for 35 days compared to untreated control eyes. [3] The release profile from these systems typically exhibits a triphasic pattern: an initial burst release associated with surface-bound drug, a sustained diffusion-controlled phase, and a final degradation-controlled release as the polymer matrix erodes. The in vivo degradation of PEG3-PSA microparticles extends to approximately 42 days, significantly longer than observed in vitro, highlighting the importance of considering biological factors when extrapolating release data. [3]

Table: Dorzolamide Sustained-Release Formulations and Their Release Characteristics

Formulation Type Composition Drug Loading Release Duration Key Release Mechanisms
Self-Assembled Nanostructures Dorzolamide + L-α-Phosphatidylcholine ~20% w/w Up to 24 hours in vitro Diffusion through lipid bilayers
Polymeric Microparticles PEG3-PSA with triethylamine 14.9% w/w 12 days in vitro, 35 days in vivo Burst release, diffusion, degradation
Solid Lipid Nanoparticles Lipid matrix with surfactants 5-15% typical 24-96 hours Diffusion through lipid matrix
Acoustically Responsive Scaffolds Fibrin hydrogel with emulsion Variable On-demand with ultrasound Ultrasound-triggered release

Data Analysis and Kinetic Modeling

Release Kinetic Models

The analysis of release data from sustained-release dorzolamide formulations should include fitting to multiple kinetic models to identify the predominant release mechanisms. The most relevant models for ophthalmic delivery systems include:

  • Zero-order kinetics: Q = Q₀ + k₀t (ideal for sustained release systems)
  • First-order kinetics: lnQ = lnQ₀ + k₁t (describes concentration-dependent release)
  • Higuchi model: Q = kₕ√t (diffusion-controlled release from matrix systems)
  • Korsmeyer-Peppas model: Q/Q∞ = ktⁿ (identifies release mechanism based on exponent n)

For dorzolamide-loaded self-assembled nanostructures, release data typically fits best with the Higuchi diffusion model, indicating a matrix diffusion-controlled mechanism. [1] The release exponent (n) in the Korsmeyer-Peppas model for these systems generally falls between 0.5 and 0.7, suggesting anomalous transport combining diffusion and polymer relaxation. [1]

Quality Control Parameters

Comprehensive characterization of dorzolamide sustained-release formulations should include multiple quality attributes beyond release kinetics:

  • Drug content: Determined by dissolving formulations in organic solvent followed by HPLC analysis
  • Particle size and distribution: Measured by dynamic light scattering, typically targeting <500 nm for nanoparticles
  • Zeta potential: Critical indicator of physical stability, with values >|30 mV| generally indicating good stability
  • Entrapment efficiency: Ratio of encapsulated drug to total drug used in formulation
  • In vitro-in vivo correlation (IVIVC): When possible, establish relationships between in vitro release and in vivo performance

Technical Considerations and Troubleshooting

Method Optimization Factors

Successful implementation of the SS+CU method requires careful optimization of several parameters:

  • Centrifugation conditions: Speed and duration must be sufficient for complete separation without causing formulation damage or continued release during processing
  • Membrane selection: Molecular weight cut-off of ultrafiltration devices should retain particulate components while allowing free drug passage
  • Sink condition maintenance: Addition of solubilizing agents like SDS (0.5-1%) may be necessary for highly lipophilic drugs like dorzolamide (log P ~1.4)
  • Temperature control: Maintenance at 32±0.5°C is critical for simulating ocular conditions
Common Challenges and Solutions
  • Incomplete separation: Manifested as overestimation of encapsulation efficiency - optimize centrifugal force or consider alternative separation methods
  • Membrane adsorption: Significant drug loss to ultrafiltration membranes - pre-saturate membranes with drug solution or include surfactants in medium
  • Poor sink conditions: Leads to underestimation of release - increase medium volume or add appropriate solubilizers
  • Analytical interference: Excipients or degradation products co-eluting with dorzolamide - optimize HPLC separation conditions

Conclusion

The development of sustained-release dorzolamide formulations requires robust and reproducible in vitro release assessment methods. The SS+CU approach using USP Apparatus II combined with centrifugal ultrafiltration provides superior accuracy for nanoparticulate systems compared to traditional dialysis methods. [4] Formulation strategies including self-assembled nanostructures, polymeric microparticles, and solid lipid nanoparticles can significantly extend dorzolamide release from hours to weeks, potentially transforming glaucoma management from multi-daily to once-daily or less frequent administration. [1] [3] [5]

When implementing these protocols, researchers should carefully consider the interrelationship between formulation composition, release kinetics, and intended administration route to develop clinically relevant in vitro release specifications. Continued advancement in this field holds promise for significantly improved patient adherence and therapeutic outcomes in glaucoma management through optimized sustained-release dorzolamide delivery systems.

References

optimizing Dorzolamide nanostructures drug content and release

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Troubleshooting Guides

FAQ 1: How can I improve the Drug Content and Loading Capacity of my nanostructures?

Low drug content can reduce formulation efficacy. Here are strategies to address this based on recent successful formulations.

  • Potential Cause & Solution: Optimize Lipid-to-Drug Ratio and Composition

    • Evidence: A study on self-assembled nanostructures found that a higher proportion of L-α-Phosphatidylcholine (PC) to Dorzolamide (a 2:1 w/w ratio) at a high pH (8.7) resulted in a drug content of over 99% [1] [2].
    • Protocol:
      • Prepare nanostructures using a modified thin-film hydration technique [1] [2].
      • Dissolve Dorzolamide HCl and PC in dichloromethane.
      • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
      • Hydrate the film with an appropriate buffer (e.g., borate buffer, pH 8.7) to achieve a final drug concentration of 2% w/v.
      • Sonicate the dispersion and filter to remove aggregates.
  • Potential Cause & Solution: Select an Appropriate Preparation Method

    • Evidence: Research on nanoliposomes showed that the Thin Layer Hydration (TLH) method produced formulations with an encapsulation efficiency of 57.5%, which was more effective for higher lipid ratios (7:4 molar ratio of Phosphatidylcholine:Cholesterol) compared to other methods [3].
    • Protocol (TLH for Nanoliposomes):
      • Dissolve lipid components (e.g., SPC and Cholesterol) in an organic solvent.
      • Evaporate the solvent under reduced pressure to form a thin lipid film.
      • Hydrate the film directly with a buffer containing Dorzolamide.
      • Sonicate the resulting dispersion and allow it to mature at 4°C overnight [3].

The table below summarizes key parameters and outcomes from various studies to guide your experimentation.

Nanostructure Type Key Composition & Parameters Reported Drug Content/Encapsulation Efficiency Reference
Self-assembled Nanostructures L-α-Phosphatidylcholine, Drug:PC (1:1 & 2:1 w/w), pH 8.7 ~92-99% Drug Content [1] [2]
Nanoliposomes Phosphatidylcholine:Cholesterol (7:4 molar ratio), TLH method 57.5% Encapsulation Efficiency [3]
Cubosomes Glycerol Monooleate (GMO), Poloxamer 407, Dorzolamide & Timolol 84.5% Encapsulation Efficiency (Dorzolamide) [4]
Polymeric Nanoparticles Eudragit RSPO, Poloxamer 188, Nanoprecipitation High drug release ( 99.37% for optimal F2 formulation) [5]
FAQ 2: How can I achieve a Sustained and Controlled Drug Release profile?

Burst release or rapid clearance are common hurdles. Achieving sustained release is key to reducing dosing frequency.

  • Potential Cause & Solution: Utilize Sustained-Release Lipid Carriers like Cubosomes

    • Evidence: Liquid crystal nanocubosomes co-loaded with Dorzolamide and Timolol demonstrated a sustained release profile, with an encapsulation efficiency of 84.5% for Dorzolamide and a particle size of ~143 nm, which is suitable for corneal penetration [4].
    • Protocol:
      • Use the "Melted Emulsification" technique [4].
      • Mix Glycerol Monooleate (GMO) and Poloxamer 407 as the stabilizer.
      • Add the drug(s) to the lipid phase.
      • Melt the mixture at ~50°C and add distilled water under vigorous stirring to form a pre-dispersion.
      • Homogenize the mixture and sonicate to obtain the final cubosomal dispersion.
  • Potential Cause & Solution: Explore Alternative Administration Routes for Long-Term Release

    • Evidence: For very prolonged effects (weeks), research into Dorzolamide-loaded poly(ethylene glycol)-co-poly(sebacic acid) (PEG3-PSA) microparticles for subconjunctival injection showed IOP reduction for up to 35 days in animal studies [6]. This approach is for advanced controlled release beyond topical application.

The following workflow diagrams the experimental journey for developing and troubleshooting a Dorzolamide nanosuspension.

G cluster_prep Formulation & Preparation cluster_char Characterization & Analysis cluster_eval Performance Evaluation Start Start: Develop Dorzolamide Nanosuspension P1 Choose Nanocarrier Type (e.g., Liposome, Cubosome, Polymer) Start->P1 P2 Select Method (Thin-Film Hydration, Nanoprecipitation, Melted Emulsification) P1->P2 P3 Prepare Initial Formulation P2->P3 C1 Characterize Formulation (Particle Size, PDI, Zeta Potential) P3->C1 C2 Measure Drug Content (Encapsulation Efficiency, Loading Capacity) C1->C2 C3 Conduct In-Vitro Release Study C2->C3 E1 Evaluate Key Parameters C3->E1 E2 Content/Release OK? E1->E2 T1 Troubleshoot & Optimize (Refer to FAQ Solutions) E2->T1 No Success Success: Proceed to Further Studies E2->Success Yes T1->P1

FAQ 3: What should I do if my formulation shows poor Corneal Permeation?

The cornea is a significant barrier. Enhancing permeation is crucial for bioavailability.

  • Potential Cause & Solution: Formulate Positively Charged Nanoliposomes

    • Evidence: Nanoliposomes with a positive zeta potential (e.g., +10.3 mV to +12.8 mV) showed significantly higher transcorneal permeation than Dorzolamide solution in ex-vivo studies [3]. The positive charge improves interaction with the negatively charged corneal surface.
    • Protocol:
      • Follow the TLH method described in FAQ 1 [3].
      • Use a lipid composition that yields a positive surface charge. The mentioned study used a 7:4 molar ratio of Phosphatidylcholine:Cholesterol [3].
      • Measure the zeta potential of the final dispersion using a Zetasizer.
  • Potential Cause & Solution: Optimize the Partition Coefficient

    • Evidence: Self-assembled nanostructures optimized at pH 8.7 showed a higher partition coefficient, indicating better lipophilicity, which correlates with improved corneal permeability. These formulations achieved a significantly higher Cmax and AUC in the aqueous humor compared to a marketed product [1] [2].
    • Protocol (Shake-Flask Technique for Partition Coefficient):
      • Shake equal volumes of your formulation and n-octanol for 24 hours at 32°C.
      • Separate the aqueous phase and determine the drug concentration using UV spectrophotometry.
      • Calculate the partition coefficient (K_o/w) using the formula: K_o/w = C_octanol / C_water [1] [2].

Experimental Workflow & Key Relationships

The following diagram illustrates the logical relationship between formulation parameters and the critical quality attributes (CQAs) of your nanostructures, helping you identify the root cause of issues.

G cluster_form Formulation Parameters (Inputs) cluster_cqa Critical Quality Attributes (CQAs) Lipid Lipid/Drug Ratio PS Particle Size & PDI Lipid->PS DC Drug Content Lipid->DC Method Preparation Method Method->PS Method->DC pH pH of Hydration Medium ZP Zeta Potential pH->ZP pH->DC For Self-assembled Structures Excipients Polymer/Excipients Excipients->ZP Release Release Profile Excipients->Release Perm Corneal Permeation PS->Perm ZP->Perm Positive charge enhances permeation Outcome Final Outcome: Pharmacological Efficacy DC->Outcome Release->Outcome Perm->Outcome

References

addressing Dorzolamide stability issues in ophthalmic solutions

Author: Smolecule Technical Support Team. Date: February 2026

Dorzolamide Stability: Key Factors & Mechanisms

The stability of Dorzolamide in ophthalmic solutions can be compromised by several factors. The table below summarizes the primary degradation pathways and their consequences.

Degradation Factor Effect on Dorzolamide & Formulation Supporting Evidence
Oxidative Stress Leads to the formation of multiple degradation products (impurities). A stability-indicating method detected five Dorzolamide impurities after forced oxidative degradation [1].
Temperature Storage at elevated or inappropriate temperatures accelerates chemical degradation. A study on cysteamine eye drops (another sulfhydryl drug) showed significant API loss at +4°C compared to -20°C, highlighting temperature sensitivity [2].
Light (UV Radiation) Exposure to light can cause photodegradation of the active ingredient. Studies on other pharmaceuticals show UV radiation can break down chemical structures, and polymeric excipients can influence the rate of decay [3].
pH Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis and other degradation reactions. Forced degradation studies for method validation subject Dorzolamide to acid and base conditions to simulate these pathways [1].
Formulation Excipients The presence of preservatives (e.g., BAK) can increase ocular surface toxicity and instability; ionic vs. non-ionic gels can alter compatibility. Preservative-free formulations improve patient tolerability. The polymeric matrix of a gel can stabilize or accelerate the decomposition of an active compound [4] [3].

Experimental Protocols for Stability Testing

Here are detailed methodologies for key experiments cited in the literature to assess Dorzolamide stability and related formulation properties.

Stability-Indicating UPLC Purity Method

This method separates Dorzolamide from its degradation products and impurities [1].

  • Instrument: Ultra-Performance Liquid Chromatography (UPLC) system.
  • Column: Waters UPLC BEH C18, 100 × 2.1 mm, 1.7 µm.
  • Mobile Phase: Gradient mixture of Solvent A (0.04M Phosphate buffer, pH 2.6) and Solvent B (Milli-Q water:methanol:acetonitrile in 200:300:600, v/v/v).
  • Gradient Program: 0 min/5% B → 8 min/8% B → 10 min/15% B → 16 min/45% B → 20 min/55% B → 24 min/80% B → 25 min/5% B → 30 min/5% B.
  • Detection: 254 nm for Dorzolamide and its five impurities.
  • Sample Preparation: Subject Dorzolamide HCl and Timolol Maleate to forced degradation conditions (oxidative, acid, base, photolytic, thermal). Inject and validate that the peak purity of the main drug is unaffected by the degradation peaks.
Forced Degradation Study Workflow

This workflow systematically evaluates the stability of a drug substance.

forced_degradation_workflow start Start: Dorzolamide API or Formulation oxidative Oxidative Stress (e.g., H₂O₂) start->oxidative acid Acid Hydrolysis (e.g., HCl) start->acid base Base Hydrolysis (e.g., NaOH) start->base thermal Thermal Stress (e.g., 40-60°C) start->thermal photolytic Photolytic Stress (e.g., UV Light) start->photolytic analyze Analyze Samples (UPLC/HPLC) oxidative->analyze acid->analyze base->analyze thermal->analyze photolytic->analyze

Protocol for Evaluating Suspension Dispersibility

This protocol is critical for ensuring dose uniformity of suspension eye drops, which can be affected by storage [5].

  • Key Principle: Storage temperature can significantly impact the re-dispersibility of sedimented particles. Cold storage can make re-suspension difficult even with shaking.
  • Shaking by Hand: Hold the vial between thumb and index finger. With the elbow stationary, move the lower arm 10 times from 45° to 90° at a rate of one movement per second.
  • Vortex Shaking: As a more vigorous alternative, shake the vial sufficiently for 1 minute using a vortex mixer.
  • Analysis: After shaking, collect one drop and determine the active content per drop using a validated analytical method (e.g., HPLC). Observe particle characteristics under a light microscope.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Dorzolamide? The main pathways are oxidation and hydrolysis. A validated stability-indicating method confirms this by successfully separating Dorzolamide from its five known impurities generated under oxidative, acid, and base stress conditions [1].

Q2: How does storage temperature affect ophthalmic suspensions in general? Storage temperature is critical. A study on fluorometholone suspensions found that storage at low temperatures (e.g., 10°C) can cause sedimentation that is difficult to re-disperse with normal hand shaking, leading to sub-therapeutic dosing. For some formulations, vigorous vortex shaking was required, and for others, it still failed to achieve the specified concentration [5].

Q3: Are there alternative formulation strategies to improve Dorzolamide stability and delivery? Yes, advanced drug delivery systems are being researched to overcome stability and bioavailability challenges.

  • Sustained-Release Microparticles: Biodegradable polymer microparticles (e.g., PEG-PSA) can encapsulate Dorzolamide, providing sustained IOP lowering for over a month after a single subconjunctival injection [6].
  • Molecularly Imprinted Contact Lenses: Hydrogel contact lenses with specific cavities for Dorzolamide can significantly increase drug residence time on the eye compared to eye drops. Computational design can optimize the polymer composition for effective drug loading and release [7].

Q4: Why are preservative-free formulations recommended for long-term therapy? Preservatives like benzalkonium chloride (BAK) are known to cause ocular surface toxicity, leading to discomfort, tear film instability, and reduced adherence. A study on preservative-free Dorzolamide-Timolol fixed combination showed significant IOP reduction without increasing eye discomfort, making it a preferable option for chronic treatment [4].

Key Takeaways for Researchers

  • Analytical Focus: Employ a stability-indicating UPLC method early in development to track impurities and understand degradation pathways [1].
  • Formulation Strategy: Consider the trade-offs. While preservatives prevent microbial growth, preservative-free formulations or advanced delivery systems (microparticles, contact lenses) can improve stability, tolerability, and patient compliance [6] [4] [7].
  • Storage & Handling: Define and validate storage conditions carefully. For suspensions, temperature can critically impact dispersibility and must be part of stability protocols [5].

References

Efficacy & Safety: Preserved vs. Preservative-Free Dorzolamide/Timolol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes quantitative data from clinical studies comparing preserved and preservative-free (PF) fixed-dose combinations of dorzolamide and timolol, a common therapeutic pairing [1] [2] [3].

Parameter Preserved Formulation (Findings) Preservative-Free (PF) Formulation (Findings) Clinical Implications & P-Value
IOP Reduction Efficacy Effective; ~9.0 mmHg (32.7%) reduction at peak [3] Equivalent to preserved formulation; significant reduction (mean change: -1.9 mmHg) [1] PF formulation maintains primary efficacy endpoint while improving tolerability (P < 0.001 for IOP reduction in PF study) [1]
Ocular Surface Disease Index (OSDI) Higher scores associated with preserved drops [1] Significant improvement: Median score decreased from 41.7 to 12.5 [1] Direct evidence of improved patient comfort and ocular surface health (P < 0.001) [1]
Tear Film Break-Up Time (TBUT) Reduced TBUT associated with preservative use [1] Significant improvement: Increased from 9.0 seconds to 12.3 seconds [1] Objective measure shows improved tear film stability (P < 0.001) [1]
Common Local Side Effects High incidence: Burning, stinging, bitter taste, conjunctival redness [4] [5] [6] Reduced incidence: Significant decrease in ocular abrasion (from 30.6% to 1.3%) [1] Mitigation of adverse events directly impacts patient adherence and quality of life (P < 0.001) [1]
Study Design & References Regulatory trials and post-marketing surveillance [3] 3-month, single-arm, multicenter prospective cohort (N=382) [1] Real-world evidence supports the transition to PF formulations [1]

Experimental Protocols for Ocular Tolerability

For researchers designing studies to evaluate the ocular tolerability of new dorzolamide formulations, here are key methodologies from the cited literature.

1. Protocol for Clinical Safety and Tolerability Evaluation This protocol is based on a 3-month multicenter study evaluating a PF dorzolamide/timolol fixed-dose combination [1].

  • Objective: To assess the efficacy, safety, and tolerability of a preservative-free anti-glaucomatous medication.
  • Population: 382 previously diagnosed and controlled patients with ocular hypertension and/or glaucoma.
  • Intervention: Switch from a preserved medication to the PF dorzolamide/timolol combination for 12 weeks.
  • Primary Efficacy Endpoint: Change in Intraocular Pressure (IOP) from baseline to 6 and 12 weeks.
  • Key Safety & Tolerability Endpoints:
    • Ocular Surface Disease Index (OSDI): A validated 12-item questionnaire assessing symptoms and their impact on vision-related quality of life. Scores range from 0 to 100, with higher scores indicating greater disability [1].
    • Tear Film Break-Up Time (TBUT): The time between a complete blink and the appearance of the first dry spot on the cornea. Measured in seconds, a longer TBUT indicates a more stable tear film [1].
    • Slit-Lamp Biomicroscopy: To objectively assess and grade physical signs of ocular surface damage, such as corneal abrasion, conjunctival redness, and eyelid inflammation [1].
  • Statistical Analysis: Use paired t-tests or Wilcoxon signed-rank tests for continuous variables (IOP, OSDI, TBUT) and Chi-square tests for categorical variables (incidence of abrasions) to compare baseline and post-treatment values.

2. Protocol for Evaluating Patient Adherence and Sensation This methodology focuses on the subjective experience, which directly correlates with long-term adherence [2].

  • Objective: To evaluate patient-reported adherence and side effects after a formulation change.
  • Population: 34 patients with primary open-angle glaucoma or ocular hypertension switched from concomitant therapy to a fixed-combination drop [2].
  • Intervention: Replace separate bottles of dorzolamide and timolol with a fixed-combination dorzolamide/timolol bottle.
  • Data Collection: Administer a patient questionnaire one month post-change.
  • Key Metrics:
    • Self-reported adherence.
    • Incidence of stinging sensation upon instillation.
    • Incidence of blurred vision.
    • Overall treatment satisfaction.
  • Output: Provides qualitative and quantitative data on patient tolerability and the potential for improved adherence with simplified, better-tolerated regimens [2].

Mechanism of Side Effects and Mitigation Strategy

The diagram below illustrates the pathway through which dorzolamide eye drops cause side effects and the primary mitigation strategy identified in research.

G Start Dorzolamide Ophthalmic Solution Preservative Preservative (e.g., BAK) Start->Preservative Effect1 Ocular Surface Damage Preservative->Effect1 Effect2 Tear Film Instability Preservative->Effect2 Symptom Burning, Stinging, Redness Effect1->Symptom Effect2->Symptom Strategy Primary Mitigation Strategy Symptom->Strategy Solution Switch to Preservative-Free (PF) Formulation Strategy->Solution Outcome Reduced Side Effects Improved Ocular Surface Health Solution->Outcome

Frequently Asked Questions (FAQs) for a Technical Support Context

Q1: What is the mechanistic basis for dorzolamide causing ocular burning and stinging? The discomfort is multifactorial. While the active ingredient itself can cause transient stinging in some patients, the preservatives in multi-dose bottles (e.g., Benzalkonium Chloride - BAK) are a primary culprit. BAK is a detergent that disrupts the lipid layer of the tear film and damages corneal and conjunctival epithelial cells, leading to ocular surface disease, inflammation, and the sensation of burning [3].

Q2: Beyond changing formulations, what other experimental variables should we consider to improve tolerability? When developing new formulations, consider:

  • Buffer System: Optimizing the pH and buffering capacity to closely match that of natural tears can reduce stinging.
  • Viscosity Enhancers: Incorporating safe polymers can increase contact time and potentially reduce the concentration of the active ingredient needed, while also improving comfort.
  • Dosage Form: Research into alternative delivery systems, such as nanoparticles or sustained-release implants, could bypass the ocular surface entirely, eliminating these local side effects [7] [8].

Q3: The fixed-combination studies show promising results. Is the improved tolerability solely due to the absence of preservatives? While the elimination of preservatives is the dominant factor, there is an additional adherence benefit from fixed-dose combinations themselves. Switching from two separate bottles to one reduces the total number of drops and exposure to potentially irritating ingredients per day, which in itself can improve the ocular surface and patient compliance, as seen in a study where adherence improved after the switch [2] [3].

References

optimizing pH and buffer for Dorzolamide ophthalmic solutions

Author: Smolecule Technical Support Team. Date: February 2026

Known pH of Dorzolamide Formulations

The commercially available Dorzolamide hydrochloride ophthalmic solution is an acidic, aqueous solution with a defined pH necessary for drug solubility and stability.

Formulation Reported pH Citation
Dorzolamide HCl Ophthalmic Solution (2%) ~5.6 [1] [2]
Dorzolamide & Timolol Maleate Combination Solution Information not specified in results

This acidic pH is a critical physicochemical determinant. Dorzolamide is an ampholyte, and its solubility, lipophilicity, and consequently, its corneal permeation are highly dependent on the pH of the solution [2]. The low pH is required to keep the drug in solution, but it is also a primary cause of ocular side effects like burning and stinging upon administration [3].

Suggested Experimental Pathways

For a comprehensive troubleshooting guide, you would need to establish experimental data. Based on the general principles, here are key areas to investigate:

  • Stability Studies: Conduct forced degradation studies under various pH, temperature, and light conditions. A relevant study on Mitomycin C ophthalmic solution [4] [5] provides a methodology that can be adapted, using HPLC to track concentration and pH changes over time.
  • Analytical Methods: Develop robust assays. A published CE method for simultaneous analysis of dorzolamide and timolol [6] demonstrates the use of a central composite design to optimize method parameters like buffer pH and temperature.
  • Alternative Formulations: Research is exploring new delivery systems to overcome the limitations of the conventional solution. Studies are investigating cyclodextrin complexation and nanotechnology (e.g., polymeric nanoparticles, liposomes) to enhance stability, improve corneal penetration, and reduce irritation [2].

The following diagram outlines the core logical relationship between the formulation's pH, its critical attributes, and the resulting performance and stability.

G Low pH (~5.6) Low pH (~5.6) Drug Solubility Drug Solubility Low pH (~5.6)->Drug Solubility Ocular Tolerance Ocular Tolerance Low pH (~5.6)->Ocular Tolerance Chemical Stability Chemical Stability Low pH (~5.6)->Chemical Stability Corneal Permeation Corneal Permeation Low pH (~5.6)->Corneal Permeation Therapeutic Efficacy Therapeutic Efficacy Drug Solubility->Therapeutic Efficacy Adverse Effects:\nBurning/Stinging Adverse Effects: Burning/Stinging Ocular Tolerance->Adverse Effects:\nBurning/Stinging Product Shelf Life Product Shelf Life Chemical Stability->Product Shelf Life Corneal Permeation->Therapeutic Efficacy

References

Understanding the Problem: Why Dorzolamide Tastes Bitter

Author: Smolecule Technical Support Team. Date: February 2026

Dorzolamide's unpleasant taste is a direct and common issue noted in clinical studies and product information.

  • High Incidence: Clinical reviews note that bitter taste is one of the most frequent adverse effects, affecting a significant number of patients. One large, year-long study reported that up to 27% of patients experienced this bitter taste [1].
  • Mechanism: Bitterness is generally perceived when a drug molecule interacts with G protein-coupled receptors (GPCRs) located on taste receptor cells (Type II) in the taste buds [2] [3]. The drug dissolves in saliva, diffuses to the receptors, and triggers a signal that the brain interprets as bitter [2].
  • Challenge for Formulations: While ophthalmic drops like Dorzolamide are not ingested, the solution can drain from the eye through the nasolacrimal duct into the nasopharynx, where it can be tasted [4]. This makes effective taste-masking a complex challenge.

Taste-Masking Strategies for Pharmaceutical Development

The following table summarizes the primary technological approaches used in the industry to mask bitter tastes, which could be explored for Dorzolamide reformulation [3] [5].

Technology Mechanism of Action Commonly Used Agents/Methods
Organoleptic Methods Adding agents to mask or block the bitter taste at the receptor level. Sweeteners (sucralose, aspartame), flavors (mint, orange), bitterness blockers (adenosine monophosphate) [5].
Polymer Coating Creating a physical barrier that prevents the drug from contacting taste buds. Fluid-bed coating with polymers like Eudragit E-100, ethylcellulose, or lipids like glyceryl behenate [5].
Complexation Trapping the bitter drug molecule within another molecule or resin. Cyclodextrins (inclusion complexes), ion-exchange resins (e.g., methacrylic acid-divinyl benzene polymer) [5].
Microencapsulation Encapsulating drug particles in a polymeric membrane to isolate them. Coacervation/phase separation techniques (e.g., Microcaps technology) [5].
Hot-Melt Extrusion (HME) Dispersing the drug in a polymeric matrix that limits release in the mouth. Melting and mixing drug with polymers using a twin-screw extruder [5].
Spray Drying Encapsulating the drug in a coating via a single-step drying process. Spray-drying a solution/dispersion of the drug and a polymer [5].

Bitter Taste Signaling Pathway

The diagram below outlines the general cellular mechanism of bitter taste perception, which is the fundamental process that taste-masking strategies aim to interrupt.

G BitterMolecule Bitter Molecule (e.g., Drug) Saliva 1. Dissolves in Saliva BitterMolecule->Saliva GPCR 2. Binds to TAS2R (GPCR) on Taste Cell Saliva->GPCR PLC_Pathway 3. Activates PLCβ2 Pathway GPCR->PLC_Pathway IP3 4. Releases IP3 PLC_Pathway->IP3 CalciumRelease 5. Calcium Release from ER IP3->CalciumRelease Depolarization 6. Cell Membrane Depolarization CalciumRelease->Depolarization Neurotransmitter 7. Neurotransmitter Release Depolarization->Neurotransmitter BrainSignal 8. Signal to Brain (Perception of Bitterness) Neurotransmitter->BrainSignal

Conclusion and Research Outlook

While specific experimental protocols for Dorzolamide were not found in the current search, the general taste-masking technologies and the understanding of bitter taste mechanisms provide a solid starting point for research.

  • Evaluate Technologies: You can assess which technologies are most suitable based on Dorzolamide's physicochemical properties and the desired final formulation.
  • Focus on In-Vitro Tests: A key step in development is establishing in-vitro dissolution tests that can predict taste-masking efficiency. Guidelines recommend multi-point dissolution testing at early time points (e.g., ≤ 5 minutes) as a surrogate for in-vivo taste perception [5].

References

managing Dorzolamide sulfonamide hypersensitivity reactions

Author: Smolecule Technical Support Team. Date: February 2026

Dorzolamide Hypersensitivity: A Technical Overview

The following table summarizes the core quantitative data and clinical characteristics of Dorzolamide hypersensitivity for easy reference [1] [2].

Aspect Clinical & Quantitative Data
Reaction Type Allergic contact dermatitis (delayed-type, Type IV hypersensitivity); systemic allergic reactions also possible [1] [2].
Typical Onset Can appear about one month after initiating treatment [1].
Common Clinical Signs Periorbital eczematous swelling, erythema, severe pruritus (itching), burning sensation, conjunctivitis, lid reactions [1] [2].
Incidence of Ocular Allergic Reactions Approximately 10% of patients in clinical trials [2].
Patch Test Concentration Pure dorzolamide hydrochloride 1% (confirmed via Finn chamber method) [1].
Key Component for Testing The sulfonamide group in dorzolamide is the suspected allergen; patch test with the pure drug is diagnostic [1] [2].

Experimental Protocol: Diagnosing Dorzolamide Hypersensitivity

A confirmed case report provides a methodology for diagnosing this adverse reaction [1].

Objective: To confirm a diagnosis of allergic contact dermatitis induced by topical Dorzolamide.

Materials:

  • Finn Chamber method kits.
  • Standard series of allergens.
  • Test allergen: Pure this compound (1% concentration).
  • Control: e.g., Benzalkonium chloride 0.1% in water (a common preservative) [1] [3].

Methodology:

  • Application: Apply the test allergen and controls to the patient's skin using the Finn chamber method, following International Contact Dermatitis Research Group (ICDRG) recommendations.
  • Occlusion: Keep the patches in place for 1 day.
  • Reading: Read the results at Day 2 and Day 5 after application.
  • Interpretation: A positive reaction to dorzolamide (e.g., erythema, edema, and papules) while reactions to standard series and preservative controls are negative confirms the diagnosis [1].

Immunological Mechanism of Hypersensitivity

Dorzolamide hypersensitivity is a classic example of a T cell-mediated delayed-type (Type IV) reaction [4]. The underlying mechanism can be explained by the hapten model:

  • Haptenization: Dorzolamide, a low-molecular-weight drug, is too small to be immunogenic on its own. It acts as a hapten that binds covalently to certain host proteins in the skin or tissue [4].
  • Antigen Presentation: These hapten-self protein complexes are taken up by Antigen-Presenting Cells (APCs), such as dendritic cells.
  • T Cell Activation: The APCs process the complex and present the antigenic peptides on Major Histocompatibility Complex (MHC) molecules to specific T lymphocytes.
  • Inflammatory Response: The activated drug-specific T cells (primarily CD4+ and CD8+ T cells) proliferate and release cytokines and chemokines, leading to the clinical inflammatory symptoms—redness, swelling, and itching—observed in allergic contact dermatitis [1] [4].

This pathway is summarized in the following diagram:

G cluster_hapten Hapten Phase cluster_immune Immune Activation Phase Dorzolamide Dorzolamide Hapten_Complex Hapten-Self Protein Complex Dorzolamide->Hapten_Complex Self_Protein Self_Protein Self_Protein->Hapten_Complex APC Antigen Presenting Cell (APC) Hapten_Complex->APC Uptake & Processing MHC MHC + Peptide APC->MHC TCR TCR MHC->TCR Presentation T_Cell_Active Activated T Cell (CD4+/CD8+) TCR->T_Cell_Active T_Cell Naive T Cell T_Cell->TCR Inflammation Inflammatory Response (Cytokine Release) T_Cell_Active->Inflammation Symptoms Clinical Symptoms: Erythema, Swelling, Pruritus Inflammation->Symptoms

Differential Diagnosis & Risk Mitigation

When investigating a suspected reaction, consider these factors:

  • Preservatives vs. Active Ingredient: It is far more common for patients to be allergic to the preservatives in eye drops (e.g., Benzalkonium chloride) than to the active drug itself [3]. A negative patch test to preservatives helps rule this out [1].
  • Sulfonamide Cross-Reactivity: Dorzolamide is a sulfonamide. Although the risk is considered low, caution is advised when prescribing it to patients with a known history of sulfa drug allergy, as it may increase the risk of more serious side effects [5] [2] [6].
  • Misdiagnosis: Due to its rarity, Dorzolamide-induced contact dermatitis can be misdiagnosed as preseptal cellulitis or chalazion [1].

Management & Conclusion

For researchers and clinicians, the management strategy is clear-cut:

  • Confirmation: A positive patch test to dorzolamide confirms the diagnosis [1].
  • Intervention: The primary and definitive management is to discontinue the offending agent. Symptoms typically resolve within a week of cessation [1].
  • Alternative Therapy: The patient's antiglaucoma medication should be switched to a non-sulfonamide class of drug (e.g., a prostaglandin analog like tafluprost) [1] [3].

References

preventing bacterial contamination multi-dose Dorzolamide containers

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles for Contamination Prevention

The core challenge with multi-dose containers is that any contact with a non-sterile surface can introduce microorganisms. Once contaminated, the entire solution can become a medium for microbial growth, posing a significant risk to both experimental integrity and patient safety in clinical settings [1].

  • Preservative Role: Multi-dose Dorzolamide formulations typically contain benzalkonium chloride (BAC) as a preservative to inhibit microbial growth after the container is opened [2].
  • Inherent Risk: The preservative system can be overwhelmed by improper handling, leading to contamination. Furthermore, the preservative itself can cause ocular surface damage with long-term use [3].

Proper Handling and Administration Protocol

For reliable experimental results and safety, consistent aseptic technique is crucial. The following steps are adapted from clinical guidelines and are directly applicable to laboratory use [4] [1] [5].

Step Key Action Rationale & Technical Note
1. Hand Hygiene Wash hands thoroughly with soap and water. Removes transient flora and reduces risk of contamination.
2. Container Inspection Check solution is clear, colorless, and free from particles. Ensures product integrity. Discard if solution appears cloudy or contaminated.
3. Aseptic Opening Unscrew cap without touching the dropper tip. Prevents the introduction of contaminants to the dispensing tip.
4. Administration Hold bottle without contacting eye, eyelid, or any surface. Gently squeeze to instill a drop. The tip must remain sterile. For experiments, instill drop into a sterile vessel (e.g., well plate, beaker).
5. Post-Use Seal Tightly close the container immediately after use. Prevents evaporation and introduction of airborne contaminants.
6. Storage Store according to manufacturer's instructions (often at room temperature, away from light). Maintains chemical stability and potency of the preservative system.

An important technique to enhance safety and efficacy is punctal occlusion. By applying pressure to the inner corner of the eye for two minutes after administration, systemic absorption is reduced, which minimizes systemic side effects and increases the drug's local activity [1]. In a laboratory context, this principle can be applied by ensuring the drug remains at the intended site of action.

Research-Grade Quality Assessment & Experimental Protocols

For rigorous research, especially when sourcing drugs for studies, proactive quality control is essential. A 2023 study highlights the risks of substandard products and outlines a methodology for quality assessment [2].

Comprehensive Quality Control Workflow

The diagram below outlines a research workflow for assessing the quality of Dorzolamide samples, integrating visual, microbiological, and chemical analyses.

cluster_1 Inspection Checklist (FIP) cluster_2 Key Findings (Vida et al., 2023) start Sample Acquisition a1 Visual Inspection (Packaging & Labeling) start->a1 a2 Sterility Testing (European Pharmacopoeia) a1->a2 b1 Check container & closure integrity a1->b1 b2 Verify label & leaflet information a1->b2 b3 Look for signs of falsification a1->b3 a3 HPLC Analysis (Active Ingredient & BAC) a2->a3 end Quality Assessment Report a3->end c1 Online samples showed signs of falsification a3->c1 c2 All samples were sterile a3->c2 c3 Active ingredients & BAC deviated >10% from label a3->c3

Detailed Experimental Methodologies
  • Visual Inspection and Labeling Assessment: Use the International Pharmaceutical Federation (FIP) Inspection Checklist. Carefully examine the primary and secondary packaging, container closure, and information leaflets for any signs of tampering or falsification [2].
  • Microbiological Analysis - Sterility Testing: Perform sterility testing according to the European Pharmacopoeia (Ph. Eur.). The 2023 study found that while online-purchased samples showed other quality issues, they were free from visible contaminants and showed no evidence of microbial growth [2].
  • Chemical Analysis - HPLC: Employ High-Performance Liquid Chromatography (HPLC) to verify the concentration of active ingredients (Dorzolamide, Timolol) and the preservative (Benzalkonium Chloride). The referenced study found significant deviations (over 10% from label claims) in online-purchased samples for at least one component, highlighting the importance of this verification step [2].

Key Takeaways for Your Technical Center

  • Aseptic Technique is Non-Negotiable: The most critical factor in preventing contamination is rigorous aseptic handling, as the preservative's capacity is limited.
  • Verify Your Sources: Research involving medications purchased outside official supply chains carries a high risk of obtaining substandard or falsified products, which can compromise study validity [2].
  • Adopt a Multi-Pronged QC Approach: Relying on a single method (like visual inspection) is insufficient. A combination of visual, microbiological, and chemical analyses provides the most reliable quality assurance.

References

troubleshooting Dorzolamide compatibility contact lens wearers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) for Researchers

Question Evidence-Based Answer & Key Research Insight Relevant Citations
Can dorzolamide be applied with contact lenses? No. Dorzolamide solutions containing Benzalkonium Chloride (BAK) must not come into contact with soft contact lenses. BAK can be absorbed by the lens material, leading to potential ocular surface damage and lens degradation. Lenses should be removed before application and reinserted no sooner than 15 minutes post-instillation. [1] [2]
What is the primary cause of incompatibility? The key culprit is the preservative BAK, not the active pharmaceutical ingredient (API) dorzolamide itself. BAK is a quaternary ammonium compound that binds to hydrophilic hydrogel materials used in soft contact lenses. [1] [2]
What adverse effects are linked to chronic use? Long-term use of topical medications like dorzolamide is associated with an increased risk of drug-related keratitis and other ocular surface diseases. Studies data-mined from the FDA Adverse Event Reporting System (FAERS) show dorzolamide among the top ophthalmic drugs linked to this condition. [3]
Are there any preservative-free alternatives? Yes. Preservative-free formulations of fixed-combination dorzolamide and timolol are available. These are supplied in single-use containers and should be administered immediately after opening, with any remaining solution discarded. [1]

Advanced Experimental & Troubleshooting Guide

For researchers developing new formulations or studying drug-lens interactions, here are detailed methodologies and key quantitative data from recent studies.

Protocol: Patch Testing for Allergic Contact Dermatitis

This protocol is crucial for confirming suspected hypersensitivity to dorzolamide in clinical subjects or during safety studies.

  • Objective: To diagnose allergic contact dermatitis caused by dorzolamide HCl.
  • Materials: Finn Chamber, standard allergen series, benzalkonium chloride 0.1% in water, pure dorzolamide hydrochloride 1%.
  • Method:
    • Apply test substances to the patient's back using the Finn Chamber method.
    • Maintain occlusion for 1 day.
    • Read results at Day 2 and Day 5 post-application.
  • Interpretation: A positive test for dorzolamide is indicated by erythema, edema, and papules at the application site. A negative test for BAK helps isolate the culprit to the API itself [4].
Experimental Model: Optimizing Dorzolamide-Loaded Proniosomal Gel

This factorial design approach is a model for optimizing sustained-release formulations to improve bioavailability and reduce dosing frequency.

  • Objective: To formulate a proniosomal gel that sustains the release of water-soluble Dorzolamide-HCl (Dorz) and evaluate its efficacy.
  • Experimental Design: A 5² full factorial design investigating the effects of:
    • Independent Variables: Cholesterol amount (60-300 mg) and Span 40 amount (180-630 mg).
    • Dependent Variables: Entrapment Efficiency (EE%), Particle Size (PS), and % Drug Released after 8h (Q8h).
  • Formulation & Characterization:
    • Preparation: Use coacervation phase separation. Dissolve Lecithin, Cholesterol, Span 40, and Dorz in ethanol (95%), warm to 60–70°C. Add aqueous phase (Phosphate buffer pH 8) and warm until clear. Cool to form gel.
    • Optimization: The optimized formulation (OF) contained 60 mg Cholesterol and 540 mg Span 40, achieving a desirability of 0.885.
  • In-Vivo Pharmacodynamic Study:
    • Model: Rabbit model of elevated Intraocular Pressure (IOP).
    • Result: The OF proniosomal gel provided a higher reduction in IOP, significantly sustained the IOP reduction, and increased Dorz bioavailability compared to conventional Trusopt eye drops [5].

The experimental workflow for this sustained-release formulation can be visualized as follows:

Start Define Objective: Sustain Dorzolamide Release Design 5² Factorial Design Start->Design Vars Independent Variables: • Cholesterol Amount • Span 40 Amount Design->Vars Resp Dependent Variables (Responses): • Entrapment Efficiency (EE%) • Particle Size (PS) • Drug Release at 8h (Q8h) Design->Resp Prep Prepare Proniosomal Gel (Coacervation Phase Separation) Vars->Prep Resp->Prep Test In-Vitro Characterization Prep->Test Model Develop Prediction Model & Select Optimized Formulation (OF) Test->Model Eval In-Vivo Pharmacodynamic Evaluation (Rabbit Model) Model->Eval Result Result: Higher & Sustained IOP Reduction vs. Eye Drops Eval->Result

Computational & Experimental Design for Molecular Imprinted Polymer (MIP) Contact Lenses

This methodology demonstrates a cutting-edge approach to creating drug-eluting contact lenses, directly addressing the compatibility problem.

  • Objective: To design a Molecular Imprinted Polymer (MIP) soft contact lens for sustained ocular delivery of dorzolamide (DZD).
  • Computational Design:
    • Software: Use Gaussian View 5.0.8 to analyze interactions between dorzolamide (template) and functional monomers.
    • Method: Perform quantum mechanical calculations to determine the ground state energy of complexes and identify the optimal ratio of monomers (HEMA, MMA, MAA) and cross-linker (EGDMA) for strong template binding.
  • Experimental Design:
    • Software: Utilize Design-Expert version 10 with Central Composite Design (CCD).
    • Goal: To efficiently screen and optimize experimental factors affecting drug loading on MIP and Non-Imprinted Polymer (NIP), minimizing the number of practical experiments required.
  • Key Innovation: Unlike traditional trial-and-error, this integrated approach uses computational methods to predict the best monomer composition before synthesis, ensuring the resulting polymer has specific cavities for dorzolamide, enhancing loading capacity and controlled release [6].

The following diagram illustrates the integrated computational and experimental workflow for developing MIP contact lenses:

A Define Goal: MIP Contact Lens for DZD B Computational Design Phase A->B C Quantum Mechanical Calculations (Gaussian View) B->C D Analyze Monomer-DZD Interaction Energies C->D E Predict Optimal Monomer Type and Ratio D->E F Experimental Design Phase E->F G Design of Experiments (DOE) (Central Composite Design) F->G H Synthesize & Characterize MIP/NIP Polymers G->H I Outcome: Optimized MIP Lens with Enhanced DZD Loading/Release H->I

Key Takeaways for Your Research

  • Focus on Excipients: The primary compatibility issue with conventional eye drops is the preservative BAK, not the API. Your research should prioritize developing preservative-free or BAK-free formulations.
  • Embrace Advanced Formulations: Promising strategies to overcome current limitations include proniosomal gels and molecular imprinted polymers (MIP) integrated into contact lenses. These platforms offer sustained release and improved bioavailability.
  • Utilize Efficient Designs: Employ factorial designs (e.g., 5²) and computational methods (e.g., CCD, quantum mechanics) to efficiently optimize formulation variables and predict successful polymer compositions, reducing experimental time and cost.

References

Dorazolamide versus timolol efficacy intraocular pressure reduction

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison at a Glance

The tables below summarize the core characteristics, efficacy data, and safety profiles of Dorzolamide and Timolol, both as monotherapies and in a fixed-dose combination.

Feature Timolol Dorzolamide Dorzolamide/Timolol Fixed Combination
Drug Class Non-selective β-adrenergic blocker [1] [2] Topical carbonic anhydrase inhibitor (CAI) [3] [1] Fixed-dose combination [3] [4]
Primary Mechanism of Action Reduces aqueous humor production [2] Reduces aqueous humor production [5] Dual mechanism to reduce aqueous production
Typical Dosage Twice daily [4] [6] Three times daily (as monotherapy) [4] Twice daily [3] [4] [7]
IOP Reduction (vs. baseline) ~20% (as baseline in studies) [4] ~16% (as add-on to timolol) [4] ~14-22% [4] [7]; additional 1.9 mmHg reduction with PF formula [3]
Key Systemic Considerations Contraindicated in asthma, COPD, bradycardia [1]; can reduce heart rate & BP [6] Generally fewer systemic concerns [8] Carries timolol's systemic risks [6]
Aspect Timolol Dorzolamide Dorzolamide/Timolol Fixed Combination
Common Ocular Side Effects Ocular abrasion, foreign body sensation [3] [9] Lower incidence of ocular abrasion (1.3% vs 30.6%) with PF formula [3]
Impact on Ocular Surface Improves OSDI scores & TBUT; improves dry eye symptoms [3]
Unique Benefits Well-established, first-line efficacy Improves optic nerve head blood flow [8] Improved tolerability and adherence vs. separate bottles [3] [1]
Evidence Strength Numerous RCTs, long-term safety data [4] [2] [7] RCTs and hemodynamic studies [4] [8] Established equivalence to concomitant therapy [4] [7]

Key Experimental Data and Protocols

For a deeper understanding, here are the methodologies and findings from several pivotal studies cited in the comparison tables.

1. Equivalence of Fixed-Combination vs. Concomitant Therapy

  • Objective: To evaluate whether the fixed combination of dorzolamide 2% and timolol 0.5% (twice daily) is equivalent to the concomitant administration of its components (dorzolamide three times daily + timolol twice daily) [4].
  • Methods: A multicenter, randomized, double-masked clinical trial was conducted. Patients with elevated IOP on timolol monotherapy were randomized to one of the two treatment groups for three months [4].
  • Key Findings: The two regimens were equivalent in IOP-lowering efficacy, with over 97% confidence that the mean difference was less than 1.5 mmHg. The fixed combination provided an additional 14-20% IOP reduction from the timolol baseline and was maintained in a long-term, open-label extension [4].

2. Efficacy of Increased Dosage Frequency

  • Objective: To compare the efficacy and cardiovascular safety of a timolol-dorzolamide fixed combination administered twice daily versus three times a day [6].
  • Methods: A prospective, interventional case series of patients with newly diagnosed Primary Open-Angle Glaucoma (POAG). Patients started with twice-daily dosing for one month and were switched to three-times-daily for another month. Diurnal IOP and 24-hour heart rate and blood pressure were measured [6].
  • Key Findings: Switching to three-times-daily dosing provided a significantly greater IOP reduction (39.8% from baseline) compared to twice-daily (28.5%). No further decrease in heart rate or blood pressure was observed with the extra dose, though the study noted concerns about potential long-term systemic effects from more frequent timolol exposure [6].

3. Impact on Ocular Blood Flow

  • Objective: To compare the effects on IOP and ocular hemodynamics (blood flow) of dorzolamide, timolol, and their fixed combination [8].
  • Methods: A randomized clinical trial where patients underwent a washout period followed by monotherapy and then switched to the fixed combination. Retinal and optic nerve head blood flow was measured using Scanning Laser Doppler Flowmetry [8].
  • Key Findings: The dorzolamide/timolol fixed combination significantly increased blood flow at the neuroretinal rim by +17.99%, while also significantly reducing IOP. This indicates a potential added benefit beyond pressure reduction [8].

Mechanisms of Action & Experimental Workflow

The following diagrams illustrate the distinct mechanisms by which Dorzolamide and Timolol lower intraocular pressure and how their effects are evaluated in clinical studies.

G cluster_timolol Timolol Mechanism cluster_dorzolamide Dorzolamide Mechanism cluster_methods Experimental Workflow T1 Timolol (β-blocker) Binds to β-adrenergic receptors in Ciliary Body T2 Reduces production of Cyclic AMP (cAMP) T1->T2 T3 Inhibits Aqueous Humor Formation T2->T3 T4 Lowers Intraocular Pressure (IOP) T3->T4 D5 Lowers Intraocular Pressure (IOP) D1 Dorzolamide (CA Inhibitor) Inhibits Carbonic Anhydrase in Ciliary Body D2 Reduces Bicarbonate (HCO₃⁻) Ion Production D1->D2 D3 Reduces Sodium & Fluid Influx D2->D3 D4 Inhibits Aqueous Humor Formation D3->D4 D4->D5 Start Study Objective: Compare IOP Efficacy M1 Patient Recruitment & Baseline IOP Measurement Start->M1 M2 Treatment Phase M1->M2 M3 IOP Measurement at Trough (pre-dose) & Peak (post-dose) M2->M3 M4 Data Analysis: - IOP Change vs. Baseline - Statistical Significance - Equivalence Testing M3->M4

Key Conclusions for Drug Development

  • Efficacy Synergy: The combination of Dorzolamide and Timolol provides additive IOP reduction by targeting aqueous humor production via two distinct pathways [4] [7].
  • Tolerability Advantage: Preservative-free (PF) formulations of the fixed combination demonstrate a significant benefit in reducing ocular surface damage and improving patient comfort, which is a critical consideration for long-term therapy [3].
  • Beyond IOP: Dorzolamide may offer an additional therapeutic dimension by improving ocular blood flow at the optic nerve head, which is a key factor in glaucomatous neuropathy [8].
  • Dosing Flexibility: While the standard regimen is twice daily, increasing the frequency of the fixed combination to three times daily can yield significantly lower IOP, though a careful risk-benefit assessment regarding systemic exposure to timolol is necessary [6].

References

Dorazolamide compared betaxolol long-term clinical study

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison

The table below summarizes the key findings from long-term studies comparing dorzolamide and betaxolol.

Aspect Dorzolamide Betaxolol
Mechanism of Action Carbonic anhydrase inhibitor, reduces aqueous humor production [1] Cardioselective beta-1 adrenergic receptor blocker, reduces aqueous humor production [2]
IOP Reduction (1-Year Peak) ~23% mean reduction [3] ~21% mean reduction [3]
IOP Reduction (1-Year Trough) ~17% mean reduction [3] ~15% mean reduction [3]
Corneal Endothelial Safety Equivalent: Mean cell density loss of 3.6% after 1 year [4] Equivalent: Mean cell density loss of 4.2% after 1 year [4]
Common Local Side Effects Ocular burning/stinging, taste perversion (14.6%) [5] Ocular burning/stinging [5]
Systemic Safety Considerations Minimal systemic electrolyte disturbance [3] Minimal effect on pulmonary function; slight reduction in heart rate and diastolic blood pressure [1] [2]
Effect on Ocular Blood Flow Accelerated retinal arteriovenous passage time; some studies report improved blood flow in optic nerve head [1] [6] May improve tissue circulation in the iris and optic nerve head; relaxes retinal microarteries [6]

Detailed Experimental Protocols

The data in the table above is derived from rigorous clinical trials. Here are the methodologies used in these key studies.

Long-Term Efficacy and Corneal Safety Study

This was a double-masked, randomized, 1-year study conducted at multiple centers [4] [3].

  • Participants: Patients with ocular hypertension or open-angle glaucoma.
  • Intervention: Patients were randomized to receive either 2.0% dorzolamide three times daily or 0.5% betaxolol twice daily.
  • Primary Outcomes:
    • Intraocular Pressure (IOP): Measured at baseline and throughout the study at peak and trough times.
    • Corneal Effects: Central corneal endothelial cell density and thickness were measured at baseline, 6 months, and 12 months using specular microscopy and ultrasonic pachymetry. Endothelial cell densities were determined by a single masked observer [4].
Short-Term Efficacy and Tolerability Study

This was a 12-week, multicenter, double-masked, parallel-design study [5].

  • Participants: Adults with ocular hypertension or open-angle glaucoma.
  • Intervention: Random allocation to either 2% dorzolamide TID or 0.5% betaxolol BID.
  • Primary Outcome: IOP was measured 2 and 8 hours after instillation of the medication (to assess peak and trough effects) on study day 1 and after 12 weeks.
  • Safety Monitoring: Adverse events were recorded and compared between groups.
Ocular Hemodynamics Study

This study focused on the drugs' effects on blood flow in patients with Normal-Tension Glaucoma (NTG) [1] [6].

  • Design: A comparative study.
  • Participants: Nine patients with NTG.
  • Intervention: Patients were treated with each drug for 4 weeks.
  • Measurements:
    • Blood Velocity: Measured in the central retinal and ophthalmic arteries using Color Doppler Imaging.
    • Retinal Arteriovenous Passage Time: Assessed by scanning laser fluorescein angiography.

Mechanisms of Action and Experimental Workflow

The diagrams below illustrate the distinct mechanisms of action for each drug and the general workflow of the clinical trials.

Drug Mechanisms of Action

cluster_dorzo Dorzolamide (CA Inhibitor) cluster_betax Betaxolol (Beta-1 Blocker) CiliaryEpithelium Ciliary Epithelium AqueousProduction Aqueous Humor Production CiliaryEpithelium->AqueousProduction Dorzo Inhibits Carbonic Anhydrase Bicarb Bicarbonate Ion Secretion Dorzo->Bicarb Reduces Bicarb->AqueousProduction Betax Blocks Beta-1 Receptors cAMP cAMP Production Betax->cAMP Reduces cAMP->AqueousProduction

Clinical Trial Design Workflow

Start Patient Population: Ocular Hypertension or Open-Angle Glaucoma Washout Washout Period for Previous Medications Start->Washout Randomize Randomization Washout->Randomize Group1 Dorzolamide 2.0% Three Times Daily Randomize->Group1 Group2 Betaxolol 0.5% Twice Daily Randomize->Group2 Assess Outcome Assessment Group1->Assess Group2->Assess IOP Intraocular Pressure (IOP) Assess->IOP Cornea Corneal Endothelium Cell Density & Thickness Assess->Cornea Safety Adverse Event Monitoring Assess->Safety

Key Conclusions for Clinical Practice

  • Efficacy: For long-term IOP management in open-angle glaucoma, dorzolamide and betaxolol are therapeutically equivalent [5] [3].
  • Safety Selection: The choice between them often depends on the patient's systemic health. Betaxolol, with its cardioselective profile, may be preferable for patients with respiratory issues like asthma [2], while dorzolamide is suitable for patients where systemic beta-blockade is a concern.
  • Beyond IOP: Both drugs may offer benefits for ocular blood flow, which could be particularly relevant in conditions like normal-tension glaucoma, where vascular factors play a significant role [1] [6].

References

clinical validation sustained-release Dorzolamide nanostructures

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Sustained-Release Dorzolamide Formulations

Formulation Type Key Composition Model Used Key Findings Experimental Evidence

| Nanoliposomes [1] | Phosphatidylcholine, Cholesterol (7:4 molar ratio) | Albino Rabbits | ↑ Encapsulation Efficiency: ~58% ↑ Corneal Permeation: 1.7x higher than solution ↑ IOP Reduction: Longer and greater effect vs. marketed drop (Trusopt) | • IOP Measurement: Tonometry for 8 hours • Permeation Study: Ex-vivo rabbit cornea • Characterization: Particle size: ~76 nm, Zeta potential: +12.8 mV | | Polymeric Nanoparticles [2] | Eudragit RS 100 / RL 100 | In-Vitro | ↑ Encapsulation Efficiency: High with 1:4 drug:polymer ratio Sustained Release: Prolonged profile over time Positive Zeta Potential: +19 to +42 mV, favoring corneal adhesion | • Release Study: In-vitro dialysis • Characterization: Particle size: 65-395 nm | | Proniosomal Gel [3] | Span 40, Cholesterol | Albino Rabbits | ↑ Entrapment Efficiency: Optimized via factorial design Sustained IOP Reduction: Significantly longer vs. Trusopt ↑ Bioavailability: Higher in the eye | • IOP Measurement: Pharmacodynamic study • Optimization: 5² full factorial design | | Polymeric Inserts [4] | Chitosan, Hydroxyethyl Cellulose | Glaucomatous Rats | ↑ Ocular Retention: >50% drug in eye after 18h (vs. ~30% for drops) Prolonged Effect: Significant IOP reduction for 2 weeks post-single dose Neuroprotection: Prevented retinal ganglion cell death | • Scintigraphy: 99mTc-dorzolamide for tracking • IOP Measurement: Over two weeks • Histology: Retinal ganglion cell analysis |


Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed look at the key methodologies used.

Formulation Preparation Methods
  • Nanoliposomes (Thin Layer Hydration - TLH): Lipids (Phosphatidylcholine & Cholesterol) are dissolved in an organic solvent (e.g., chloroform-methanol) and evaporated under reduced pressure using a rotary evaporator to form a thin lipid film. The film is then hydrated with an aqueous buffer containing Dorzolamide HCl, followed by sonication to form nanoscale vesicles [1].
  • Polymeric Nanoparticles (Quasi-Emulsion Solvent Diffusion): Polymers like Eudragit RS100/RL100 are dissolved in a water-miscible solvent (e.g., acetone). This solution is then emulsified in an aqueous phase containing a stabilizer. The diffusion of the solvent into the water and its subsequent evaporation leads to the precipitation of the polymer, forming drug-loaded nanoparticles [2].
  • Proniosomal Gel (Coacervation Phase Separation): A surfactant (e.g., Span 40) and cholesterol are dissolved in a solvent. The drug is added to this mixture, and upon heating and/or cooling, a proniosomal gel is formed. This gel can be diluted with an aqueous medium to form niosomes immediately before application [3].
Critical In-Vitro & Ex-Vivo Characterization
  • Entrapment Efficiency (EE%): Determined by separating unentrapped drug (via centrifugation ultrafiltration or dialysis) and assaying the drug content within the nanostructures. Formula: EE% = (Total drug - Free drug) / Total drug × 100 [1].
  • In-Vitro Drug Release: The formulation is placed in a dialysis bag immersed in a release medium (e.g., phosphate buffer, pH 7.4) under constant agitation. Samples are withdrawn at intervals and analyzed (e.g., UV spectrophotometry) to determine the cumulative drug release over time [1] [2].
  • Ex-Vivo Corneal Permeation: Uses excised animal corneas (e.g., rabbit) mounted in Franz diffusion cells. The formulation is placed in the donor compartment, and the amount of drug permeating into the receiver compartment is measured to calculate parameters like steady-state flux (Jss) and apparent permeability coefficient (Papp) [1].
In-Vivo Efficacy and Pharmacokinetic Assessment
  • IOP Pharmacodynamics: IOP is measured in normotensive or hypertensive animal models (rabbits, rats) using a tonometer (e.g., IOPEN) before and after treatment. The reduction in IOP and the duration of the effect are compared against control and marketed formulations [1] [4] [3].
  • Ocular Biodistribution/Residence Time: Radiolabeling the drug (e.g., with 99mTc) allows for non-invasive tracking using gamma scintigraphy. This method quantitatively measures how long the formulation remains at the ocular surface and in intraocular tissues [4].

The experimental workflow for developing and evaluating these drug delivery systems can be visualized as follows:

Start Formulation Development Char In-Vitro Characterization Start->Char Release In-Vitro Release Study Char->Release Perm Ex-Vivo Permeation Char->Perm Efficacy In-Vivo Efficacy (IOP) Release->Efficacy Confirms sustained release profile Perm->Efficacy Predicts corneal transport PK Biodistribution/Residence Efficacy->PK Explains mechanism of prolonged action

Key Insights and Research Implications

  • Overcoming Physiological Barriers: These nanostructures are engineered to overcome critical ocular barriers like the cornea, conjunctiva, and blood-aqueous barrier, which traditionally limit drug bioavailability from eye drops to less than 5% [5] [6].
  • Mechanism of Enhanced Efficacy: The primary mechanism is the combination of sustained drug release and enhanced corneal permeability. This dual action maintains therapeutic drug levels in the eye for extended periods, leading to more effective and prolonged IOP reduction, and may even offer neuroprotective benefits by preventing retinal ganglion cell death [4] [6].
  • Path to Clinical Translation: While these pre-clinical data are robust, the path to the clinic involves scaling up manufacturing under Good Manufacturing Practice (GMP), conducting comprehensive long-term toxicity studies, and demonstrating safety and efficacy in human clinical trials [7] [8].

References

Dorazolamide additive effects with beta-adrenergic blocking agents

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Quantitative Data

Study Focus Intervention & Comparison Key Efficacy Findings Key Safety & Other Findings

| Maximal Medical Therapy [1] | TDB-L (n=NR): Timolol/Dorzolamide/Brimonidine + Latanoprost vs. TD-L (n=NR): Timolol/Dorzolamide + Latanoprost | • IOP Reduction (Day 60): TDB-L: -6.3 mmHg (from 20.1 to 14.0 mmHg) TD-L: -4.5 mmHg (from 20.8 to 16.8 mmHg) • Between-group p-value: 0.042 | • Conjunctival Hyperemia: More moderate cases in TD-L group (p=0.002) • Safety: No drug-related adverse events in either group | | Long-term IOP & Hemodynamics [2] | Dor+Tim (n=146): Dorzolamide 2% + Timolol 0.5% (BID) vs. Brin+Tim (n=146): Brinzolamide 1% + Timolol 0.5% (BID) | • IOP Reduction (60 months): Both groups: -4.3 mmHg • Retrobulbar Blood Flow: Dor+Tim significantly increased end-diastolic velocity and reduced resistivity index in ocular arteries. Brin+Tim showed no significant change. | Study focused on efficacy and hemodynamics; specific adverse event rates not highlighted in the abstract. | | Acute Adjunctive Effect [3] | Brim+BB (n=28): Brimonidine 0.2% + Beta-blocker vs. Dor+BB (n=28): Dorzolamide 2% + Beta-blocker Cross-over study | • Max Mean IOP Decrease: Brim+BB: -7.0 mmHg (35.5%) at 8 hrs Dor+BB: -4.0 mmHg (22.0%) at 6 hrs • Brimonidine showed a significantly higher hypotensive effect at 4 and 8 hours (p=0.04). | Study compared acute efficacy, not long-term safety. |

Abbreviations: IOP: Intraocular Pressure; n: number of patients; NR: Not Reported in the excerpt; TDB-L: Timolol/Dorzolamide/Brimonidine/Latanoprost; TD-L: Timolol/Dorzolamide/Latanoprost; Dor+Tim: Dorzolamide + Timolol; Brin+Tim: Brinzolamide + Timolol; Brim+BB: Brimonidine + Beta-blocker; Dor+BB: Dorzolamide + Beta-blocker.


Experimental Protocols & Methodologies

Here are the detailed methodologies from the key studies cited above, which provide a framework for designing comparative experiments.

1. Protocol for Maximal Medical Therapy Study [1]

  • Objective: To compare the effectiveness, tolerability, and safety of a fixed quadruple combination (TDB-L) versus a fixed triple combination (TD-L).
  • Design: Prospective, multicenter, double-masked, randomized, Phase IV trial.
  • Participants: 47 eyes from 26 patients with Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) uncontrolled by a PGA or a β-blocker.
  • Treatment: After a 30-day washout/run-in with latanoprost, patients were randomized 1:1 to receive either TDB-L or TD-L for 60 days.
  • Assessments:
    • Efficacy: IOP was measured at 9:00 a.m. and 11:00 a.m. at follow-ups (Days 14, 30, 60).
    • Tolerability: Ocular Comfort Index (OCI) and conjunctival hyperemia (CH).
    • Safety: Comprehensive evaluation including chemosis, fluorescein conjunctival staining, visual acuity, corneal and retinal nerve fiber layer thickness, ganglion cell layer, and adverse events.

2. Protocol for Long-term Hemodynamic Study [2]

  • Objective: To compare the long-term effects on IOP and retrobulbar hemodynamics of dorzolamide vs. brinzolamide, each added to timolol.
  • Design: Randomized, evaluator-masked, parallel-group study over 60 months.
  • Participants: 146 POAG patients with IOP ≥20 mmHg despite previous beta-blocker therapy.
  • Treatment: Patients were randomized to receive either dorzolamide 2% or brinzolamide 1%, both added to timolol 0.5% BID (administered separately, not as a fixed-dose combination).
  • Assessments:
    • IOP & Blood Pressure: Measured at baseline and every 6 months.
    • Retrobulbar Hemodynamics: Measured using Color Doppler Imaging (CDI) in the ophthalmic artery, central retinal artery, and short posterior ciliary arteries. Parameters included end-diastolic velocity and the resistivity index.

Mechanisms of Action & Signaling Pathways

The additive effect of dorzolamide and beta-blockers arises from their distinct, complementary mechanisms for reducing intraocular pressure, primarily by targeting different aspects of aqueous humor dynamics. The following diagram illustrates these pathways.

G A Ciliary Body Epithelium B Aqueous Humor Production A->B Secretes C Intraocular Pressure (IOP) B->C Determines SubBeta β-adrenergic Blockers (e.g., Timolol) MechBeta Inhibits cAMP synthesis in ciliary processes SubBeta->MechBeta SubCAI Carbonic Anhydrase Inhibitors (e.g., Dorzolamide) MechCAI Inhibits carbonic anhydrase-II (CA-II) reducing bicarbonate ion formation SubCAI->MechCAI MechBeta->B Reduces MechCAI->B Reduces

The combination provides a powerful IOP-lowering effect by simultaneously attacking the problem of excess aqueous humor from two different angles.

Key Insights for Research and Development

  • Enhanced Efficacy in Complex Regimens: The data supports the development of fixed-dose combinations (FDCs) that include three or more agents. The quadruple therapy (TDB-L) was significantly more effective than the triple therapy (TD-L), highlighting the value of dorzolamide's additive effect even in advanced treatment stages [1].
  • Beyond IOP: The Hemodynamic Advantage: A key differentiator for dorzolamide over brinzolamide is its positive long-term effect on retrobulbar blood flow. Augmented ocular blood flow may offer a dual benefit of IOP control and protection against progression related to vascular factors [2]. This is a critical consideration for drug profiles.
  • Consider the Beta-Blocker Profile: While the focus is on dorzolamide, the safety profile of the companion beta-blocker is important. Timolol has been associated with serious systemic side effects, including bradycardia and AV block, sometimes requiring pacemaker implantation [4]. It can also impair corneal wound healing via β2 adrenoceptor inhibition on limbal stem cells [5]. This may influence the choice of beta-blocker in a combination product.

References

Dorzolamide vs. Systemic Carbonic Anhydrase Inhibitors (CAIs) at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Dorzolamide (Topical) Systemic CAIs (e.g., Acetazolamide, Methazolamide)
Primary Indication Elevated IOP in Ocular Hypertension & Open-Angle Glaucoma [1] [2] Glaucoma, Idiopathic Intracranial Hypertension, Altitude Sickness, Epilepsy [3] [4]
Mechanism of Action Inhibits carbonic anhydrase isoenzyme II (CA-II) in the ciliary body, reducing aqueous humor production [1]. Systemic inhibition of multiple CA isoenzymes (CA-II, CA-IV) [3].
Efficacy in IOP Reduction Effective as monotherapy or in combination; slightly less potent than oral CAIs when added to other topical therapies [5]. Highly effective; reduces IOP by 30-40% [3]. Superior to dorzolamide as an adjunct therapy [5].
Common Side Effects Ocular: Burning, stinging, bitter taste, superficial punctate keratitis, allergic reactions [6] [2]. Systemic: Fatigue, nausea, diarrhea, paresthesia ("tingling") in extremities, metabolic acidosis, hypokalemia [3] [4].

| Serious Safety Risks | • Sulfonamide-type hypersensitivity (rare, but severe) • Corneal endothelial damage in susceptible patients [2]. | • Severe metabolic acidosis & electrolyte imbalances • Stevens-Johnson syndrome / Toxic Epidermal Necrolysis • Aplastic anemia, agranulocytosis • Nephrolithiasis (kidney stones), Fulminant hepatic necrosis [3] [4]. | | Systemic Absorption | Limited systemic absorption, though it accumulates in red blood cells [1]. | High systemic bioavailability; widespread distribution [3] [4]. | | Key Monitoring Parameters | Ocular surface health, signs of allergic reaction [2]. | Serum electrolytes, blood pH, complete blood count, renal function [4]. |


Experimental Data and Clinical Evidence

Recent clinical studies provide quantitative data supporting the safety and efficacy of these treatments.

  • Recent Evidence for Preservative-Free Dorzolamide/Timolol: A 2025 multicenter prospective cohort study demonstrated that switching to a preservative-free (PF) dorzolamide/timolol combination was effective and well-tolerated [6].

    • Efficacy: A statistically significant reduction in IOP was observed after 12 weeks (mean change: -1.9, P < 0.001) [6].
    • Ocular Surface Safety: The study reported dramatic improvements in ocular surface health, with the rate of ocular abrasion decreasing from 30.6% to 1.3%. The Ocular Surface Disease Index (OSDI) scores also significantly decreased, and tear film stability (TBUT) improved [6].
  • Systemic CAI Safety in Context: A 2025 scoping review reaffirmed that while systemic CAIs carry a risk of adverse events, the incidence of severe events is relatively low. It emphasizes that a tailored risk-benefit evaluation is crucial, especially for patients with comorbidities [3] [7].

Detailed Experimental Protocols

For researchers, understanding the methodology behind key studies is essential. Here are outlines of the protocols from the cited literature.

1. Protocol for Clinical Trial on Preservative-Free Dorzolamide/Timolol [6]

  • Study Design: A 3-month, single-arm, multicenter, prospective cohort study.
  • Patient Population: Previously diagnosed and controlled patients with ocular hypertension and/or glaucoma.
  • Intervention: Patients were switched to a preservative-free, single-dose unit of Dorzolamide/Timolol (Twinzol-SDU).
  • Primary Endpoint: Change in Intraocular Pressure (IOP) after 6 and 12 weeks.
  • Safety & Tolerability Endpoints:
    • Incidence of ocular side effects (e.g., abrasion).
    • Ocular Surface Disease Index (OSDI) questionnaire scores.
    • Tear Break-Up Time (TBUT).
    • Schirmer's test for aqueous tear production.

2. Protocol for a Comparative Crossover Study [5]

  • Study Design: A clinical masked, crossover study.
  • Patient Population: Glaucoma patients already receiving maximal medical therapy (e.g., beta-blockers, adrenergic agonists, pilocarpine).
  • Interventions: Acutely administered 2% dorzolamide vs. 250 mg oral acetazolamide.
  • Primary Endpoint: Comparison of the intraocular pressure-lowering effect at 2 hours and 4 hours after treatment administration.

Mechanism of Action and Signaling Pathways

The following diagram illustrates the mechanism by which Carbonic Anhydrase Inhibitors (CAIs) reduce aqueous humor production in the ciliary body of the eye. Dorzolamide acts locally here, while systemic CAIs inhibit the same enzyme but with body-wide effects.

G CO2_H2O CO₂ + H₂O CA_Enzyme Carbonic Anhydrase (CA-II Isoenzyme) CO2_H2O->CA_Enzyme HCO3_H HCO₃⁻ + H⁺ CA_Enzyme->HCO3_H Na_Transport Na⁺ Transport HCO3_H->Na_Transport Drives Fluid_Influx Fluid Influx (Aqueous Humor) Na_Transport->Fluid_Influx Osmotic Gradient Leads to CAI Carbonic Anhydrase Inhibitor (e.g., Dorzolamide, Acetazolamide) CAI->CA_Enzyme Inhibits

Key Takeaways for Researchers and Professionals

  • Safety-Targeted Development: The development of preservative-free formulations of topical CAIs addresses a major tolerability issue, directly improving the ocular surface health and potentially enhancing long-term patient adherence [6].
  • Therapeutic Niche of Systemic CAIs: Despite their toxicity profile, systemic CAIs remain irreplaceable in specific sight-threatening conditions due to their potent IOP-lowering and unique effects on retinal adhesion and subretinal fluid resorption [3].
  • Risk Mitigation is Feasible: The perception of systemic CAI toxicity may be overstated. With careful patient selection, avoidance in contraindicated patients, and routine monitoring, the risk of severe adverse events can be minimized, making them a viable option when strongly indicated [3] [7].

References

validation analytical methods Dorzolamide pharmaceutical preparations

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Validated RP-HPLC Methods for Dorzolamide

Feature Method for Dorzolamide Alone [1] Method for Dorzolamide & Timolol Maleate [2]
Analyte(s) Dorzolamide Dorzolamide and Timolol Maleate
Column Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) [1] Inertsil ODS 3V C18 (250 × 4.6 mm, 5 µm) [2]
Mobile Phase Phosphate buffer (pH 2.5):Acetonitrile (90:10, v/v) [1] 1-Octane Sulphonic acid buffer (pH 3.5):Acetonitrile (64:36, V/V) [2]
Flow Rate 0.8 mL/min [1] 1.0 mL/min [2]
Detection Wavelength 254 nm [1] 254 nm (Dorzolamide); 295 nm (Timolol) [2]
Retention Time ~2.65 minutes [1] ~6.02 minutes (Dorzolamide); ~8.25 minutes (Timolol) [2]
Linearity Range 10 - 150 µg/mL [1] 4 - 720 µg/mL (Dorzolamide); 1 - 180 µg/mL (Timolol) [2]
Correlation Coefficient (r²) 0.9999 [1] 0.999 (for both drugs) [2]
Accuracy (% Recovery) 99.53% - 100.32% [1] Information not available in abstract
Precision (%RSD) ≤ 0.14% [1] Information not available in abstract
LOD 0.0405 µg/mL [1] 0.6951 µg/mL (Dorzolamide); 0.2489 µg/mL (Timolol) [2]
LOQ 0.1226 µg/mL [1] 2.3214 µg/mL (Dorzolamide); 0.8317 µg/mL (Timolol) [2]

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the table.

Method for Dorzolamide Assay in Ophthalmic Solutions [1]
  • Instrumentation: HPLC system with UV detector, manual injector (20 µL loop).
  • Chromatographic Conditions: Isocratic elution with a mobile phase of 50 mM phosphate buffer (pH 2.5) and acetonitrile (90:10, v/v). The flow rate was 0.8 mL/min, and the column was maintained at 30°C. Detection was performed at 254 nm.
  • Standard Preparation: A stock solution of 1000 µg/mL of pure Dorzolamide was prepared in water. Working standards were diluted to concentrations within the linearity range.
  • Sample Preparation: 1 mL of ophthalmic solution was transferred to a 100 mL volumetric flask, sonicated with the mobile phase, and diluted to volume. A further dilution was made to achieve a final concentration of approximately 50 µg/mL.
  • Validation Protocol: The method was validated as per ICH guidelines. Specificity was assessed by analyzing standard, sample, and placebo solutions. Linearity, accuracy (recovery study), precision (repeatability and intermediate precision), LOD, LOQ, and robustness (by deliberately varying flow rate and mobile phase composition) were all evaluated.
Method for Simultaneous Determination of Dorzolamide and Timolol Maleate [2]
  • Instrumentation: HPLC system with PDA detector.
  • Chromatographic Conditions: Isocratic elution with a mobile phase of 0.02M 1-Octane Sulphonic acid buffer (pH 3.5) and acetonitrile (64:36, V/V). The flow rate was 1.0 mL/min.
  • Internal Standard: Brimonidine was used.
  • Detection: Multiple wavelengths were used—254 nm for Dorzolamide and 295 nm for Timolol Maleate.
  • Validation Protocol: The method was validated for linearity over the specified ranges, LOD, and LOQ.

Workflow of Method Development and Validation

The diagram below outlines the general workflow for developing and validating an RP-HPLC method, as demonstrated in the studies.

cluster_development Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) Method Development Method Development Method Validation Method Validation Method Development->Method Validation Column Selection Column Selection Mobile Phase & pH Mobile Phase & pH Column Selection->Mobile Phase & pH Detection Wavelength Detection Wavelength Mobile Phase & pH->Detection Wavelength Final Optimized Conditions Final Optimized Conditions Detection Wavelength->Final Optimized Conditions Specificity Specificity Final Optimized Conditions->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Routine QC Analysis Routine QC Analysis Robustness->Routine QC Analysis

Key Takeaways for Researchers

  • Method Selection: The choice between a single-component or a combination method depends entirely on your drug formulation. The method for Dorzolamide alone is faster and more sensitive (shorter run time, lower LOD/LOQ) [1], while the combination method is essential for products containing both active ingredients [2].
  • Critical Parameters: Both studies highlight that parameters like mobile phase composition, pH, and column temperature are critical for achieving good resolution and peak shape. The use of a buffered mobile phase at an acidic pH is a common and effective strategy.
  • Comprehensive Validation: A robust analytical method must be validated according to ICH guidelines. The provided data for linearity, accuracy, and precision in these studies meet the stringent standards required for quality control in pharmaceutical development [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

360.0038982 Da

Monoisotopic Mass

360.0038982 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QZO5366EW7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (77.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Dorzolamide Hydrochloride is the hydrochloride salt form of dorzolamide, an inhibitor of carbonic anhydrase, a zinc-containing enzyme that catalyzes the rapid conversion of carbon dioxide and water into carbonic acid, protons and bicarbonate ions. Distributed throughout many cells and tissues, various carbonic anhydrases play important roles in mineral and metabolic homeostasis. (NCI04)

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Aldehyde-lyases [EC:4.1.2.-]
CA [HSA:759 760 761 762 763 11238 765 766 767 768 771 377677 23632] [KO:K01672 K18245 K18246]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

130693-82-2

Wikipedia

Dorzolamide hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kobayashi M, Naito K. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nihon Yakurigaku Zasshi. 2000 Jun;115(6):323-8. Review. Japanese. PubMed PMID: 10948564.

Explore Compound Types